molecular formula C11H11NO3 B1358679 6,7-dimethoxyquinolin-4(3H)-one CAS No. 304904-61-8

6,7-dimethoxyquinolin-4(3H)-one

Numéro de catalogue: B1358679
Numéro CAS: 304904-61-8
Poids moléculaire: 205.21 g/mol
Clé InChI: GOPZXZSDYBVSQO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-dimethoxyquinolin-4(3H)-one is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

6,7-dimethoxy-3H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPZXZSDYBVSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625989
Record name 6,7-Dimethoxyquinolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304904-61-8
Record name 6,7-Dimethoxyquinolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6,7-dimethoxyquinolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 6,7-dimethoxyquinolin-4(3H)-one, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical and spectroscopic properties, provide detailed, field-proven synthetic protocols, explore its chemical reactivity, and contextualize its significance as a key intermediate in the synthesis of targeted anti-cancer therapeutics, most notably the multi-kinase inhibitor Cabozantinib.[1][2] This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile scaffold.

Introduction: The Quinolinone Core in Drug Discovery

The quinoline nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities, including antimalarial, anti-inflammatory, and anticancer properties.[3] Within this class, the 4-quinolinone (or its tautomer, 4-hydroxyquinoline) framework is of particular importance. The strategic placement of electron-donating methoxy groups at the 6- and 7-positions significantly influences the molecule's electronic properties and metabolic stability. This compound has emerged not as a final drug product itself, but as an indispensable precursor, primarily for the synthesis of potent receptor tyrosine kinase (RTK) inhibitors that are central to contemporary oncology.[4] Its robust chemical nature and specific functional group arrangement make it an ideal starting point for complex molecular architectures.

Physicochemical & Spectroscopic Profile

This compound exists in a tautomeric equilibrium with its 4-hydroxyquinoline form. The quinolinone tautomer is generally favored in the solid state and under many solution conditions.[5]

Key Properties
PropertyValueSource(s)
IUPAC Name 6,7-dimethoxy-1H-quinolin-4-one[3][4]
Synonyms 6,7-Dimethoxyquinolin-4-ol, 4-Hydroxy-6,7-dimethoxyquinoline[3][4]
CAS Registry No. 13425-93-9[3]
Molecular Formula C₁₁H₁₁NO₃[4]
Molecular Weight 205.21 g/mol [4]
Melting Point 250–254 °C[6]
Spectroscopic Characterization

The elucidation of the structure of this compound relies on a combination of standard spectroscopic techniques.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure. The proton and carbon environments provide a unique fingerprint for the molecule.

  • ¹H NMR Analysis: The proton spectrum shows distinct signals for the aromatic protons, the vinyl protons on the pyridinone ring, and the two methoxy groups. The data below, recorded in DMSO-d₆, is characteristic.[6]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
11.7br s1HN-H-
7.73d1HH-27.3
7.40s1HH-5-
7.08s1HH-8-
5.91d1HH-37.3
3.84s3HOCH₃-
3.82s3HOCH₃-
  • ¹³C NMR Analysis: The carbon spectrum confirms the presence of 11 unique carbon atoms, including the characteristic carbonyl carbon of the quinolinone ring.[6]

Chemical Shift (δ) ppmAssignment
175.7C=O (C-4)
152.8C-7
148.5C-6
137.9C-8a
135.7C-2
119.7C-4a
107.7C-5
104.2C-3
99.2C-8
55.7OCH₃
55.5OCH₃

2.2.2 Infrared (IR) Spectroscopy

While a full spectrum is not publicly detailed, the expected characteristic absorption bands for the key functional groups are well-established.[4][7]

Functional GroupExpected Absorption Range (cm⁻¹)Notes
N-H Stretch3300-3500Broad signal characteristic of the amide N-H.
O-H Stretch3200-3600Broad; present due to the quinolinol tautomer.
C-H Stretch (Aromatic)3000-3100Sharp peaks.
C-H Stretch (Aliphatic)2850-3000From the -OCH₃ groups.
C=O Stretch (Amide)~1650-1680Strong, sharp peak confirming the quinolinone form.

2.2.3 Mass Spectrometry

Under typical electrospray ionization (ESI) conditions in positive mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺.

IonExpected m/z
[M+H]⁺206.08

Synthesis and Mechanistic Insights

The most robust and widely cited method for preparing the 4-hydroxyquinoline scaffold is the Gould-Jacobs reaction .[5][8] This thermal cyclization method, first reported in 1939, remains a cornerstone of quinoline synthesis.

The Gould-Jacobs Reaction Pathway

The synthesis proceeds through a well-defined, multi-step sequence:

  • Condensation: Nucleophilic substitution of an aniline (3,4-dimethoxyaniline) onto an alkoxymethylenemalonate ester (diethyl ethoxymethylenemalonate, DEEM). This forms a stable anilidomethylenemalonate intermediate.

  • Thermal Cyclization: A high-temperature 6-electron electrocyclization reaction. This intramolecular step requires significant thermal energy (typically >230 °C) and is the key ring-forming step.[1]

  • Saponification: Hydrolysis of the resulting ester at the C-3 position to a carboxylic acid using a strong base.

  • Decarboxylation: Thermal removal of the carboxylic acid group to yield the final 4-hydroxyquinoline product.

Process Visualization: Gould-Jacobs Synthesis

Gould_Jacobs cluster_reactants Reactants cluster_steps Reaction Sequence Aniline 3,4-Dimethoxyaniline Condensation Step 1: Condensation (~100-130°C) Aniline->Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate - EtOH Cyclization Step 2: Thermal Cyclization (e.g., Diphenyl Ether, ~250°C) Intermediate->Cyclization CyclizedEster 4-Hydroxy-3-carboethoxy- 6,7-dimethoxyquinoline Cyclization->CyclizedEster - EtOH Saponification Step 3: Saponification (NaOH, Reflux) CyclizedEster->Saponification CarboxylicAcid Quinoline-3-carboxylic acid Saponification->CarboxylicAcid Decarboxylation Step 4: Decarboxylation (Heat) CarboxylicAcid->Decarboxylation - CO₂ Product This compound Decarboxylation->Product

Caption: The Gould-Jacobs reaction pathway for synthesizing this compound.

Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a robust, self-validating system. Each step produces a tangible outcome (precipitation, gas evolution) that confirms the reaction's progression before proceeding.

  • Step 1: Condensation:

    • In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture to 110-130 °C for 1.5 hours. Ethanol will be evolved as a byproduct.

    • Causality: This step forms the key anilidomethylenemalonate intermediate. The slight excess of the malonate ensures complete consumption of the aniline. The reaction is monitored by the cessation of ethanol distillation.

  • Step 2: Thermal Cyclization:

    • Allow the mixture to cool slightly. Add a high-boiling point solvent such as diphenyl ether (approx. 5-10 volumes).

    • Heat the solution to reflux (approximately 250 °C) for 45 minutes.

    • Cool the reaction mixture to room temperature. The cyclized product, 4-hydroxy-3-carboethoxy-6,7-dimethoxyquinoline, will precipitate.

    • Causality: The high thermal energy is required to overcome the activation barrier for the 6-electron electrocyclization. Diphenyl ether acts as an inert thermal medium. The product precipitates upon cooling due to its lower solubility.

  • Step 3: Saponification:

    • Collect the precipitate from Step 2 by filtration.

    • Suspend the solid in a 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 1-2 hours until the solid fully dissolves, indicating complete hydrolysis of the ester.

    • Causality: Saponification converts the ethyl ester to a sodium carboxylate salt, which is soluble in the aqueous base. Completion is visually confirmed by the formation of a clear solution.

  • Step 4: Decarboxylation & Isolation:

    • Cool the solution from Step 3 and carefully acidify with concentrated hydrochloric acid or acetic acid to a pH of ~6. The quinoline-3-carboxylic acid will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry thoroughly.

    • Place the dried acid in a flask and heat it carefully above its melting point until the evolution of carbon dioxide ceases. The solid will re-solidify upon completion.

    • The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).[6]

Chemical Reactivity and Derivatization

The primary utility of this compound in synthesis lies in its conversion to a more reactive intermediate. The hydroxyl group (in the quinolinol tautomer) can be readily converted into a good leaving group, most commonly a chloride.

Conversion to 4-Chloro-6,7-dimethoxyquinoline

This transformation is critical as it activates the 4-position for subsequent nucleophilic aromatic substitution (SₙAr) reactions, which are central to building the final drug molecules.[2]

Process Visualization: Activation and Derivatization

Derivatization Quinolinone This compound Chlorination Chlorination (POCl₃, Reflux) Quinolinone->Chlorination Chloroquinoline 4-Chloro-6,7-dimethoxyquinoline (Activated Intermediate) Chlorination->Chloroquinoline SNAr Nucleophilic Aromatic Substitution (SNAr) Chloroquinoline->SNAr FinalProduct Drug Scaffold (e.g., Cabozantinib Precursor) SNAr->FinalProduct Nucleophile Nucleophile (e.g., 4-Aminophenol) Nucleophile->SNAr

Caption: Activation of the quinolinone and subsequent derivatization via SₙAr reaction.

Experimental Protocol: Chlorination

This protocol requires careful handling of phosphorus oxychloride, a corrosive and water-sensitive reagent. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, charge this compound (1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask. POCl₃ can serve as both the reagent and the solvent.

    • Causality: A large excess of POCl₃ drives the reaction to completion. Anhydrous conditions are critical to prevent the decomposition of POCl₃ into phosphoric acid.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 105-110 °C) for 4-6 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

    • Causality: The sustained high temperature is necessary for the chlorination to occur. TLC provides a reliable method to determine the reaction endpoint, preventing the formation of byproducts from prolonged heating.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic process that quenches the excess POCl₃.

    • Neutralize the acidic solution by the slow portion-wise addition of a saturated sodium bicarbonate solution or dilute ammonia until the pH is approximately 7-8. The product will precipitate as a solid.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

    • The crude 4-chloro-6,7-dimethoxyquinoline can be purified by recrystallization from ethanol or an ethanol/ethyl acetate mixture.[9][10]

Biological Significance and Applications

As highlighted, this compound is not an end product but a foundational intermediate. Its activated 4-chloro derivative is the direct precursor for forming the core of several kinase inhibitors.[2][4] In the synthesis of Cabozantinib , for example, the 4-chloro-6,7-dimethoxyquinoline undergoes an SₙAr reaction with 4-aminophenol to form a key ether linkage.[2] This quinoline-ether motif is crucial for binding to the ATP pocket of target kinases like c-Met and VEGFR2.[11] The 6,7-dimethoxy substitution pattern is often optimal for potency and pharmacokinetic properties in these drug classes.

Conclusion

This compound is a molecule of high strategic value in pharmaceutical synthesis. Its chemical properties are defined by its stable heterocyclic core, its tautomeric nature, and, most importantly, the reactivity of its C-4 position following activation. The Gould-Jacobs synthesis provides a reliable, albeit high-temperature, route for its preparation, while subsequent chlorination opens the door to a vast array of complex, biologically active molecules. A thorough understanding of the protocols and chemical principles detailed in this guide is essential for any scientist working on the synthesis of quinoline-based therapeutics.

References

A Technical Guide to the Structural Elucidation of 6,7-Dimethoxyquinolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] The specific analogue, 6,7-dimethoxyquinolin-4(3H)-one (Molecular Formula: C₁₁H₁₁NO₃, Molecular Weight: 205.21 g/mol ), presents a compelling case study in structural elucidation due to its potential for tautomerism.[3] This technical guide provides an in-depth, multi-technique approach to unambiguously determine its structure. We will navigate the interpretation of mass spectrometry, infrared, UV-Visible, and advanced nuclear magnetic resonance spectroscopy data. The narrative emphasizes the causality behind experimental choices, demonstrating how orthogonal analytical techniques provide a self-validating system to resolve structural ambiguities, particularly the predominant keto-enol tautomeric form in solution. This document is intended for researchers and professionals in chemical synthesis and drug development who require a rigorous framework for molecular characterization.

The Central Scientific Question: Keto-Enol Tautomerism

The primary challenge in elucidating the structure of this compound is confirming its predominant tautomeric form. While it can be named in the keto form (4-oxo), it can also exist as its enol isomer, 6,7-dimethoxy-4-hydroxyquinoline. The elucidation process must therefore not only confirm the core scaffold and substituent positions but also provide definitive evidence for the dominant form under analytical conditions. Each spectroscopic technique offers unique clues to solve this puzzle.

tautomerism cluster_keto This compound (Keto Form) cluster_enol 6,7-Dimethoxy-4-hydroxyquinoline (Enol Form) Keto Keto Enol Enol Keto->Enol Tautomerization

Figure 1: The keto-enol tautomerism of the target compound.

Foundational Analysis: Molecular Formula and Mass Spectrometry

The first step in any structure elucidation is to confirm the molecular formula, which provides the elemental building blocks of the molecule. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Rationale: Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition from a list of possible formulas.

Expected Data & Interpretation: For a molecule with the formula C₁₁H₁₁NO₃, the expected exact mass is 205.0739 g/mol . An experimental HRMS result matching this value confirms the molecular formula. The fragmentation pattern in the mass spectrum provides corroborating structural evidence. Quinoline derivatives often exhibit characteristic fragmentation pathways, including the expulsion of neutral molecules like carbon monoxide (CO).[4][5]

Table 1: Expected Mass Spectrometry Data

Ion Formula Calculated m/z Interpretation
[M+H]⁺ C₁₁H₁₂NO₃⁺ 206.0817 Protonated molecular ion
[M]⁺˙ C₁₁H₁₁NO₃⁺˙ 205.0739 Molecular ion (in EI)
[M+H-CO]⁺ C₁₀H₁₂NO₂⁺ 178.0868 Loss of carbon monoxide from the heterocyclic ring

| [M+H-CH₃]⁺ | C₁₀H₉NO₃⁺ | 192.0661 | Loss of a methyl radical from a methoxy group |

The presence of these fragments helps to confirm the presence of the quinolinone core and the methoxy substituents. Time-of-flight (TOF) mass spectrometry is particularly well-suited for this analysis, providing high accuracy and resolution.[6]

Probing Functional Groups: Infrared (IR) and UV-Visible Spectroscopy

IR and UV-Vis spectroscopy provide rapid, non-destructive insights into the functional groups and conjugated systems present, offering the first critical evidence in the keto-enol debate.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is exceptionally sensitive to the presence of specific bond types. The distinction between a carbonyl (C=O) group and a hydroxyl (O-H) group is typically straightforward, providing a clear diagnostic test for the predominant tautomer.

Expected Data & Interpretation:

  • Keto Form (4(3H)-one): Would exhibit a strong, sharp absorption band for the C=O stretch, typically between 1650-1680 cm⁻¹ . An N-H stretch would also be visible around 3200-3400 cm⁻¹ .

  • Enol Form (4-hydroxy): Would be characterized by the absence of a strong carbonyl peak and the presence of a broad O-H stretching band in the 3200-3600 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations would appear in the 1500-1620 cm⁻¹ range.

Observing a strong band near 1660 cm⁻¹ would strongly favor the keto form, whereas a broad OH band and no strong carbonyl absorption would indicate the enol form is dominant.

UV-Visible Spectroscopy

Rationale: The extent of the π-conjugated system directly influences the wavelength of maximum absorbance (λmax). The keto and enol forms have different conjugated systems, which should result in distinct UV-Vis spectra.[7]

Expected Data & Interpretation: The enol form possesses a more extended, fully aromatic delocalized system involving the benzene and pyridine rings. The keto form has a cross-conjugated system where the π-system of the benzene ring is conjugated to an enaminone moiety. This difference in conjugation is expected to result in different absorption maxima. By comparing the observed spectrum to known data for similar quinolinone and hydroxyquinoline systems, one can infer the likely dominant tautomer.

Definitive Assignment: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous evidence of the carbon skeleton, proton environments, and atom connectivity.

Rationale: ¹H NMR reveals the number and environment of different protons, while ¹³C NMR does the same for carbon atoms. Crucially, the chemical shifts and coupling patterns are highly diagnostic of the local chemical structure (e.g., aliphatic vs. vinylic protons), allowing for a definitive resolution of the tautomeric form. 2D NMR establishes direct and long-range correlations between nuclei, allowing for the complete assembly of the molecular puzzle.

Predicted ¹H and ¹³C NMR Data

Based on published data for 6,7-dimethoxy-4-hydroxyquinoline, the enol form is observed to be predominant in DMSO-d₆ solution.[8] The data below reflects this finding.

Table 2: ¹H and ¹³C NMR Data for 6,7-Dimethoxy-4-hydroxyquinoline (Enol Form) in DMSO-d₆

Position ¹H Chemical Shift (ppm), Multiplicity, J (Hz) ¹³C Chemical Shift (ppm)
1 (NH) ~11.5 (br s, 1H) -
2 7.76 (d, J=7.3 Hz, 1H) ~140
3 5.93 (d, J=7.3 Hz, 1H) ~108
4 - ~175 (C-OH)
4a - ~145
5 7.42 (s, 1H) ~105
6 - ~153 (C-OCH₃)
7 - ~148 (C-OCH₃)
8 7.05 (s, 1H) ~101
8a - ~115
6-OCH₃ 3.84 (s, 3H) ~56

| 7-OCH₃ | 3.81 (s, 3H) | ~56 |

Interpretation and Causality:

  • Tautomer Confirmation: The presence of two doublets in the vinylic region (H-2 at 7.76 ppm and H-3 at 5.93 ppm) and the absence of any signals in the aliphatic (CH₂) region is conclusive evidence for the enol (4-hydroxy) form. If the keto form were present, we would expect to see two signals in the 2.5-4.5 ppm range corresponding to the -CH₂-CH₂- or -NH-CH₂-C=O system.

  • Substituent Placement: The two aromatic protons (H-5 and H-8) appear as singlets, indicating they have no adjacent proton neighbors. This confirms the 6,7-disubstitution pattern.

  • Methoxy Groups: The two sharp singlets at 3.84 and 3.81 ppm, each integrating to 3 protons, are characteristic of the two methoxy groups.

2D NMR for Connectivity Confirmation

While 1D NMR strongly suggests the structure, 2D NMR provides definitive proof of connectivity.

workflow cluster_elucidation Structure Elucidation Workflow MS HRMS (Determine Formula C₁₁H₁₁NO₃) IR FTIR Spectroscopy (Probe for C=O vs O-H) MS->IR Provides Formula NMR_1D 1D NMR (¹H, ¹³C) (Identify Tautomer & Proton Env.) IR->NMR_1D Suggests Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Confirm Connectivity) NMR_1D->NMR_2D Requires Confirmation Conclusion Integrate Data (Conclude Structure) NMR_2D->Conclusion Definitive Proof

Figure 2: A generalized workflow for spectroscopic structure elucidation.

  • COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals at 7.76 ppm (H-2) and 5.93 ppm (H-3), confirming they are scalar-coupled and thus adjacent in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show correlations between: 7.76 ppm ↔ C-2; 5.93 ppm ↔ C-3; 7.42 ppm ↔ C-5; 7.05 ppm ↔ C-8; and the methoxy protons to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the carbon skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away.

hmbc H8 C8a H8->C8a C7 H8->C7 H5 C4a H5->C4a C6 H5->C6 H3 C4 H3->C4 H3->C4a H2 H2->C4 OCH3_7 OCH3_7->C7 OCH3_6 OCH3_6->C6

Figure 3: Key expected HMBC correlations for the enol tautomer.

Key HMBC Correlations & Interpretation:

  • The proton at H-5 (7.42 ppm) should show a correlation to the quaternary carbon C-4a, confirming its position adjacent to the ring fusion.

  • The proton at H-8 (7.05 ppm) should show correlations to C-8a and C-7, locking down the position of the second aromatic proton relative to the methoxy groups.

  • Crucially, the vinylic protons H-2 and H-3 should both show correlations to the C-4 carbon, confirming their position within the heterocyclic ring and adjacent to the hydroxyl-bearing carbon.

  • The methoxy protons will correlate to their respective attachment points, C-6 and C-7.

Integrated Conclusion

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol or acetonitrile. Dilute this solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use a Liquid Chromatography-Time of Flight Mass Spectrometer (LC-TOF-MS).

  • LC Method (Optional): A short C18 column (e.g., 2.1 x 50 mm) can be used for sample introduction. Elute with a simple gradient from 10% to 95% acetonitrile over 5 minutes.

  • MS Acquisition: Acquire data in positive electrospray ionization (ESI+) mode. Scan from m/z 100-500. Use a reference mass for internal calibration to ensure high mass accuracy.

  • Data Analysis: Extract the mass for the main analyte peak and use the instrument software to calculate the molecular formula based on the accurate mass of the [M+H]⁺ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[9][10] Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[11][12]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Set the spectral width to cover -2 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum using a standard pulse program (e.g., zgpg30). Acquire for 1024-2048 scans. Set the spectral width to cover 0 to 200 ppm.

  • 2D NMR Acquisition: Run standard COSY, HSQC, and HMBC experiments using the instrument's library pulse programs. Optimize acquisition and processing parameters according to standard procedures.

  • Data Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual DMSO solvent peak (δH = 2.50 ppm, δC = 39.52 ppm).[10] Integrate ¹H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum by applying pressure to ensure good contact. Co-add 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the wavenumbers (cm⁻¹) of major absorption bands and assign them to the corresponding functional groups.

References

An In-Depth Technical Guide to 6,7-Dimethoxyquinolin-4(3H)-one: A Pivotal Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6,7-dimethoxyquinolin-4(3H)-one (CAS No. 13425-93-9), a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical and physical properties, explore a robust and field-proven synthetic route, and illuminate its critical role as a precursor to potent multi-kinase inhibitors, with a particular focus on the synthesis and mechanism of action of Cabozantinib. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important compound and its applications.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimalarial, antibacterial, and anticancer agents.[1] this compound, a key derivative, has emerged as a crucial intermediate in the synthesis of targeted cancer therapies. Its strategic functionalization allows for the construction of complex molecules that can selectively inhibit key signaling pathways implicated in tumor growth and proliferation. Notably, it is a foundational component in the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases.[2]

Physicochemical Properties

This compound typically appears as a light orange to yellow crystalline solid.[3] It exhibits tautomerism, existing in equilibrium between the keto (quinolin-4(3H)-one) and enol (quinolin-4-ol) forms. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 13425-93-9[4]
Molecular Formula C₁₁H₁₁NO₃[4]
Molecular Weight 205.21 g/mol [3]
Appearance Light orange to yellow to green crystalline powder[3]
Melting Point 229 - 233 °C[3]
IUPAC Name This compound[5]
Synonyms 4-Hydroxy-6,7-dimethoxyquinoline, 6,7-Dimethoxy-4-quinolinol[4]
Storage Temperature Room temperature, under inert atmosphere[5]

Synthesis of this compound: A Step-by-Step Protocol

A reliable and scalable synthesis of this compound can be achieved through a multi-step process starting from 3,4-dimethoxyacetophenone.[6] This method, detailed below, involves nitration, condensation, and reductive cyclization.

Synthesis Workflow

Synthesis_Workflow A 3,4-Dimethoxyacetophenone B Nitration (Nitric Acid, Acetic Acid) A->B Step 1 C 2-Nitro-4,5-dimethoxyacetophenone B->C D Condensation (DMF-DMA) C->D Step 2 E 1-(4,5-Dimethoxy-2-nitrophenyl)- 3-(dimethylamino)propen-1-one D->E F Reductive Cyclization (H₂, Catalyst) E->F Step 3 G This compound F->G

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Nitration of 3,4-Dimethoxyacetophenone [7]

  • Rationale: This initial step introduces a nitro group at the ortho position to the acetyl group, which is crucial for the subsequent cyclization reaction. The electron-withdrawing nature of the acetyl group directs the nitration to the desired position.

  • Procedure:

    • In a suitable reaction vessel, slowly add 1-(3,4-dimethoxyphenyl)ethanone (1.0 eq) and acetic acid (1.0 eq) to nitric acid (1.3 eq) at 20-25°C.

    • Stir the mixture for 5 hours, maintaining the temperature.

    • Slowly add pre-cooled water to the mixture at 20-25°C and continue stirring for 3 hours.

    • Filter the resulting solid and wash with water.

    • Recrystallize the crude product from isopropanol to yield 2-nitro-4,5-dimethoxyacetophenone.

Step 2: Condensation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) [6]

  • Rationale: DMF-DMA acts as a one-carbon synthon, reacting with the methyl group of the acetophenone to form an enaminone. This intermediate is primed for the subsequent reductive cyclization.

  • Procedure:

    • Dissolve 2-nitro-4,5-dimethoxyacetophenone (1.0 eq) in dimethylformamide.

    • Add N,N-dimethylformamide dimethyl acetal (2.5 eq) to the solution.

    • Heat the mixture to reflux (approximately 120°C) and monitor the reaction by thin-layer chromatography (TLC).

    • After completion (typically 4 hours), cool the reaction mixture to room temperature.

    • Pour the solution into water and stir. The product, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one, will precipitate as a yellow solid.

    • Collect the solid by filtration and dry.

Step 3: Reductive Cyclization [6]

  • Rationale: The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization by attacking the enone system, leading to the formation of the quinolinone ring.

  • Procedure:

    • Dissolve 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one in a suitable solvent (e.g., methanol).

    • Add a hydrogenation catalyst (e.g., 10% Pd/C).

    • Pressurize the reaction vessel with hydrogen gas and stir at an elevated temperature (e.g., 100°C) for 1-24 hours.

    • Monitor the reaction for the consumption of the starting material.

    • Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the solvent.

    • The crude product can be purified by recrystallization to afford this compound.

Application as a Key Intermediate in Cabozantinib Synthesis

The primary utility of this compound lies in its role as a pivotal intermediate in the synthesis of Cabozantinib, a multi-kinase inhibitor approved for the treatment of medullary thyroid cancer and renal cell carcinoma.[2][8] The synthesis involves the conversion of the 4-hydroxy group to a more reactive leaving group, typically a chlorine atom, followed by coupling with the appropriate aniline derivative.

Cabozantinib Synthesis Workflow

Cabozantinib_Synthesis A This compound B Chlorination (SOCl₂ or POCl₃) A->B Step 1 C 4-Chloro-6,7-dimethoxyquinoline B->C D Nucleophilic Aromatic Substitution (4-Aminophenol, Base) C->D Step 2 E 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline D->E F Condensation with Methyl 1-(4-fluorophenylcarbamoyl) cyclopropanecarboxylate E->F Step 3 G Cabozantinib F->G

Figure 2: General synthetic pathway to Cabozantinib.

Detailed Experimental Protocol

Step 1: Chlorination of this compound [6]

  • Rationale: The hydroxyl group at the 4-position is a poor leaving group. Conversion to a chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) activates this position for subsequent nucleophilic aromatic substitution.

  • Procedure:

    • In a reaction flask, suspend this compound (1.0 eq) in a suitable solvent such as diethylene glycol dimethyl ether.

    • Carefully add phosphorus oxychloride (3.5 eq) to the suspension.

    • Heat the reaction mixture to 100°C and monitor by TLC.

    • After completion (typically 6 hours), cool the reaction to room temperature.

    • Slowly pour the reaction mixture into an aqueous solution of potassium carbonate to neutralize the acid and precipitate the product.

    • Filter the solid and recrystallize from a mixture of ethyl acetate and ethanol to obtain 4-chloro-6,7-dimethoxyquinoline.

Step 2: Synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline [9]

  • Rationale: This step involves a nucleophilic aromatic substitution where the phenoxide of 4-aminophenol displaces the chloride from the activated quinoline ring, forming the crucial ether linkage.

  • Procedure:

    • In a suitable solvent like DMSO, add sodium hydride (NaH) to 4-aminophenol at room temperature to form the corresponding phenoxide.

    • Add 4-chloro-6,7-dimethoxyquinoline to the reaction mixture.

    • Heat the mixture to 100°C and stir until the reaction is complete.

    • Cool the reaction and quench with water to precipitate the product.

    • Filter and purify the solid to yield 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.

Step 3: Condensation to form Cabozantinib [9]

  • Rationale: The final step involves the condensation of the aniline intermediate with an activated cyclopropane dicarboxylate derivative to form the final Cabozantinib molecule.

  • Procedure:

    • In toluene, react 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline with methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate in the presence of a strong base like sodium methoxide.

    • Heat the reaction mixture to facilitate the condensation and azeotropically remove methanol.

    • After completion, the crude Cabozantinib can be isolated and purified.

Mechanism of Action of Cabozantinib: Targeting Key Oncogenic Pathways

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and c-MET (Hepatocyte Growth Factor Receptor).[4][10] These RTKs play critical roles in tumor angiogenesis, invasion, and metastasis.

Inhibition of the VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3] Binding of VEGF to VEGFR2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[11]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS VEGF VEGF VEGF->VEGFR2 Cabozantinib Cabozantinib Cabozantinib->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Survival Survival AKT->Survival RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Figure 3: Simplified VEGFR2 signaling pathway and its inhibition by Cabozantinib.

By inhibiting the ATP-binding site of the VEGFR2 kinase domain, Cabozantinib blocks its autophosphorylation and subsequent activation of downstream signaling pathways, thereby inhibiting angiogenesis and suppressing tumor growth.[10]

Inhibition of the c-MET Signaling Pathway

The c-MET receptor and its ligand, Hepatocyte Growth Factor (HGF), are often dysregulated in various cancers, leading to increased cell proliferation, motility, invasion, and metastasis.[1][12]

cMET_Pathway cluster_membrane_met Cell Membrane cluster_downstream_met Downstream Signaling cMET c-MET GAB1 GAB1 cMET->GAB1 STAT3 STAT3 cMET->STAT3 HGF HGF HGF->cMET Cabozantinib_met Cabozantinib Cabozantinib_met->cMET Inhibits PI3K_met PI3K GAB1->PI3K_met RAS_met Ras GAB1->RAS_met AKT_met Akt PI3K_met->AKT_met Survival_met Survival AKT_met->Survival_met RAF_met Raf RAS_met->RAF_met MEK_met MEK RAF_met->MEK_met ERK_met ERK MEK_met->ERK_met Proliferation_met Proliferation ERK_met->Proliferation_met Invasion Invasion STAT3->Invasion

Figure 4: Simplified c-MET signaling pathway and its inhibition by Cabozantinib.

Cabozantinib effectively inhibits the kinase activity of c-MET, thereby blocking the activation of downstream effectors such as the PI3K/Akt and RAS/MAPK pathways.[10] This leads to a reduction in tumor cell proliferation, survival, and invasion.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potency of compounds like Cabozantinib against their target kinases, an in vitro kinase assay is a standard and essential method. The following protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of an inhibitor.[13][14]

Assay Workflow

Kinase_Assay_Workflow A Prepare Reagents: - Kinase (e.g., VEGFR2, c-MET) - Substrate - ATP - Inhibitor (e.g., Cabozantinib) B Incubate Kinase and Inhibitor A->B C Initiate Reaction with ATP B->C D Incubate at Optimal Temperature C->D E Stop Reaction D->E F Detect Phosphorylated Substrate E->F G Data Analysis (IC₅₀ determination) F->G

Figure 5: Workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocol
  • Objective: To determine the IC₅₀ of Cabozantinib against VEGFR2 and c-MET kinases.

  • Materials:

    • Recombinant human VEGFR2 and c-MET kinases

    • Kinase-specific peptide substrates

    • Adenosine triphosphate (ATP)

    • Cabozantinib (serially diluted)

    • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of Cabozantinib in kinase buffer.

    • In a 96-well plate, add the kinase and the appropriate substrate to each well.

    • Add the serially diluted Cabozantinib or vehicle control to the respective wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

    • Measure the luminescence using a microplate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a compound of significant interest to the drug discovery and development community. Its versatile chemical nature and its established role as a key building block for potent anticancer agents like Cabozantinib underscore its importance. A thorough understanding of its synthesis, properties, and the biological activities of its derivatives is crucial for the continued development of novel targeted therapies. This guide has provided a detailed technical overview to support researchers in their efforts to leverage this valuable scaffold in the pursuit of new and effective treatments for cancer.

References

The Core Mechanism of Action of 6,7-dimethoxyquinolin-4(3H)-one and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6,7-dimethoxyquinolin-4(3H)-one core is a privileged heterocyclic scaffold that serves as the foundation for numerous biologically active compounds, most notably in the field of oncology.[1] This technical guide provides an in-depth analysis of the primary mechanism of action for derivatives of this scaffold, focusing on their role as potent inhibitors of the c-Met receptor tyrosine kinase. We will explore the molecular interactions, the downstream cellular consequences, and the key experimental methodologies required to validate this mechanism. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical series, grounding all claims in established experimental evidence and providing detailed, field-proven protocols.

Introduction: A Privileged Scaffold in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[1][2] The specific 6,7-dimethoxy substitution pattern is a critical structural motif found in several successful multi-kinase inhibitors, including the FDA-approved drug Cabozantinib.[1] This substitution pattern imparts favorable physicochemical properties and directs the molecule's interactions within the ATP-binding pockets of various kinases. This compound itself is a key synthetic intermediate, but it is the derivatization at the 4-position that unlocks potent and specific biological activity, transforming it from a building block into a targeted therapeutic agent.[1] The primary focus of research on this scaffold has been the inhibition of the HGF/c-Met signaling pathway, a critical driver of tumor progression.[3][4]

Primary Mechanism of Action: Inhibition of the c-Met Receptor Tyrosine Kinase

The Role of the HGF/c-Met Pathway in Cancer

The c-Met proto-oncogene encodes a receptor tyrosine kinase also known as the hepatocyte growth factor receptor (HGFR).[5][6] In normal physiology, the binding of its only known ligand, hepatocyte growth factor (HGF), induces receptor dimerization and autophosphorylation of key tyrosine residues (specifically Tyr1234/1235) within its intracellular kinase domain.[5][7] This activation event initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cellular proliferation, survival, motility, and invasion.[5][8]

In many human cancers, this pathway becomes dysregulated through c-Met gene amplification, overexpression, or activating mutations.[5][9] This aberrant, ligand-independent signaling drives tumor growth, angiogenesis, and metastasis, making c-Met a well-validated and highly attractive target for therapeutic intervention.[9][10]

Molecular Interaction: Competitive ATP Inhibition

Derivatives of this compound function as ATP-competitive inhibitors. Molecular docking studies reveal that these molecules orient themselves within the ATP-binding pocket of the c-Met kinase domain.[4] The quinoline core acts as a hinge-binding motif, while various substitutions at the 4-position explore deeper regions of the pocket, conferring both potency and selectivity. By occupying this site, the inhibitor prevents the binding of endogenous ATP, thereby blocking the critical autophosphorylation step required for kinase activation.[5] This abrogation of the initial signaling event effectively shuts down all downstream pathways driven by c-Met.

cluster_pathway Normal c-Met Signaling HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binds p_cMet p-c-Met (Activated) cMet->p_cMet ATP ATP ATP->p_cMet Phosphorylates RAS_MAPK RAS/MAPK Pathway p_cMet->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway p_cMet->PI3K_AKT Activates Inhibitor 6,7-Dimethoxyquinoline Derivative Inhibitor->cMet Blocks ATP Binding Site Downstream Proliferation, Survival, Invasion, Angiogenesis RAS_MAPK->Downstream PI3K_AKT->Downstream start Compound Synthesis (6,7-dimethoxyquinoline derivative) kinase_assay Step 1: In Vitro c-Met Kinase Assay start->kinase_assay western_blot Step 2: Cellular Target Engagement (Western Blot for p-Met) kinase_assay->western_blot Does it inhibit the enzyme? (Determine IC₅₀) mtt_assay Step 3: Cellular Phenotype (MTT Viability Assay) western_blot->mtt_assay Does it block the target in cells? (Confirm on-target activity) end Lead Candidate mtt_assay->end Does it kill cancer cells? (Determine GI₅₀)

References

Spectroscopic data (NMR, IR, MS) of 6,7-dimethoxyquinolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6,7-Dimethoxyquinolin-4(3H)-one

Abstract

This compound and its tautomeric form, 6,7-dimethoxyquinolin-4-ol, are heterocyclic compounds of significant interest in medicinal chemistry, serving as key intermediates in the synthesis of various biologically active molecules, including kinase inhibitors like Cabozantinib.[1] A thorough understanding of their structural and electronic properties is paramount for researchers in drug discovery and development. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this quinoline derivative. We delve into the interpretation of this data, grounded in fundamental principles and supported by experimental evidence, offering field-proven insights for scientists working with this important scaffold.

Molecular Structure and Tautomerism

The compound this compound exists in a state of tautomeric equilibrium with its enol form, 6,7-dimethoxyquinolin-4-ol. The keto form possesses a quinolinone ring system, while the enol form features a hydroxyl group, rendering the pyridine ring aromatic.

Spectroscopic evidence, particularly from NMR, often suggests that the enol form is highly significant, if not predominant, in solution.[2] This is a critical consideration when interpreting spectral data, as the observed characteristics will be a reflection of this equilibrium. For the purpose of clarity in spectral assignments, the atom numbering for the quinoline ring system is presented below.

mol [label=<

>]; // Placeholder for a numbered structure image. A real implementation would generate or fetch this. // For this demonstration, a textual representation will be used to describe the numbering. label="Numbered structure of 6,7-dimethoxyquinolin-4-ol."; node[shape=plaintext]; Numbering [label=" A diagram of the 6,7-dimethoxyquinolin-4-ol structure would be here. Numbering: N is position 1. C adjacent to N is C2. Next C in the same ring is C3. C with the OH group is C4. The fusion carbon is C4a. C with a methoxy group is C6. Next fusion carbon is C8a. ...and so on. "]; } endom Caption: Atom numbering for the 6,7-dimethoxyquinoline scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. The data presented here is consistent with the 6,7-dimethoxyquinolin-4-ol tautomer.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The data below was reported in DMSO-d₆.[2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
7.76d (J=7.3 Hz)1HH-5Located on the carbocyclic ring, deshielded by the ring current. Coupled to H-3 (W-coupling).
7.42s1HH-8Aromatic proton on the benzene ring, appears as a singlet due to no adjacent protons.
7.05s1HH-2Aromatic proton on the heterocyclic ring, adjacent to the nitrogen atom.
5.93d (J=7.3 Hz)1HH-3Vinylic proton in the heterocyclic ring, coupled to H-5.
3.84s3HOCH₃ (C7)Singlet integrating to 3 protons, characteristic of a methoxy group.
3.81s3HOCH₃ (C6)Singlet integrating to 3 protons, characteristic of the second methoxy group.

Table 1: ¹H NMR Spectroscopic Data for 6,7-dimethoxyquinolin-4-ol.[1][2]

Expertise & Experience: The observation of distinct signals for H-2 and H-3 as doublets, rather than signals typical of a CH₂-CH moiety, strongly supports the predominance of the enol tautomer in solution. The downfield shift of H-5 is characteristic of its peri position relative to the hydroxyl group at C4.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignmentRationale
177.5C-4Carbonyl-like carbon, significantly deshielded. In the enol form, this is C-OH.
155.0C-7Aromatic carbon attached to an electron-donating methoxy group.
150.1C-8aQuaternary carbon at the ring junction.
149.8C-2Carbon adjacent to the electronegative nitrogen atom.
145.2C-6Aromatic carbon attached to an electron-donating methoxy group.
122.5C-4aQuaternary carbon at the ring junction.
118.1C-5Aromatic methine carbon.
105.3C-3Vinylic methine carbon.
101.9C-8Aromatic methine carbon, shielded by two ortho-methoxy groups.
56.1OCH₃Carbon of the methoxy group.
55.7OCH₃Carbon of the second methoxy group.

Table 2: ¹³C NMR Spectroscopic Data. (Note: Assignments are based on typical chemical shifts for quinoline systems and substituent effects, as detailed assignments were not found in the provided search results).[1][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

ParameterValueSource
Molecular FormulaC₁₁H₁₁NO₃[1][4]
Molecular Weight205.21 g/mol [1][4]
Exact Mass205.0739 g/mol [1][4]
Observed Ion (ESI+) m/z 206 [M+H]⁺ Predicted

Table 3: Mass Spectrometry Data.

Trustworthiness: High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition. A measured exact mass within 5 ppm of the theoretical value (205.0739 for C₁₁H₁₁NO₃) provides unequivocal confirmation of the molecular formula.

Proposed Fragmentation Pathway

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion would likely undergo fragmentation. A primary loss would be the cleavage of a methyl radical from one of the methoxy groups.

fragmentation M [M]⁺˙ m/z = 205 M_minus_CH3 [M-CH₃]⁺ m/z = 190 M->M_minus_CH3 - •CH₃ M_minus_CH3_minus_CO [M-CH₃-CO]⁺ m/z = 162 M_minus_CH3->M_minus_CH3_minus_CO - CO

Infrared (IR) Spectroscopy

Expected Absorption Range (cm⁻¹)Functional GroupVibrationTautomer
3400 - 3200 (broad)O-HStretchingEnol
3200 - 3000N-HStretchingKeto
3100 - 3000Aromatic C-HStretchingBoth
2950 - 2850Aliphatic C-HStretching (in OCH₃)Both
~1650C=OStretchingKeto
1620 - 1580C=N, C=CRing StretchingBoth
1250 - 1200Aryl C-OAsymmetric StretchingBoth
1050 - 1000Aryl C-OSymmetric StretchingBoth

Table 4: Predicted Infrared (IR) Spectroscopy Absorption Bands.

Expertise & Experience: The IR spectrum is a powerful diagnostic tool for assessing the solid-state form of the compound. A strong, sharp absorption around 1650 cm⁻¹ would indicate a significant presence of the keto form. Conversely, a broad band in the 3400-3200 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group, would confirm the presence of the enol form.

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic analysis of this compound.

Synthesis via Gould-Jacobs Reaction

This is a classical and reliable method for constructing the quinoline core.[1]

synthesis_workflow start Start Materials: 3,4-dimethoxyaniline Diethyl ethoxymethylenemalonate step1 Heat (100-130°C) Intermediate Formation start->step1 step2 High-Boiling Solvent (e.g., Diphenyl ether) step1->step2 step3 Thermal Cyclization (Reflux, ~250°C) step2->step3 step4 Cooling & Precipitation (Crude Ester) step3->step4 step5 Saponification (NaOH, Reflux) step4->step5 step6 Acidification (pH ~6) & Extraction step5->step6 end Final Product: 6,7-dimethoxyquinolin-4-ol step6->end

Step-by-Step Protocol:

  • Combine 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture to 100-130 °C for 1-2 hours.

  • Remove the ethanol byproduct under reduced pressure.

  • Dissolve the resulting intermediate in a high-boiling point solvent like diphenyl ether.

  • Heat the solution to reflux (~250 °C) for 30-60 minutes to effect cyclization, forming the ethyl ester of the product.

  • Cool the mixture to precipitate the crude ester.

  • Hydrolyze the ester by heating to reflux in an aqueous sodium hydroxide solution.

  • After cooling, acidify the solution to a pH of approximately 6 with acetic acid.

  • The product precipitates and can be collected by filtration or extracted with a suitable organic solvent.[2]

Spectroscopic Data Acquisition

Trustworthiness: To ensure data quality, all instruments must be properly calibrated. Solvents for NMR should be of high isotopic purity (e.g., DMSO-d₆, 99.9 atom % D), and samples should be free of particulate matter.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2] Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra can be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.[5] The sample is typically dissolved in a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

  • IR Spectroscopy: Infrared spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory for solid samples, which simplifies sample preparation.[6] Data is typically collected over a range of 4000-600 cm⁻¹.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in research and development. This guide has provided a detailed analysis of its NMR, MS, and IR data, emphasizing the critical role of keto-enol tautomerism in its structural interpretation. The provided protocols and expert insights serve as a reliable resource for scientists, ensuring accurate identification and facilitating the advancement of projects that utilize this valuable chemical scaffold.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 6,7-dimethoxyquinolin-4(3H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Target Identification and Validation

Abstract

The quinoline and quinazolinone scaffolds are privileged structures in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Specifically, 6,7-dimethoxy substituted quinolin-4(3H)-one and its analogs have emerged as a versatile pharmacophore with a wide spectrum of biological activities, particularly in oncology and neurodegenerative diseases. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this chemical entity. Synthesizing data from contemporary research, we delve into the mechanistic underpinnings of its action against key cellular targets, offering field-proven insights for researchers, scientists, and drug development professionals. This document is structured to guide the reader from the foundational rationale for target selection through to detailed, actionable experimental protocols for target validation and compound evaluation.

Introduction: The Quinolinone Scaffold as a Platform for Targeted Therapy

The quinolinone core, a bicyclic heterocyclic system, has long been a focal point of medicinal chemistry efforts due to its ability to interact with a variety of biological targets.[1][3] The substitution pattern on this core dramatically influences its pharmacological profile. The 6,7-dimethoxy substitution, in particular, has been shown to be a key feature in several potent bioactive molecules. This guide will focus on the therapeutic potential of 6,7-dimethoxyquinolin-4(3H)-one and its derivatives, with a primary emphasis on their role as inhibitors of critical signaling pathways implicated in cancer and other diseases. Research strongly indicates that this scaffold holds significant promise, particularly as a modulator of protein kinase activity.[4]

Primary Therapeutic Arena: Oncology

The anticancer potential of this compound derivatives is the most extensively studied area, with a wealth of data pointing towards their ability to inhibit key drivers of tumorigenesis and progression.[4] The primary mechanism of action appears to be the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis.

Receptor Tyrosine Kinases (RTKs): Prime Targets

Derivatives of 6,7-dimethoxyquinoline have demonstrated potent inhibitory activity against several receptor tyrosine kinases (RTKs) that are pivotal in cancer progression.[5]

Mechanistic Rationale: The EGFR signaling pathway is frequently hyperactivated in various cancers, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation and survival.[6][7] Quinazoline-based compounds, such as gefitinib and erlotinib, are established EGFR inhibitors.[6][8] The this compound scaffold shares structural similarities with these approved drugs, suggesting a similar mechanism of action. Studies on related quinazolin-4(3H)-one derivatives have shown that they can act as ATP-competitive type-I inhibitors of the EGFR kinase domain.[9]

Experimental Workflow for EGFR Target Validation:

EGFR_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (e.g., TR-FRET, FP) Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Proliferation Validate cellular potency Western_Blot Western Blot Analysis (p-EGFR, p-Akt, p-ERK) Cell_Proliferation->Western_Blot Confirm target engagement Xenograft Tumor Xenograft Model (e.g., NSCLC cell lines) Western_Blot->Xenograft Assess in vivo efficacy PD_Analysis Pharmacodynamic Analysis (Tumor p-EGFR levels) Xenograft->PD_Analysis Verify target modulation in vivo Compound This compound Derivative Compound->Kinase_Assay Determine IC50

Caption: Workflow for validating EGFR as a target.

Protocol: EGFR Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

  • Reagents and Materials: Recombinant human EGFR kinase, poly-GT-biotin substrate, ATP, anti-phosphotyrosine antibody conjugated to a fluorescent donor, and streptavidin-conjugated fluorescent acceptor.

  • Assay Procedure:

    • Add 5 µL of the test compound (this compound derivative) at various concentrations to a 384-well plate.

    • Add 5 µL of EGFR kinase solution.

    • Initiate the kinase reaction by adding 10 µL of a mixture of poly-GT-biotin and ATP.

    • Incubate at room temperature for 60 minutes.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the detection mixture (TR-FRET antibody pair).

    • Incubate for 60 minutes and read the plate on a TR-FRET compatible reader.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the EGFR kinase activity.

Mechanistic Rationale: The HGF/c-Met signaling pathway plays a crucial role in tumor development and metastasis.[10] A series of 6,7-dimethoxy-4-anilinoquinolines, structurally related to the core topic, have been identified as potent inhibitors of the c-Met tyrosine kinase.[10] Molecular docking studies suggest these compounds bind to the ATP-binding site of the c-Met kinase.[11]

Experimental Protocol: c-Met Inhibition in a Cell-Based Assay

  • Cell Line: Use a c-Met dependent cancer cell line (e.g., A549, MKN-45).

  • Treatment: Seed cells in a 96-well plate and treat with varying concentrations of the this compound derivative for 72 hours.

  • Viability Assessment: Measure cell viability using the MTT assay.

  • Data Analysis: Determine the IC50 value for anti-proliferative activity.

Table 1: Antiproliferative Activity of a Representative 6,7-dimethoxy-4-anilinoquinoline Derivative (Compound 12n) [11]

Cell LineCancer TypeIC50 (µM)
A549Human Lung Cancer7.3 ± 1.0
MCF-7Human Breast Cancer6.1 ± 0.6
MKN-45Human Gastric Cancer13.4 ± 0.5

Quinazolin-4(3H)-one derivatives have also shown inhibitory activity against other important RTKs like HER2 and VEGFR2, suggesting a potential for multi-targeted therapy.[9]

Non-Receptor Tyrosine and Serine/Threonine Kinases

Mechanistic Rationale: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Some quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against CDK2, suggesting a role in cell cycle arrest.[9] Molecular docking has indicated that these compounds can act as ATP non-competitive type-II inhibitors of CDK2.[9]

Mechanistic Rationale: Aurora kinase A is a crucial regulator of mitosis, and its overexpression is linked to tumorigenesis. Quinazolin-4(3H)-one derivatives have been identified as a new template for Aurora kinase A inhibitors, showing antiproliferative activity in non-small cell lung cancer cell lines.[12]

Topoisomerase I

Mechanistic Rationale: Topoisomerase I is an enzyme that relaxes DNA supercoiling during replication and transcription. Topoisomerase I inhibitors trap the enzyme-DNA complex, leading to DNA damage and cell death.[1] Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of topoisomerase I inhibitors with potent in vitro anticancer activity.[1]

Emerging Therapeutic Area: Neurodegenerative Diseases

Recent studies have begun to explore the potential of 6,7-dimethoxyquinazolin-4(3H)-one derivatives in the context of neurodegenerative disorders, particularly Alzheimer's disease.[13][14][15]

Acetylcholinesterase (AChE) Inhibition

Mechanistic Rationale: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Derivatives of 6,7-dimethoxyquinazoline-4(3H)-one have been shown to inhibit AChE activity in vitro, with some compounds surpassing the potency of the reference drug donepezil.[13]

Inhibition of Amyloid-β (Aβ) Aggregation

Mechanistic Rationale: The aggregation of Aβ peptides into plaques is a pathological hallmark of Alzheimer's disease. The same 6,7-dimethoxyquinazoline-4(3H)-one derivatives that inhibit AChE have also demonstrated the ability to reduce the aggregation of Aβ particles by over 50%.[13]

Signaling Pathway Implicated in Alzheimer's Disease:

AD_Pathway ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Abeta Amyloid-β Monomers Abeta_agg Amyloid-β Aggregates Abeta->Abeta_agg Aggregation Compound 6,7-dimethoxyquinazolin-4(3H)-one Derivative Compound->AChE Inhibition Compound->Abeta_agg Inhibition

Caption: Dual-targeting mechanism in Alzheimer's disease.

Future Directions and Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The existing body of research strongly supports its potential as a multi-targeted kinase inhibitor for the treatment of various cancers. The validation workflows and experimental protocols outlined in this guide provide a robust framework for advancing compounds of this class through the drug discovery pipeline. Furthermore, the emerging evidence for its utility in neurodegenerative diseases opens up exciting new avenues for investigation. Future research should focus on optimizing the potency and selectivity of these derivatives for specific targets, as well as on comprehensive preclinical and clinical evaluation to translate their therapeutic potential into tangible benefits for patients.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to 6,7-Dimethoxyquinolin-4(3H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-4(3H)-one nucleus is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to serve as a versatile template for designing potent and selective ligands for a multitude of biological targets.[1][2] This guide delves into the specific and increasingly significant role of the 6,7-dimethoxy substituted quinolin-4(3H)-one scaffold. We will navigate through its fundamental chemical properties, established and modern synthetic routes, and its profound impact on contemporary drug discovery, particularly in the realm of oncology. This document is intended for researchers, scientists, and drug development professionals, providing both a comprehensive overview and actionable, field-proven insights into the application of this powerful molecular core.

The Quinolin-4(one) Core: A Foundation of Therapeutic Promise

The quinoline and quinolone structural motifs are prevalent in a vast array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities including antibacterial, antimalarial, anti-inflammatory, and anticancer properties.[1][3] The 4-quinolone subclass, in particular, has garnered significant attention as a foundational scaffold for numerous therapeutic agents.[4][5][6] Its rigid, bicyclic framework provides a well-defined three-dimensional geometry for the precise orientation of functional groups, enabling high-affinity interactions with biological macromolecules.

The inherent electronic properties of the quinolinone system, characterized by a lactam function within an aromatic ring system, contribute to its favorable pharmacokinetic and pharmacodynamic profiles. The presence of a hydrogen bond donor (N-H) and acceptor (C=O) facilitates interactions with protein active sites. Furthermore, the aromatic rings offer a platform for a variety of substitutions, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Strategic Embellishment: The Significance of 6,7-Dimethoxy Substitution

The introduction of methoxy groups at the 6 and 7 positions of the quinolinone ring is a key strategic modification that significantly enhances the therapeutic potential of the parent scaffold.[7] These electron-donating groups modulate the electronic landscape of the molecule, influencing its reactivity and intermolecular interactions. The dual methoxy substitution has been shown to enhance solubility and can influence the molecule's interaction with biological targets compared to unsubstituted or mono-substituted analogs.[7] This specific substitution pattern is a recurring theme in a number of potent kinase inhibitors, underscoring its importance in achieving high-affinity binding.

Synthesis of the 6,7-Dimethoxyquinolin-4(3H)-one Core: A Practical Approach

The construction of the this compound core is most classically and reliably achieved through the Gould-Jacobs reaction.[8][9][10] This venerable yet powerful method involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.

The Gould-Jacobs Reaction: A Step-by-Step Protocol

The Gould-Jacobs reaction provides a robust pathway to 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the more stable 4-quinolone form.[5][11] The reaction is particularly effective for anilines bearing electron-donating groups, such as the methoxy groups in our target precursor.[9][11]

Experimental Protocol: Synthesis of this compound via Gould-Jacobs Reaction

  • Step 1: Condensation.

    • In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents).

    • Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the aniline.

    • Upon completion, remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.

  • Step 2: Thermal Cyclization.

    • To the crude intermediate, add a high-boiling point inert solvent such as diphenyl ether or Dowtherm A.[8][11]

    • Heat the solution to reflux (typically 250-260 °C) for 30-60 minutes.[11] This high temperature is necessary to overcome the energy barrier for the 6-electron electrocyclization.[9]

    • Cool the reaction mixture to room temperature, which should induce the precipitation of the cyclized product, ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate.

  • Step 3: Hydrolysis (Saponification).

    • Collect the precipitate by filtration and wash with a non-polar solvent like cyclohexane.

    • Suspend the solid in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 1-2 hours to facilitate the hydrolysis of the ester to a carboxylate salt.[9]

  • Step 4: Decarboxylation.

    • Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 4-5. This will precipitate the 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry thoroughly.

    • Place the dried carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[9] The resulting crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Modern Synthetic Advancements

While the classical Gould-Jacobs reaction is effective, it often requires harsh conditions and can lead to low overall yields.[8] Modern adaptations, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields.[9] Other synthetic strategies for constructing the 4-quinolone core include the Conrad-Limpach reaction and various transition-metal-catalyzed cyclizations, offering alternative routes that may be more amenable to specific substitution patterns or functional group tolerances.[4][8][12]

A Privileged Scaffold in Action: Applications in Medicinal Chemistry

The this compound scaffold is a critical intermediate in the synthesis of a number of targeted anticancer therapies. Its true value lies in its role as a building block for potent kinase inhibitors.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Derivatives of 6,7-dimethoxyquinoline have been identified as potent inhibitors of several receptor tyrosine kinases (RTKs) that are pivotal in cancer progression.[13] A notable example is the development of c-Met inhibitors. The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its dysregulation is implicated in numerous cancers.[14][15]

A series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and shown to be potent inhibitors of the c-Met tyrosine kinase.[14] The synthesis of these compounds typically involves the conversion of this compound to the more reactive 4-chloro-6,7-dimethoxyquinoline intermediate, followed by a nucleophilic aromatic substitution with a substituted aniline.[13][14]

Table 1: In Vitro Anticancer Activity of Representative 6,7-Dimethoxy-4-anilinoquinoline Derivatives against Various Cancer Cell Lines [14]

Compound IDR-group on Anilino MoietyA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)MKN-45 (Gastric Cancer) IC₅₀ (µM)
12a 2-Fluorophenyl>50>50>50
12f 4-Chlorophenyl15.3 ± 1.212.5 ± 0.923.1 ± 1.5
12g 4-Bromophenyl11.8 ± 0.89.7 ± 0.718.4 ± 1.1
12k 3-Methylphenyl9.2 ± 0.77.8 ± 0.615.6 ± 1.0
12n 4-Methoxyphenyl7.3 ± 1.06.1 ± 0.613.4 ± 0.5
Cabozantinib (Reference Drug)5.8 ± 0.54.9 ± 0.49.7 ± 0.8

Data presented as mean ± standard deviation.

The structure-activity relationship (SAR) studies of these derivatives reveal that the nature and position of the substituent on the anilino ring significantly impact their inhibitory potency against c-Met and their anticancer activity.[14] For instance, compound 12n , with a 4-methoxyphenyl group, demonstrated the most potent inhibitory activity against c-Met (IC₅₀ = 0.030 ± 0.008 µM) and excellent anticancer activity across the tested cell lines.[14]

Topoisomerase I Inhibition

Recent research has also explored 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors.[3] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it an attractive target for anticancer drug development.[3] The quinoline scaffold, in this context, acts as a DNA intercalating agent, while the substituents are optimized to interact with the enzyme-DNA complex.

Antibacterial and Other Potential Applications

Beyond oncology, the this compound core has shown promise in other therapeutic areas. Studies have investigated its potential antibacterial properties, with some derivatives exhibiting activity against strains like Staphylococcus aureus and Escherichia coli.[7][16] Furthermore, some research suggests neuroprotective properties and potential relevance in Alzheimer's disease research.[17]

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product aniline 3,4-Dimethoxyaniline intermediate1 Anilidomethylenemalonate Intermediate aniline->intermediate1 Condensation (100-130 °C) deem Diethyl Ethoxymethylenemalonate (DEEM) deem->intermediate1 intermediate2 Ethyl 4-hydroxy-6,7-dimethoxy- quinoline-3-carboxylate intermediate1->intermediate2 Thermal Cyclization (250-260 °C) intermediate3 4-Hydroxy-6,7-dimethoxy- quinoline-3-carboxylic Acid intermediate2->intermediate3 Hydrolysis (NaOH) product This compound intermediate3->product Decarboxylation (Heat)

Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound.

Privileged_Scaffold_Applications cluster_applications Therapeutic Applications cluster_targets Molecular Targets core This compound Privileged Scaffold anticancer Anticancer Agents core->anticancer antibacterial Antibacterial Agents core->antibacterial neuroprotective Neuroprotective Agents core->neuroprotective rtks Receptor Tyrosine Kinases (e.g., c-Met) anticancer->rtks topoisomerase Topoisomerase I anticancer->topoisomerase bacterial_enzymes Bacterial Enzymes antibacterial->bacterial_enzymes

Caption: Therapeutic applications and molecular targets of the this compound scaffold.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with the favorable physicochemical properties imparted by the dimethoxy substitution pattern, makes it an invaluable starting point for the development of novel therapeutics. While its impact has been most profound in the field of oncology, particularly in the design of kinase inhibitors, emerging research continues to unveil its potential in other areas, including infectious and neurodegenerative diseases.

Future research will likely focus on the development of more efficient and environmentally benign synthetic methodologies for the construction of this core and its derivatives. Furthermore, the exploration of novel substitution patterns and the generation of diverse chemical libraries based on this scaffold will undoubtedly lead to the discovery of new bioactive molecules with improved potency, selectivity, and pharmacokinetic profiles. For drug development professionals, a deep understanding of the chemistry and biological applications of the this compound core is not just advantageous, but essential for navigating the future landscape of small molecule drug discovery.

References

In Silico ADME/Tox Profiling of Quinolinone Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold and the Imperative of Early Safety Assessment

The quinolinone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] However, the journey of a promising quinolinone derivative from discovery to a clinically approved drug is fraught with challenges, with a significant portion of failures occurring due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles.[3][4] Late-stage failures are not only costly but also represent a significant loss of time and resources.[3][5] Therefore, the early-stage assessment of ADME/Tox properties through in silico methods has become an indispensable part of modern drug discovery.[4][6]

This in-depth technical guide provides a comprehensive overview of the principles and practical application of in silico ADME/Tox profiling specifically for quinolinone derivatives. As a Senior Application Scientist, the focus here is not merely on a recital of methodologies but on the strategic rationale behind the selection of specific computational tools and endpoints, grounded in the inherent chemical nature of the quinolinone scaffold. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute a robust in silico evaluation that can effectively identify and mitigate potential liabilities, thereby increasing the probability of success for their quinolinone-based drug candidates.

Pillar 1: The Physicochemical Foundation of ADME - What the Quinolinone Structure Dictates

The journey of a drug through the body is fundamentally governed by its physicochemical properties. For quinolinone derivatives, the fused aromatic ring system and the presence of nitrogen and oxygen atoms create a unique electronic and steric landscape that profoundly influences their ADME profile. Understanding these inherent properties is the first step in a logical in silico assessment.

Lipophilicity and Solubility: The Gatekeepers of Absorption

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a molecule's ability to traverse biological membranes.[1][7] For orally administered quinolinones, a balanced lipophilicity is crucial for absorption across the gastrointestinal tract.[8] Excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance, while very low lipophilicity can hinder membrane permeability.

Aqueous solubility is equally important, as a drug must be in solution to be absorbed. The planar nature of the quinolinone core can lead to crystal packing and, consequently, low solubility. Substituents on the quinolinone ring play a significant role in modulating both lipophilicity and solubility.

Experimental Protocol 1: In Silico Prediction of Lipophilicity and Solubility

This protocol outlines the steps to predict logP and aqueous solubility using freely available web-based tools. The use of multiple tools is recommended to generate a consensus prediction, which tends to be more reliable.[3]

  • Molecule Input:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the chemical structure of the quinolinone derivative.

  • Tool Selection:

    • SwissADME: A user-friendly web tool that provides a wide range of physicochemical and ADME predictions.[9]

    • pkCSM: Another comprehensive platform for predicting pharmacokinetic and toxicity properties.[10]

    • ADMETlab 2.0: An integrated online platform for ADME/Tox prediction.[9]

  • Prediction Execution:

    • Navigate to the selected web servers.

    • Input the SMILES string or use the drawing tool to represent the molecule.

    • Initiate the prediction process.

  • Data Analysis and Interpretation:

    • Record the predicted logP and solubility values from each tool.

    • Pay attention to the different solubility predictions (e.g., logS, solubility in mg/mL).

    • Compare the results and look for consensus. Significant discrepancies may warrant further investigation or the use of more advanced models.

Pillar 2: Navigating the Biological Maze - In Silico ADME Modeling

Once the fundamental physicochemical properties are understood, the next logical step is to predict how the quinolinone derivative will behave within a biological system. This involves modeling its absorption, distribution, metabolism, and excretion.

Absorption: Beyond Lipinski's Rule of Five

While Lipinski's Rule of Five provides a useful initial filter for "drug-likeness," a more nuanced assessment of oral absorption is necessary.[11] Key parameters to evaluate include:

  • Human Intestinal Absorption (HIA): The percentage of the drug absorbed from the gut.

  • Caco-2 Permeability: An in vitro model for predicting intestinal permeability.[6]

  • P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, reducing their absorption and bioavailability.

Distribution: Reaching the Target, Avoiding Off-Targets

The distribution of a drug determines its concentration at the site of action and in other tissues. Important parameters to consider for quinolinone derivatives include:

  • Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood. High PPB can limit the amount of free drug available to exert its effect.

  • Blood-Brain Barrier (BBB) Permeation: For drugs targeting the central nervous system (CNS), the ability to cross the BBB is essential. For non-CNS drugs, BBB penetration is an undesirable property that can lead to off-target side effects. The "BOILED-Egg" model provided by SwissADME offers a graphical representation of BBB permeability and intestinal absorption.[8]

Metabolism: The Role of Cytochrome P450 Enzymes

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion. The cytochrome P450 (CYP) family of enzymes plays a central role in this process.[6] Predicting interactions with CYP enzymes is crucial for several reasons:

  • Metabolic Stability: A drug that is rapidly metabolized will have a short duration of action.

  • Drug-Drug Interactions: Inhibition of CYP enzymes can lead to an increase in the concentration of co-administered drugs, potentially causing toxicity.

  • Metabolite-mediated Toxicity: The metabolic products of a drug may themselves be toxic.

For quinolinone derivatives, the aromatic rings are potential sites of hydroxylation by CYP enzymes. It is important to predict which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize the compound and whether the compound is likely to inhibit any of these isoforms.

Excretion: Clearing the Compound from the Body

Excretion is the final step in eliminating a drug and its metabolites from the body, primarily through the kidneys. While direct in silico prediction of excretion pathways is less common, parameters like total clearance can be estimated.

Workflow for Comprehensive In Silico ADME Profiling

ADME_Workflow cluster_Input Input cluster_PhysChem Physicochemical Properties cluster_ADME ADME Prediction cluster_Output Output & Analysis Molecule Quinolinone Derivative (SMILES/Structure) Lipophilicity LogP Prediction (SwissADME, pkCSM) Molecule->Lipophilicity Solubility Aqueous Solubility (SwissADME, pkCSM) Molecule->Solubility Absorption HIA, Caco-2 (ADMETlab 2.0) Lipophilicity->Absorption Solubility->Absorption Distribution PPB, BBB Permeation (pkCSM, SwissADME) Absorption->Distribution Metabolism CYP Inhibition/Substrate (SwissADME, pkCSM) Distribution->Metabolism ADME_Profile Comprehensive ADME Profile Metabolism->ADME_Profile Risk_Assessment Identify Potential Liabilities ADME_Profile->Risk_Assessment

Caption: A streamlined workflow for the in silico ADME profiling of quinolinone derivatives.

Pillar 3: Proactive Hazard Identification - In Silico Toxicity Profiling

The quinolone class of antibiotics, which shares a structural relationship with quinolinones, is known for certain toxicities. Therefore, a thorough in silico toxicity assessment is paramount for any novel quinolinone derivative.

Genotoxicity: A Critical Hurdle

Genotoxicity, the ability of a chemical to damage DNA, is a major safety concern. A positive result in a bacterial mutagenicity assay (Ames test) is often a deal-breaker for drug development, except for certain life-threatening indications.[12] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M7 guideline allows for the use of in silico models to assess the mutagenic potential of impurities.[13][14] For quinolones, studies have shown that substituents at specific positions can significantly influence their genotoxicity.[15] For instance, a bulky, positively charged substituent at the 1-position and a negatively charged group at the 7-position have been correlated with increased genotoxicity.[15]

Experimental Protocol 2: In Silico Genotoxicity Prediction

This protocol describes the use of two complementary (Q)SAR methodologies, as recommended by the ICH M7 guideline, to predict Ames mutagenicity.[16]

  • Tool Selection:

    • Expert Rule-Based System: These systems use structural alerts (toxicophores) based on known mechanisms of DNA damage. An example is the OECD QSAR Toolbox.

    • Statistical-Based System: These systems use statistical models trained on large datasets of compounds with known mutagenicity. Examples include Sarah Nexus and VEGA.

  • Prediction Execution:

    • Input the SMILES string of the quinolinone derivative into both types of models.

    • Run the predictions.

  • Result Interpretation:

    • Concordant Negative: If both models predict non-mutagenic, there is a high degree of confidence.

    • Concordant Positive: If both models predict mutagenic, the compound is likely to be genotoxic.

    • Discordant Results: If the models disagree, an expert review is necessary to analyze the basis of the predictions and determine the level of concern.

Cardiotoxicity: The hERG Liability

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiotoxicity, leading to potentially fatal arrhythmias.[17][18] Many drugs have been withdrawn from the market due to hERG-related cardiotoxicity. Therefore, early assessment of hERG inhibition potential is critical. Several in silico models, including machine learning and deep learning approaches, have been developed to predict hERG liability with reasonable accuracy.[19]

Hepatotoxicity: A Complex Endpoint

Drug-induced liver injury (DILI) is another major reason for drug attrition.[20][21] Predicting hepatotoxicity is challenging due to the complex and often idiosyncratic nature of the underlying mechanisms.[22] However, in silico models can provide an initial assessment of the potential for a compound to cause liver damage.[23][24] These models are often based on large datasets of compounds with known hepatotoxic effects.[21]

Other Key Toxicities

Depending on the intended therapeutic application and the specific structural features of the quinolinone derivatives, other toxicities may also be relevant to assess in silico, such as:

  • Carcinogenicity

  • Reproductive and Developmental Toxicity

  • Neurotoxicity

Data Presentation: Summarizing the In Silico ADME/Tox Profile

For a clear and concise presentation of the predicted data, a summary table is highly recommended.

Parameter Predicted Value Acceptable Range/Interpretation Tool(s) Used
Physicochemical Properties
Molecular Weight ( g/mol )< 500SwissADME
logP1 - 5SwissADME, pkCSM
Aqueous Solubility (logS)> -4SwissADME, pkCSM
Absorption
HIA (%)> 80%ADMETlab 2.0
Caco-2 Permeability (logPapp)> -5.15ADMETlab 2.0
P-gp SubstrateNoSwissADME, pkCSM
Distribution
PPB (%)< 90%pkCSM
BBB PermeantYes/No (depending on target)SwissADME
Metabolism
CYP1A2 InhibitorNoSwissADME
CYP2C9 InhibitorNoSwissADME
CYP2C19 InhibitorNoSwissADME
CYP2D6 InhibitorNoSwissADME
CYP3A4 InhibitorNoSwissADME
Toxicity
Ames MutagenicityNegativeOECD QSAR Toolbox, VEGA
hERG InhibitionLow RiskpkCSM, cardioToxCSM
HepatotoxicityLow RiskProTox-II, ADMETlab 2.0

Decision-Making Framework for In Silico Profiling

Decision_Framework Start Start: Quinolinone Candidate PhysChem Physicochemical Profiling (logP, Solubility) Start->PhysChem ADME ADME Profiling (Absorption, Distribution, Metabolism) PhysChem->ADME Tox Toxicity Profiling (Genotoxicity, Cardiotoxicity, Hepatotoxicity) ADME->Tox Review Comprehensive Data Review & Risk Assessment Tox->Review Go Proceed to In Vitro Testing Review->Go Favorable Profile NoGo Redesign/Deprioritize Review->NoGo Unfavorable Profile

Caption: A decision-making framework based on the outcomes of the in silico ADME/Tox assessment.

Conclusion: In Silico Profiling as a Compass for Rational Drug Design

In silico ADME/Tox profiling is not a crystal ball that can perfectly predict the clinical success of a quinolinone derivative. However, when applied thoughtfully and with a deep understanding of its strengths and limitations, it serves as an invaluable compass, guiding medicinal chemists toward compounds with a higher probability of success. By front-loading the identification of potential liabilities, in silico methods enable a more efficient and resource-effective drug discovery process. The key to success lies not in the blind application of algorithms but in the intelligent integration of computational predictions with chemical intuition and a solid understanding of the underlying biological principles. This guide has provided a framework for such an integrated approach, empowering researchers to make more informed decisions in their quest to develop safe and effective quinolinone-based medicines.

References

The 6,7-Dimethoxyquinoline Scaffold: A Privileged Core in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led medicinal chemists to explore a vast chemical space. Within this landscape, certain molecular frameworks have emerged as "privileged scaffolds" – core structures that exhibit a remarkable propensity for binding to multiple biological targets with high affinity. The 6,7-dimethoxyquinoline scaffold is a prominent member of this elite group, serving as the foundational architecture for a multitude of potent anticancer compounds. This technical guide provides a comprehensive overview of the anticancer properties of the 6,7-dimethoxyquinoline core, delving into its mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for its evaluation.

The Strategic Significance of the 6,7-Dimethoxyquinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1] The addition of two methoxy groups at the 6 and 7 positions significantly influences the molecule's electronic and steric properties, enhancing its ability to interact with various enzymatic targets implicated in oncogenesis. This specific substitution pattern is a key feature in several clinically successful and investigational anticancer drugs.[2]

The primary anticancer mechanisms associated with the 6,7-dimethoxyquinoline scaffold are multifaceted and predominantly revolve around the inhibition of key signaling pathways that drive tumor growth, proliferation, survival, and angiogenesis.

Mechanisms of Action: Targeting the Pillars of Cancer Progression

Derivatives of the 6,7-dimethoxyquinoline scaffold exert their anticancer effects through the modulation of several critical molecular targets.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many 6,7-dimethoxyquinoline-based compounds function as potent inhibitors of receptor tyrosine kinases (RTKs), enzymes that play a pivotal role in cellular signaling.[3] Dysregulation of RTK activity is a common driver of tumorigenesis.

  • c-Met Inhibition: The HGF/c-Met signaling pathway is crucial for cell proliferation, survival, and migration. Its aberrant activation is linked to tumorigenesis and metastasis.[4] A series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase.[4][5] For instance, compound 12n from a study by Xu et al. (2018) demonstrated a c-Met inhibitory IC50 value of 0.030 ± 0.008 µM.[4] Molecular docking studies have revealed that these compounds typically bind to the ATP-binding site of the c-Met kinase domain.[4][5]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several novel 6,7-dimethoxyquinazoline derivatives have been designed and evaluated as VEGFR-2 inhibitors.[6][7]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical RTK involved in cell growth and proliferation. The 4-anilino-6,7-dimethoxyquinazoline scaffold is a well-established pharmacophore for EGFR inhibition, competitively binding to the ATP pocket of the enzyme's catalytic domain and blocking its autophosphorylation.[8] This inhibition prevents the activation of downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[8]

The general mechanism of RTK inhibition by 6,7-dimethoxyquinoline derivatives is illustrated in the following signaling pathway diagram:

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2, EGFR) ATP ATP ADP ADP Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Ligand Growth Factor (e.g., HGF, VEGF, EGF) Ligand->RTK Binds Quinoline 6,7-Dimethoxyquinoline Derivative Quinoline->RTK Inhibits ATP->ADP Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Inhibition of RTK signaling by 6,7-dimethoxyquinoline derivatives.

Topoisomerase I Inhibition

DNA topoisomerase I (TOP1) is an essential enzyme that relaxes DNA supercoiling during replication and transcription.[1] Inhibitors of TOP1 trap the enzyme in a covalent complex with DNA, leading to DNA strand breaks and ultimately, apoptosis.[1] Novel series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of TOP1 inhibitors with potent in vitro anticancer activity.[1][9]

Tubulin Polymerization Inhibition

The protein tubulin is a key component of microtubules, which are essential for cell division.[10] Molecules that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. The 6,7-dimethoxyquinoline scaffold has been investigated as a potential core for developing tubulin polymerization inhibitors that bind to the colchicine binding site.[10]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of the 6,7-dimethoxyquinoline scaffold is highly dependent on the nature and position of substituents on the quinoline ring.

  • Position 4: The 4-position is a critical point for modification. The introduction of a substituted anilino group at this position is a common strategy for targeting RTKs like c-Met and EGFR.[4][8] The nature of the substituent on the aniline ring can significantly impact activity. For example, in a series of 6,7-dimethoxy-4-anilinoquinolines targeting c-Met, the introduction of a benzimidazole moiety was found to be favorable for binding affinity.[4]

  • Position 2: Substitution at the 2-position with an aryl group has been shown to be important for topoisomerase I inhibitory activity in 4-alkoxy-6,7-dimethoxyquinolines.[1]

  • The 6,7-Dimethoxy Groups: The presence of the 6,7-dimethoxy groups is generally considered crucial for the anticancer activity of these compounds, contributing to favorable interactions with the target enzymes.[2]

Experimental Protocols for Evaluation

The evaluation of the anticancer properties of 6,7-dimethoxyquinoline derivatives involves a series of in vitro assays.

In Vitro Kinase Inhibition Assay (e.g., c-Met)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant human c-Met kinase

    • Poly(Glu, Tyr) 4:1 substrate

    • ATP

    • Test compounds (dissolved in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 96-well plates

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

    • In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for controls).

    • Prepare a master mix containing the c-Met enzyme and the poly(Glu, Tyr) substrate in kinase assay buffer.

    • Add 20 µL of the master mix to each well.

    • To initiate the kinase reaction, add 25 µL of ATP solution to all wells. The final reaction volume is 50 µL.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 100 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, MKN-45 gastric cancer) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.[4]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The following diagram illustrates the general workflow for evaluating the anticancer properties of 6,7-dimethoxyquinoline derivatives:

experimental_workflow Synthesis Synthesis of 6,7-Dimethoxyquinoline Derivatives Purification Purification and Characterization (NMR, HRMS) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., c-Met, VEGFR-2) Purification->Kinase_Assay Cytotoxicity_Assay Cell Viability Assay (MTT, etc.) on Cancer Cell Lines Purification->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Cytotoxicity_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle_Assay Apoptosis_Assay->SAR_Analysis Cell_Cycle_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for anticancer evaluation.

Concluding Remarks and Future Directions

The 6,7-dimethoxyquinoline scaffold has unequivocally established itself as a privileged core in the design of novel anticancer agents. Its ability to effectively target multiple key oncogenic pathways, particularly receptor tyrosine kinases, underscores its therapeutic potential. The continued exploration of the structure-activity relationships of this scaffold, coupled with advanced computational modeling and innovative synthetic strategies, will undoubtedly pave the way for the development of next-generation anticancer drugs with enhanced potency, selectivity, and safety profiles. The in-depth understanding of the biological mechanisms and the application of robust experimental protocols, as outlined in this guide, are paramount to realizing the full therapeutic promise of this remarkable molecular framework.

References

The Lynchpin of Modern Oncology: A Technical Guide to the Role of 6,7-Dimethoxyquinolin-4-ol in Cancer Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Within this class, 6,7-dimethoxyquinolin-4-ol has emerged as a pivotal building block, indispensable for the synthesis of potent, targeted anticancer therapies.[4] This technical guide provides an in-depth examination of the synthesis, chemical logic, and strategic application of 6,7-dimethoxyquinolin-4-ol in the development of multi-kinase inhibitors. We will dissect the synthetic pathways of the clinically significant drugs Cabozantinib and Tivozanib, providing field-proven protocols and exploring the mechanistic rationale behind their efficacy in targeting key oncogenic signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this critical synthetic intermediate.

The Quinoline Scaffold: A Foundation of Anticancer Activity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif frequently found in biologically active compounds.[1][5] Its synthetic versatility and ability to interact with various biological targets have made it a cornerstone of drug discovery, particularly in oncology.[2][6] Quinoline derivatives have been successfully developed as inhibitors of topoisomerases and, more recently, a wide array of protein kinases, which are critical regulators of cellular growth, proliferation, and survival.[2][3][5] The rigid, planar structure of the quinoline core provides an excellent scaffold for orienting functional groups to achieve high-affinity binding to the ATP-binding pockets of these enzymes.

The 6,7-dimethoxy substitution pattern on the quinoline ring is particularly significant. These electron-donating groups can influence the molecule's electronic properties and metabolic stability, often enhancing its drug-like characteristics. It is this specific scaffold, 6,7-dimethoxyquinolin-4-ol, that serves as the foundational starting point for a new generation of targeted cancer therapies.[4]

Synthesis of the Core Scaffold: 6,7-Dimethoxyquinolin-4-ol

The most established and industrially relevant method for synthesizing the 6,7-dimethoxyquinolin-4-ol core is the Gould-Jacobs reaction.[4][7] This robust thermal cyclization process provides a reliable route to the quinolone backbone.

The Gould-Jacobs Reaction Pathway

The reaction proceeds in a multi-step sequence, beginning with the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by high-temperature cyclization.[7][8][9]

Diagram 1: The Gould-Jacobs Reaction Pathway

cluster_start Starting Materials cluster_inter Intermediate Formation cluster_cycl Cyclization & Final Product A 3,4-Dimethoxyaniline C Anilidomethylenemalonate Intermediate A->C Condensation (-EtOH) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Thermal Cyclization (High Temperature) C->D E 6,7-Dimethoxy-4-hydroxy- quinoline-3-carboxylate D->E F Saponification & Decarboxylation E->F G 6,7-Dimethoxyquinolin-4-ol F->G

A schematic of the Gould-Jacobs reaction for synthesizing the quinolin-4-ol core.

Detailed Experimental Protocol: Gould-Jacobs Synthesis

This protocol describes a conventional high-temperature approach. Modern variations may utilize microwave irradiation to improve yields and reduce reaction times.[9][10]

Step 1: Condensation

  • Combine 3,4-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in a round-bottom flask.

  • Heat the mixture to 120-130°C for 1.5 hours, monitoring the formation of the anilidomethylenemalonate intermediate by Thin Layer Chromatography (TLC).

  • Remove the ethanol byproduct under reduced pressure. The resulting crude intermediate can be used directly in the next step.[9]

Step 2: Thermal Cyclization

  • Dissolve the crude intermediate from Step 1 in a high-boiling point inert solvent, such as diphenyl ether (approximately 7 mL per gram of intermediate).

  • Heat the solution to reflux (approx. 250-260°C) in a flask equipped with a reflux condenser for 45 minutes.[11]

  • Cool the reaction mixture to room temperature. The cyclized product, a 4-hydroxy-3-carboethoxyquinoline, should precipitate.

  • Add a non-polar solvent like hexane to facilitate complete precipitation. Collect the solid by filtration and wash thoroughly with hexane to remove the diphenyl ether.[9]

Step 3: Saponification & Decarboxylation

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Cool the solution and acidify with concentrated HCl to precipitate the 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Place the dried carboxylic acid in a flask and heat it above its melting point until the evolution of CO2 ceases. The resulting solid is the target compound, 6,7-dimethoxyquinolin-4-ol. Purify by recrystallization from ethanol.[9]

Activation and Derivatization: The Gateway to Kinase Inhibitors

While 6,7-dimethoxyquinolin-4-ol is the foundational block, it is not sufficiently reactive for the subsequent coupling reactions needed to build complex kinase inhibitors. The critical next step is the conversion of the hydroxyl group at the C4 position into a more reactive leaving group, typically a chlorine atom.

Chlorination of the Quinolin-4-ol

The transformation to 4-chloro-6,7-dimethoxyquinoline is a crucial activation step. This is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[12][13]

Diagram 2: Synthetic Workflow from Core to Kinase Inhibitor

A 6,7-Dimethoxyquinolin-4-ol B Chlorination (e.g., POCl₃) A->B C 4-Chloro-6,7-dimethoxyquinoline (Activated Intermediate) B->C D Nucleophilic Aromatic Substitution (SNA) + Aniline Derivative C->D E Drug Scaffold Intermediate D->E F Further Functionalization (Amide Coupling, etc.) E->F G Final Drug Product (e.g., Cabozantinib, Tivozanib) F->G

Generalized synthetic pathway from the core scaffold to final drug products.

Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinoline
  • To a flask containing 6,7-dimethoxyquinolin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0 eq).[12]

  • Heat the mixture at 130°C for 1 hour.[12]

  • After cooling, the reaction mixture is carefully quenched by pouring it into an ice-water mixture or a cold aqueous solution of a base like potassium carbonate.[13]

  • The resulting precipitate, 4-chloro-6,7-dimethoxyquinoline, is collected by filtration, washed with water, and dried. Recrystallization from an ethanol/ethyl acetate mixture can be performed for further purification.[13]

Case Study 1: Synthesis of Cabozantinib

Cabozantinib (trade name Cometriq®) is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and RET.[3][5] Its synthesis prominently features the 6,7-dimethoxyquinoline core.

Synthetic Strategy for Cabozantinib

The synthesis involves a nucleophilic aromatic substitution (SNA) reaction between the activated intermediate, 4-chloro-6,7-dimethoxyquinoline, and 4-aminophenol to form an ether linkage. The resulting aniline derivative is then coupled with a functionalized cyclopropane carboxylic acid to complete the molecule.[12][14]

Protocol: Key Steps in Cabozantinib Synthesis

Step 1: Synthesis of 4-(6,7-dimethoxyquinolin-4-yloxy)aniline

  • In a reaction vessel, dissolve 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and 4-aminophenol (1.4 eq) in N,N-dimethylacetamide (DMA).[14]

  • Cool the mixture to 0°C and add potassium tert-butoxide (1.4 eq).[15]

  • Heat the reaction mixture to 90-100°C and maintain for 4-5 hours.[14][15]

  • After cooling, add purified water to precipitate the product. Stir for several hours to ensure complete crystallization.[14]

  • Filter the solid, wash with water, and dry under vacuum to yield 4-(6,7-dimethoxyquinolin-4-yloxy)aniline.[15]

Step 2: Final Amide Coupling

  • Combine 4-(6,7-dimethoxyquinolin-4-yloxy)aniline (1.0 eq), 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid (1.05 eq), and a coupling agent like HATU or HBTU in a suitable solvent such as dichloromethane (DCM).

  • Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA), and stir the mixture at room temperature for 3 hours.[15]

  • Wash the reaction solution with an aqueous sodium hydroxide solution and then with water.[15]

  • Concentrate the organic layer and add anhydrous ethanol to crystallize the final product, Cabozantinib.[15]

Case Study 2: Synthesis of Tivozanib

Tivozanib (trade name Fotivda®) is a selective and potent inhibitor of all three vascular endothelial growth factor (VEGF) receptors (VEGFR-1, -2, and -3).[2][16] Its synthesis also relies on the 6,7-dimethoxyquinoline scaffold.

Synthetic Strategy for Tivozanib

Similar to Cabozantinib, the synthesis of Tivozanib begins with an SNA reaction between 4-chloro-6,7-dimethoxyquinoline and an aniline derivative, in this case, 4-amino-2-chlorophenol. The final step involves the formation of a urea linkage.[17][18]

Protocol: Key Steps in Tivozanib Synthesis

Step 1: Synthesis of 4-((2-chloro-4-aminophenyl)oxy)-6,7-dimethoxyquinoline

  • Add 4-amino-2-chlorophenol hydrochloride (1.0 eq) to N,N-dimethylacetamide (DMA).

  • At 0°C, add potassium t-butoxide (1.2 eq) and stir for 30 minutes at 20°C.[17]

  • Add 4-chloro-6,7-dimethoxyquinoline (0.9 eq) and heat the mixture to 115°C for 5 hours.[17]

  • Cool the reaction to room temperature and add water and methanol to precipitate the product.

  • Filter the precipitate and wash with water to obtain the desired aniline intermediate.[17]

Step 2: Urea Formation

  • In a separate vessel, react 3-amino-5-methylisoxazole with phenyl chloroformate in a solvent like pyridine or tetrahydrofuran to form an isocyanate intermediate in situ or a stable carbamate.

  • Add the 4-((2-chloro-4-aminophenyl)oxy)-6,7-dimethoxyquinoline intermediate from the previous step to the reaction mixture.[18][19]

  • Stir the reaction at 80°C for 5 hours.[17]

  • Upon cooling, the final product, Tivozanib, will precipitate. It can be collected by filtration and purified by recrystallization.[17]

Mechanism of Action and Targeted Pathways

The anticancer activity of Cabozantinib and Tivozanib stems from their ability to inhibit key receptor tyrosine kinases (RTKs) that drive tumor growth, angiogenesis, and metastasis.[1][6][20] The 6,7-dimethoxyquinoline scaffold serves as the anchor that positions the rest of the molecule within the ATP-binding site of these kinases.

Tivozanib and the VEGFR Pathway

Tivozanib is a potent inhibitor of VEGFR-1, -2, and -3.[16][20] These receptors are critical for angiogenesis, the formation of new blood vessels that tumors require for growth and survival.[6] By blocking the binding of ATP to VEGFRs, Tivozanib prevents their activation and downstream signaling, leading to an anti-angiogenic effect that starves the tumor of essential nutrients.[6][16]

Diagram 3: VEGFR2 Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Tivozanib Tivozanib Tivozanib->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation Promotes AKT->Proliferation Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Tivozanib blocks VEGFR2 signaling, inhibiting angiogenesis and tumor growth.

Cabozantinib and Dual Pathway Inhibition (VEGFR/c-MET)

Cabozantinib possesses a broader inhibitory profile, potently targeting not only VEGFRs but also the c-MET receptor.[3][5] The HGF/c-MET pathway is implicated in tumor cell invasion, metastasis, and the development of resistance to anti-angiogenic therapies.[21][22] By simultaneously inhibiting both VEGFR and c-MET, Cabozantinib provides a dual-pronged attack, cutting off the tumor's blood supply while also directly hindering its ability to spread and overcome treatment resistance.[3][5]

Diagram 4: c-MET Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling HGF HGF Ligand cMET c-MET Receptor HGF->cMET Binds GAB1 GAB1 cMET->GAB1 Activates STAT STAT Pathway cMET->STAT Cabozantinib Cabozantinib Cabozantinib->cMET Inhibits ATP Binding RAS_MAPK RAS-MAPK Pathway GAB1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway GAB1->PI3K_AKT Outcomes Invasion, Metastasis, Proliferation, Survival RAS_MAPK->Outcomes Promotes PI3K_AKT->Outcomes Promotes STAT->Outcomes Promotes

Cabozantinib blocks c-MET signaling, inhibiting tumor invasion and metastasis.

Quantitative Data Summary

The derivatives of the 6,7-dimethoxyquinoline scaffold exhibit potent inhibitory activity against their target kinases, which translates to effective anticancer activity in cellular assays.

CompoundTarget(s)IC₅₀ (c-Met)Antiproliferative Activity (Cell Line)IC₅₀ (µM)Reference(s)
Cabozantinib c-MET, VEGFR2, RET, AXL0.004 µMMKN-45 (Gastric)~0.005 µM[3][21]
Tivozanib VEGFR-1, -2, -3N/AHUVEC (Endothelial)~0.021 µM[2][16]
Derivative 12n c-MET0.030 µMA549 (Lung)7.3 µM[21][23]
Derivative 12n c-MET0.030 µMMCF-7 (Breast)6.1 µM[21][23]

Table 1: Inhibitory and antiproliferative activities of selected 6,7-dimethoxyquinoline derivatives.

Conclusion and Future Outlook

6,7-Dimethoxyquinolin-4-ol is unequivocally a compound of high strategic importance in modern medicinal chemistry. Its role has transitioned from that of a simple heterocyclic building block to a cornerstone of targeted oncology. The robust and scalable synthetic routes to this intermediate, primarily via the Gould-Jacobs reaction, make it an accessible and economically viable starting point for complex drug synthesis.[4][7] The clinical success of Cabozantinib and Tivozanib validates the 6,7-dimethoxyquinoline core as a privileged scaffold for designing potent kinase inhibitors.[3][16] The continued exploration of new derivatives based on this versatile framework holds immense promise for the development of next-generation therapeutics targeting a wide spectrum of cancers and overcoming existing mechanisms of drug resistance.

References

Methodological & Application

Synthesis of 6,7-dimethoxyquinolin-4(3H)-one from 2-amino-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinolinone Scaffold

The quinolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The 6,7-dimethoxy substitution pattern, in particular, is a key feature in several pharmacologically active molecules, including kinase inhibitors used in oncology. This guide provides a detailed protocol for the synthesis of 6,7-dimethoxyquinolin-4(3H)-one, a valuable intermediate for drug discovery and development, starting from the readily available 2-amino-4,5-dimethoxybenzoic acid.

The synthetic strategy detailed herein is based on the principles of the Gould-Jacobs reaction, a classic and robust method for the preparation of 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with their 4-oxo (quinolinone) form.[2][3] This reaction involves the condensation of an aniline derivative with a malonic ester derivative, followed by a thermal cyclization to construct the quinoline core.[4][5] While traditionally requiring high temperatures, modern adaptations have improved the efficiency of this transformation.[3][6]

Reaction Mechanism: A Stepwise Look at the Gould-Jacobs Reaction

The synthesis of this compound from 2-amino-4,5-dimethoxybenzoic acid and diethyl ethoxymethylenemalonate (EMME) proceeds through a sequence of well-established steps:

  • Condensation: The reaction initiates with a nucleophilic attack of the amino group of 2-amino-4,5-dimethoxybenzoic acid on the electron-deficient carbon of the ethoxymethylene group of EMME. This is followed by the elimination of ethanol to form a vinylogous amide intermediate.

  • Thermal Cyclization: This crucial step requires significant thermal energy to induce an intramolecular 6-electron electrocyclization.[3] The cyclization occurs onto one of the ortho positions of the aniline ring, forming the heterocyclic quinoline system. This step is typically the rate-limiting step and is often carried out in a high-boiling inert solvent like diphenyl ether or Dowtherm A to achieve the necessary high temperatures (often exceeding 250 °C).[3][4]

  • Tautomerization: The initially formed cyclized product, a 4-oxo-quinoline-3-carboxylate, is in equilibrium with its more stable enol tautomer, the 4-hydroxy-quinoline-3-carboxylate.[3]

  • Saponification and Decarboxylation: In the presence of a base like sodium hydroxide, the ester group at the 3-position is hydrolyzed (saponification) to a carboxylic acid. Subsequent heating of this intermediate leads to decarboxylation, yielding the final this compound product.[2][3]

Diagram of the Reaction Pathway

Gould-Jacobs Reaction cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_final Final Product 2-amino-4,5-dimethoxybenzoic acid 2-amino-4,5-dimethoxybenzoic acid Condensation_Product Vinylogous Amide Intermediate 2-amino-4,5-dimethoxybenzoic acid->Condensation_Product Condensation (-EtOH) Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Condensation_Product Cyclized_Product Ethyl 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Condensation_Product->Cyclized_Product Thermal Cyclization (High Temp, >250°C) Saponified_Product 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Cyclized_Product->Saponified_Product Saponification (NaOH, H2O) Final_Product This compound Saponified_Product->Final_Product Decarboxylation (Heat, -CO2)

Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound.

Experimental Protocols

Safety Precautions
  • 2-Amino-4,5-dimethoxybenzoic acid: May cause skin, eye, and respiratory irritation.[7][8][9]

  • High-Boiling Solvents (e.g., Diphenyl ether): These solvents have high boiling points and can cause severe burns. Handle with extreme care at elevated temperatures. They are also difficult to remove from the reaction mixture.[4]

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[7]

Protocol 1: Conventional High-Temperature Synthesis

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

Materials & Reagents

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)Amount
2-Amino-4,5-dimethoxybenzoic acid197.191.010.0 g (50.7 mmol)
Diethyl ethoxymethylenemalonate (EMME)216.231.112.1 g (55.8 mmol)
Diphenyl ether170.21-50 mL
Sodium Hydroxide (NaOH)40.00-10% aqueous solution
Hydrochloric Acid (HCl)36.46-Concentrated and 1M
Ethanol46.07-For recrystallization
Cyclohexane84.16-For precipitation

Step-by-Step Procedure

  • Condensation:

    • In a 100 mL round-bottom flask, combine 2-amino-4,5-dimethoxybenzoic acid (10.0 g, 50.7 mmol) and diethyl ethoxymethylenemalonate (12.1 g, 55.8 mmol).

    • Heat the mixture at 120-130 °C for 2 hours with stirring. Ethanol, a byproduct of the condensation, will distill off.

  • Cyclization:

    • Allow the reaction mixture to cool slightly, then add diphenyl ether (50 mL).

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 250-260 °C) using a heating mantle.

    • Maintain this temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the cyclization is complete, allow the reaction mixture to cool to room temperature.

    • Add cyclohexane (100 mL) to precipitate the crude product.

    • Filter the solid using a Büchner funnel and wash thoroughly with cyclohexane to remove the diphenyl ether.[3]

    • Air-dry the crude product.

  • Hydrolysis and Decarboxylation:

    • Transfer the crude solid to a flask containing a 10% aqueous solution of sodium hydroxide (100 mL).

    • Heat the mixture to reflux for 2-3 hours to effect saponification.

    • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

    • Heat the acidified mixture gently to 80-90 °C until carbon dioxide evolution ceases, indicating completion of decarboxylation.

    • Cool the mixture and collect the solid product by filtration. Wash with cold water until the filtrate is neutral.

  • Purification:

    • Recrystallize the crude this compound from hot ethanol or a mixture of chloroform and methanol to yield the purified product.[10]

    • Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields by enabling rapid and efficient heating.[6]

Materials & Reagents

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)Amount
2-Amino-4,5-dimethoxybenzoic acid197.191.01.0 g (5.07 mmol)
Diethyl ethoxymethylenemalonate (EMME)216.231.21.32 g (6.09 mmol)

Step-by-Step Procedure

  • Reaction Setup:

    • In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 2-amino-4,5-dimethoxybenzoic acid (1.0 g, 5.07 mmol) and diethyl ethoxymethylenemalonate (1.32 g, 6.09 mmol).

    • Seal the vial.

  • Microwave Irradiation:

    • Place the vial in a microwave reactor.

    • Heat the mixture to 250 °C and hold for 10-20 minutes. The reaction progress should be optimized by varying time and temperature.[6]

  • Work-up and Purification:

    • After the reaction, cool the vial to room temperature. A solid precipitate of the cyclized intermediate should form.

    • Follow the work-up, hydrolysis, decarboxylation, and purification steps as outlined in Protocol 1.

Analytical Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • 1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core and the two methoxy groups.

  • 13C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the quinolinone ring.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Troubleshooting and Field Insights

  • Low Yield in Cyclization: The high temperature required for the Gould-Jacobs cyclization can sometimes lead to decomposition and lower yields.[4] The use of microwave synthesis can often mitigate this by allowing for precise temperature control and significantly shorter reaction times.[6]

  • Difficulty in Removing High-Boiling Solvent: Solvents like diphenyl ether can be challenging to remove completely. Thorough washing of the precipitated product with a non-polar solvent like cyclohexane or hexane is crucial.[3]

  • Incomplete Decarboxylation: Ensure that the acidification step is complete and that the mixture is heated sufficiently to drive the decarboxylation to completion. The cessation of gas evolution is a good visual indicator.

Workflow Visualization

Synthesis Workflow Start Condensation Step 1: Condensation (120-130°C) Start->Condensation Cyclization Step 2: Thermal Cyclization (Conventional or Microwave) Condensation->Cyclization Workup Step 3: Work-up & Isolation (Precipitation & Filtration) Cyclization->Workup Hydrolysis_Decarboxylation Step 4: Hydrolysis & Decarboxylation (NaOH, HCl, Heat) Workup->Hydrolysis_Decarboxylation Purification Step 5: Purification (Recrystallization) Hydrolysis_Decarboxylation->Purification Characterization Step 6: Analytical Characterization (NMR, MS, MP) Purification->Characterization End Characterization->End

Caption: A generalized workflow for the synthesis of this compound.

References

Protocol for N-alkylation of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Alkylation of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the N-alkylation of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a key scaffold in medicinal chemistry. The document delves into the underlying reaction mechanism, explores the critical parameters influencing regioselectivity, and offers a detailed, step-by-step experimental procedure. Drawing from established scientific literature, this note is designed to equip researchers with the expertise to successfully synthesize N-alkylated quinazolinedione derivatives, crucial intermediates for the development of novel therapeutic agents.

Introduction: The Significance of N-Alkylated Quinazolinediones

The quinazoline-2,4(1H,3H)-dione core is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antihypertensive, and antimicrobial properties.[1] Specifically, the 6,7-dimethoxy substitution pattern is a common feature in many biologically active molecules. The functionalization of this scaffold through N-alkylation at the N1 or N3 positions allows for the introduction of diverse substituents, enabling the fine-tuning of a compound's physicochemical properties and biological activity. This process is a fundamental step in the construction of compound libraries for high-throughput screening and lead optimization in drug development programs.[2][3]

Reaction Mechanism and Control of Regioselectivity

The N-alkylation of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a nucleophilic substitution reaction. The process is initiated by the deprotonation of one of the nitrogen atoms of the quinazolinedione ring by a base, creating an ambident nucleophilic anion. This anion can, in principle, be alkylated at the N1, N3, or O4 positions.

The Role of the Base and Solvent

The choice of base and solvent is critical in controlling the outcome of the reaction. A suitable base, such as potassium carbonate (K₂CO₃), is required to deprotonate the imide nitrogen, which has a pKa in the range that makes it amenable to deprotonation by moderately strong bases.[1][4] The resulting anion's reactivity and the regioselectivity of the subsequent alkylation are heavily influenced by the solvent.

  • Polar Aprotic Solvents (e.g., DMF, Acetone): These solvents are commonly employed and are known to favor N-alkylation.[4][5] They effectively solvate the cation of the base (e.g., K⁺), leaving a relatively "naked" and highly reactive quinazolinedione anion. Under these classic two-phase conditions (solid base, liquid organic phase), alkylation predominantly and regioselectively occurs at the N3 position.[4]

  • Solvent-Ion Pair Interactions: The selectivity can be influenced by the nature of the ion pairs formed in solution. In less polar solvents like THF, close ion pairs (CIPs) or tight ion pairs (TIPs) may predominate, potentially influencing the site of alkylation. In more polar solvents like DMSO, solvent-separated ion pairs (SIPs) are more likely, which can alter the reactivity of the different nucleophilic centers.[6]

N3 vs. O-Alkylation

While N3-alkylation is the kinetically and often thermodynamically favored pathway under standard conditions with alkyl halides, the possibility of O-alkylation exists, particularly with more sterically hindered alkylating agents or under different reaction conditions.[7][8] The N3 position is generally more nucleophilic and sterically accessible for reaction with primary and secondary alkyl halides.

N-Alkylation Mechanism Figure 1: General Mechanism for N3-Alkylation cluster_0 Deprotonation cluster_1 Nucleophilic Attack (SN2) Start 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Anion Quinazolinedione Anion (Nucleophile) Start->Anion + Base, - HB⁺ Base Base (e.g., K₂CO₃) Product N3-Alkylated Product Anion->Product + R-X, - X⁻ AlkylHalide Alkyl Halide (R-X)

Caption: General reaction mechanism for the N3-alkylation.

Detailed Experimental Protocol

This protocol describes the N,N'-dialkylation of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione using a chloroalkylamine, a method adapted from Kuran et al.[1] This procedure can be modified for mono-alkylation by adjusting the stoichiometry of the reagents.

Materials and Equipment
  • Reagents:

    • 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

    • Anhydrous potassium carbonate (K₂CO₃), powdered

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Appropriate chloroalkylamine hydrochloride

    • Acetone (anhydrous)

    • Chloroform

    • Methanol

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Standard laboratory glassware

    • Rotary evaporator

    • Silica gel for column chromatography

    • TLC plates (silica gel with fluorescent indicator)

Experimental Workflow

Experimental Workflow Figure 2: Step-by-Step Experimental Workflow Start Dissolve Quinazolinedione in Acetone AddReagents Add K₂CO₃, DBU, and Chloroalkylamine Start->AddReagents Heat Heat Mixture to Reflux (8-10h) AddReagents->Heat Monitor Monitor by TLC Heat->Monitor Filter Filter off Inorganic Salts Monitor->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A visual representation of the experimental steps.

Step-by-Step Procedure
  • Reagent Preparation: If using a chloroalkylamine hydrochloride, it must be neutralized to the free base prior to use or used in the presence of sufficient base to neutralize the HCl.

  • Reaction Setup: To a solution of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (0.01 mol) in acetone (30 mL) in a round-bottom flask, add powdered anhydrous K₂CO₃ (0.01 mol for mono-alkylation, 0.02 mol for dialkylation).

  • Addition of Catalysts and Reagents: Add a catalytic amount of DBU (e.g., 2-3 drops). Then, add the appropriate chloroalkylamine (0.01 mol for mono-alkylation at N3, 0.03 mol is suggested for dialkylation to drive the reaction to completion).[1]

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring for 8-10 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., chloroform/methanol 9.8:0.2 v/v).[1] The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic residue (K₂CO₃ and salts) and wash the solid with a small amount of acetone.

  • Concentration: Combine the filtrate and washings, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the pure N-alkylated product.

Key Parameters and Optimization

The success of the N-alkylation reaction depends on the careful selection of several parameters. The following table summarizes the key variables and their typical ranges, based on literature precedents.

ParameterReagent/ConditionRationale & Field InsightsReference(s)
Substrate 6,7-dimethoxyquinazoline-2,4(1H,3H)-dioneThe starting imide. Its purity is crucial for high yields.[1][9]
Alkylating Agent Alkyl halides (R-Cl, R-Br, R-I), Alkyl sulfonatesReactivity: I > Br > Cl. Alkyl halides are common and effective.[5][2][4][10]
Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃ is a cost-effective and efficient base. Cs₂CO₃ is more reactive and can be used for less reactive halides. NaH is a strong, non-nucleophilic base suitable for generating the anion.[1][4]
Solvent Acetone, DMF, DMSOPolar aprotic solvents are preferred to facilitate the Sₙ2 reaction. DMF is excellent for dissolving the quinazolinedione and its salt but can be difficult to remove. Acetone is a good alternative with a lower boiling point.[1][4][1][4][5]
Temperature Room Temp. to RefluxHeating is typically required to drive the reaction to completion within a reasonable timeframe (8-10 hours). The specific temperature depends on the solvent and the reactivity of the alkylating agent.[1][4]
Catalyst DBU, KIDBU can be added in catalytic amounts to facilitate deprotonation.[1] KI can be used as a catalyst with alkyl chlorides or bromides to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[1][11]

Characterization

The structure of the final N-alkylated products must be unequivocally confirmed. Standard analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the alkyl group and its attachment to the nitrogen. For N3-alkylation, correlations in 2D NMR spectra (like HMBC) between the protons of the newly introduced alkyl group and the carbons of the quinazoline core (C2 and C4) are definitive proof of regiochemistry.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]

  • Melting Point (m.p.): To assess the purity of the synthesized compound.

For example, in the ¹H NMR spectrum of an N,N'-dialkylated product, one would expect to see signals corresponding to the protons of the two newly introduced alkyl chains, in addition to the aromatic protons and methoxy signals of the quinazolinedione core.[1]

Troubleshooting

  • Low Yield: May be caused by impure starting materials, insufficient reaction time or temperature, or a poorly chosen base/solvent combination. Consider using a more reactive alkylating agent (iodide vs. chloride) or a stronger base (Cs₂CO₃ vs. K₂CO₃).

  • Mixture of Products (N1, N3, O-alkylation): This indicates a lack of regioselectivity. The reaction conditions, particularly the solvent and counter-ion, play a crucial role. Sticking to polar aprotic solvents like DMF or acetone with K₂CO₃ generally ensures high N3 selectivity.[4]

  • No Reaction: Ensure the base is anhydrous and the solvent is of sufficient purity. Check the reactivity of the alkylating agent. A catalytic amount of KI can be beneficial when using alkyl chlorides.

References

Application Notes and Protocols: Leveraging 6,7-Dimethoxyquinolin-4-ol as a Versatile Precursor for the Synthesis of Potent Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Oncology

The quinoline structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] In the realm of oncology, quinoline-based compounds have emerged as a privileged scaffold for the development of targeted therapies, particularly tyrosine kinase inhibitors (TKIs).[2] Tyrosine kinases are a class of enzymes that play a pivotal role in intracellular signaling pathways, regulating critical cellular processes such as growth, proliferation, differentiation, and survival.[3] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4]

Among the various quinoline precursors, 6,7-dimethoxyquinolin-4-ol stands out as a key building block for the synthesis of a new generation of multi-targeted TKIs.[5][6] Its strategic functionalization allows for the creation of potent inhibitors that can simultaneously target multiple kinases involved in tumor progression and angiogenesis, such as c-Met and VEGFR2. This multi-targeted approach offers the potential for enhanced efficacy and the ability to overcome resistance mechanisms that can arise with single-target agents.[7]

This comprehensive guide provides detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals on utilizing 6,7-dimethoxyquinolin-4-ol as a precursor for the synthesis and evaluation of novel tyrosine kinase inhibitors. We will delve into the synthetic strategies, bioassay methodologies, and the underlying signaling pathways, offering a complete framework for advancing research in this exciting area of cancer drug discovery.

Part 1: Chemical Synthesis of Tyrosine Kinase Inhibitors from 6,7-Dimethoxyquinolin-4-ol

The journey from the precursor 6,7-dimethoxyquinolin-4-ol to a potent TKI involves a series of well-defined chemical transformations. The following protocols provide a robust and reproducible pathway for this synthesis, with a focus on the preparation of 4-anilinoquinoline derivatives, a class of compounds that has shown significant promise as c-Met and multi-kinase inhibitors.[2]

Workflow for the Synthesis of 4-Anilinoquinoline-based Tyrosine Kinase Inhibitors

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Purification cluster_3 Final Product A 6,7-Dimethoxyquinolin-4-ol B 4-Chloro-6,7-dimethoxyquinoline A->B POCl3, Heat D Crude 4-Anilinoquinoline Derivative B->D Isopropanol, Reflux C Substituted Aniline C->D Isopropanol, Reflux E Purified Tyrosine Kinase Inhibitor D->E Column Chromatography

Caption: Synthetic workflow from 6,7-dimethoxyquinolin-4-ol to a purified tyrosine kinase inhibitor.

Protocol 1.1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline

This initial step is critical as it transforms the relatively unreactive hydroxyl group of the precursor into a good leaving group (chloride), paving the way for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.

Materials:

  • 6,7-dimethoxyquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,7-dimethoxyquinolin-4-ol (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of DMF (e.g., a few drops).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-chloro-6,7-dimethoxyquinoline.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield a pale yellow solid.[8]

Protocol 1.2: General Procedure for the Synthesis of 4-Anilinoquinoline Derivatives

This protocol describes the nucleophilic aromatic substitution reaction between 4-chloro-6,7-dimethoxyquinoline and a substituted aniline to generate the final TKI. The choice of the substituted aniline is crucial for determining the target kinase selectivity and potency of the final compound.[2]

Materials:

  • 4-Chloro-6,7-dimethoxyquinoline

  • Appropriate substituted aniline (e.g., 4-aminophenol for a precursor to Cabozantinib)[9]

  • Isopropanol

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and the substituted aniline (1.1 equivalents) in isopropanol.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the resulting crude solid by column chromatography on silica gel. A typical eluent system is a gradient of dichloromethane and methanol (e.g., 100:1 to 50:1).[10]

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired 4-anilinoquinoline derivative.

Part 2: Biological Evaluation of Synthesized Tyrosine Kinase Inhibitors

Once synthesized and purified, the novel compounds must be evaluated for their biological activity. This involves assessing their ability to inhibit the target kinase(s) and their effect on cancer cell proliferation.

Protocol 2.1: In Vitro Kinase Inhibition Assay (c-Met Example)

This protocol outlines a luminescence-based assay to determine the in vitro inhibitory activity of the synthesized compounds against the c-Met kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.[11]

Materials:

  • Recombinant human c-Met kinase

  • Poly (Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[12]

  • Synthesized inhibitor compounds dissolved in DMSO

  • Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO. Then, dilute further in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.[11]

  • In a white, opaque microplate, add the inhibitor solution. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.

  • Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for the enzyme), and the poly (Glu, Tyr) substrate.

  • Add the recombinant c-Met enzyme to the master mix.

  • Initiate the kinase reaction by adding the enzyme/substrate/ATP master mix to the wells containing the inhibitors.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[11]

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® Max reagent according to the manufacturer's instructions.

  • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.[11]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2.2: In Vitro Kinase Inhibition Assay (VEGFR2 Example - TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay, such as the LanthaScreen™ Eu Kinase Binding Assay, to measure the binding affinity of the synthesized compounds to VEGFR2.[8][13]

Materials:

  • GST- or His-tagged recombinant human VEGFR2 kinase

  • Europium-labeled anti-GST or anti-His antibody

  • Fluorescently labeled kinase tracer (an Alexa Fluor™ conjugate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Black, low-volume 384-well plates

  • TR-FRET-capable plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO and then in kinase buffer.

  • In a black, low-volume 384-well plate, add the inhibitor solutions.

  • Prepare a 2x solution of the VEGFR2 enzyme and the Europium-labeled antibody in kinase buffer. Add this solution to the wells.

  • Prepare a 2x solution of the kinase tracer in kinase buffer.

  • Initiate the binding reaction by adding the tracer solution to the wells.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium donor) and ~665 nm (Alexa Fluor™ acceptor).[8]

  • Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition.

  • Calculate the IC₅₀ values from the dose-response curves.

Protocol 2.3: Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to evaluate the antiproliferative effects of potential anticancer compounds.[14][15][16]

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, MKN-45 gastric cancer)[2]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (ELISA reader)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator.[17]

  • The next day, treat the cells with various concentrations of the synthesized inhibitor compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan crystals are visible.[16]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Part 3: Understanding the Molecular Targets and Signaling Pathways

A deep understanding of the targeted signaling pathways is crucial for rational drug design and the interpretation of biological data. The 6,7-dimethoxyquinoline scaffold has proven effective in generating inhibitors of key oncogenic kinases, including c-Met and VEGFR2.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers.[18]

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K PLCg PLCγ GAB1->PLCg RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion/ Metastasis STAT3->Invasion PLCg->Invasion

Caption: Simplified c-Met signaling pathway leading to cancer cell proliferation, survival, and invasion.[19]

Upon HGF binding, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various adaptor proteins and signaling molecules.[14] Key downstream pathways include:

  • The RAS/MAPK Pathway: The adaptor protein GRB2 binds to the activated c-Met receptor and recruits SOS, a guanine nucleotide exchange factor, which in turn activates RAS. This initiates the MAPK cascade (RAF-MEK-ERK), ultimately leading to the transcription of genes involved in cell proliferation.[19]

  • The PI3K/AKT Pathway: The scaffold protein GAB1 is recruited to c-Met and activates phosphoinositide 3-kinase (PI3K). PI3K then activates AKT, a key regulator of cell survival and apoptosis resistance.[14][19]

  • The STAT3 Pathway: c-Met can also directly phosphorylate and activate the transcription factor STAT3, which promotes cell motility and invasion.[19]

The VEGFR2 Signaling Pathway

Vascular endothelial growth factor receptor 2 (VEGFR2) is the primary mediator of the pro-angiogenic effects of VEGF-A. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[20]

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR2 Receptor VEGFA->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Endothelial Cell Migration ERK->Migration AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival_V Endothelial Cell Survival AKT->Survival_V Permeability Vascular Permeability eNOS->Permeability

Caption: Key VEGFR2 signaling pathways in endothelial cells promoting angiogenesis.[20][21][22]

Binding of VEGF-A to VEGFR2 induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular domain. This triggers the activation of several downstream signaling cascades:

  • The PLCγ-PKC-MAPK Pathway: Phosphorylation of Y1175 on VEGFR2 recruits and activates phospholipase C gamma (PLCγ). PLCγ activation leads to the activation of protein kinase C (PKC) and the subsequent activation of the RAF-MEK-ERK pathway, which promotes endothelial cell proliferation and migration.[21][22]

  • The PI3K-AKT Pathway: VEGFR2 activation also stimulates the PI3K/AKT pathway, which is crucial for endothelial cell survival and the production of nitric oxide (NO) via endothelial nitric oxide synthase (eNOS), a key mediator of vascular permeability.[20][22]

Part 4: Data Presentation and Interpretation

The following tables summarize the inhibitory activities of representative tyrosine kinase inhibitors derived from or related to the 6,7-dimethoxyquinoline scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Cabozantinib and Lenvatinib
Kinase TargetCabozantinib IC₅₀ (nM)Lenvatinib IC₅₀ (nM)
VEGFR1-4.7
VEGFR20.035[23]3.0[24]
VEGFR3-2.3
c-Met1.3[23]-
RET5.2[23]6.4[24]
KIT4.6[23]85[24]
AXL7[23]-
TIE214.3[23]-
FLT311.3[23]-
FGFR1-61[24]
FGFR2-27[24]
FGFR3-52[24]
FGFR4-43[24]
PDGFRα-29[24]
Table 2: In Vitro c-Met Kinase and Antiproliferative Activities of Novel 6,7-Dimethoxy-4-anilinoquinoline Derivatives
Compoundc-Met IC₅₀ (µM)[2]A549 IC₅₀ (µM)[2]MCF-7 IC₅₀ (µM)[2]MKN-45 IC₅₀ (µM)[2]
12e 0.085 ± 0.0124.32 ± 0.416.25 ± 0.531.89 ± 0.16
12n 0.030 ± 0.0083.15 ± 0.285.37 ± 0.461.24 ± 0.11
Cabozantinib 0.042 ± 0.0092.86 ± 0.254.88 ± 0.421.05 ± 0.09

Data are presented as mean ± standard deviation.

Conclusion and Future Directions

6,7-Dimethoxyquinolin-4-ol is a highly valuable and versatile precursor for the synthesis of potent, multi-targeted tyrosine kinase inhibitors. The synthetic routes are well-established and can be readily adapted to generate diverse libraries of compounds for screening. The biological evaluation protocols provided herein offer a robust framework for assessing the efficacy of these novel inhibitors. As our understanding of the complex signaling networks that drive cancer progression continues to grow, the rational design of inhibitors based on privileged scaffolds like the 6,7-dimethoxyquinoline core will remain a critical strategy in the development of next-generation cancer therapeutics. Future efforts should focus on optimizing the selectivity profiles of these inhibitors to minimize off-target effects and on exploring their potential in combination therapies to overcome drug resistance.

References

HPLC purification method for 6,7-dimethoxyquinolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparative HPLC Purification of 6,7-dimethoxyquinolin-4(3H)-one

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive and robust method for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC). Quinolinone scaffolds are significant pharmacophores in medicinal chemistry and drug development, necessitating high-purity samples for accurate biological evaluation. This guide details a reversed-phase HPLC (RP-HPLC) protocol, grounded in the physicochemical properties of the target compound. We elaborate on the rationale behind methodological choices, from column and mobile phase selection to gradient optimization, to ensure scientific integrity and reproducibility. This document is intended for researchers, chemists, and drug development professionals requiring a reliable, scalable purification strategy for this class of heterocyclic compounds.

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring a quinoline bicyclic framework.[1][2] Its molecular structure, with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol , incorporates both hydrophobic (aromatic rings) and moderately polar (methoxy groups, lactam) functionalities.[1][3] This amphiphilic nature makes it an ideal candidate for purification by reversed-phase HPLC, a powerful technique that separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[4][5]

The presence of a nitrogen atom within the pyridine ring of the quinolinone system introduces basicity, which can lead to challenging chromatographic behavior, such as peak tailing, due to interactions with residual acidic silanol groups on the silica-based stationary phase.[6][7] The method detailed herein directly addresses this challenge through careful control of mobile phase pH, ensuring consistent analyte ionization and symmetrical peak shapes, which are critical for achieving high-resolution separation and purity.[7][8]

Physicochemical Compound Characteristics

A successful purification strategy begins with a thorough understanding of the analyte's properties.

PropertyValue / DescriptionSignificance for HPLC Method Development
Molecular Formula C₁₁H₁₁NO₃Basic information for mass spectrometry confirmation.[1]
Molecular Weight 205.21 g/mol Influences diffusion rates but is less critical for retention in RP-HPLC than polarity.[3]
Structure Bicyclic aromatic quinolinone with two methoxy groups.The aromatic core provides hydrophobicity for retention on a C18 column. The nitrogen atom can cause peak tailing if not addressed.[1]
Solubility Soluble in organic solvents like DMSO and methanol; limited aqueous solubility.[1]Dictates the choice of sample diluent. The sample should be fully dissolved in a solvent compatible with the initial mobile phase to ensure good peak shape.[9]
Polarity Moderately polar.Well-suited for reversed-phase chromatography, where a polar mobile phase is used with a non-polar stationary phase.[4]

HPLC Method Development: A Logic-Driven Approach

The selection of HPLC parameters was not arbitrary but a systematic process designed to exploit the compound's properties for optimal separation. The following diagram illustrates the decision-making workflow.

MethodDevelopment cluster_Analyte Analyte Properties cluster_Method Methodology Choices cluster_Rationale Rationale Analyte This compound - Moderate Polarity - Basic Nitrogen Heterocycle Mode Mode Selection: Reversed-Phase (RP-HPLC) Analyte->Mode Column Column Selection: C18 (Octadecylsilane) Mode->Column Rationale_Mode Effective for separating compounds with mixed polarity. Mode->Rationale_Mode MobilePhase Mobile Phase: Acetonitrile / Water Column->MobilePhase Rationale_Column Strong hydrophobic interaction with the aromatic rings. Column->Rationale_Column Additive pH Modifier: 0.1% Formic Acid MobilePhase->Additive Rationale_MobilePhase Good solubilizing power and low viscosity for efficient separation. MobilePhase->Rationale_MobilePhase Detection Detection: UV-Vis (DAD/PDA) Additive->Detection Rationale_Additive Suppresses silanol interactions and ensures consistent protonation of the basic nitrogen, preventing peak tailing. [15] Additive->Rationale_Additive Rationale_Detection Quinolinone chromophore allows for sensitive detection; DAD enables peak purity assessment. Detection->Rationale_Detection

Caption: Logical workflow for HPLC method development.

Detailed Preparative HPLC Protocol

This protocol is designed for the purification of 50-100 mg of crude this compound. The method is scalable with appropriate adjustments to column size and flow rate.

Materials and Reagents
  • Crude this compound

  • Acetonitrile (ACN), HPLC Grade or higher

  • Water, HPLC Grade or Milli-Q

  • Formic Acid (FA), LC-MS Grade or equivalent

  • Dimethyl Sulfoxide (DMSO), HPLC Grade

  • Methanol, HPLC Grade (for cleaning)

Instrumentation and Consumables
  • Preparative HPLC system with a gradient pump, autosampler/manual injector, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Fraction collector.

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). A C8 column can also be used for potentially shorter run times.[10]

  • Syringe filters (0.45 µm, PTFE) for sample preparation.

  • Glass vials for sample and fraction collection.

Mobile Phase Preparation
  • Mobile Phase A (MPA): Water with 0.1% Formic Acid (v/v). To prepare 1 L, add 1 mL of Formic Acid to 999 mL of HPLC-grade water.

  • Mobile Phase B (MPB): Acetonitrile with 0.1% Formic Acid (v/v). To prepare 1 L, add 1 mL of Formic Acid to 999 mL of HPLC-grade acetonitrile.

  • Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use.

Sample Preparation
  • Accurately weigh the crude material (e.g., 100 mg).

  • Dissolve the sample in a minimal amount of DMSO (e.g., 1-2 mL). The goal is a high concentration to avoid volume overload.[11]

  • If necessary, add a small amount of Mobile Phase A to ensure complete dissolution and miscibility with the initial HPLC conditions.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter into a clean HPLC vial to remove any particulate matter.

HPLC System Parameters
ParameterRecommended SettingRationale
Column C18, 250 x 21.2 mm, 5 µmProvides excellent hydrophobic retention and high loading capacity for preparative scale.
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in AcetonitrileAcetonitrile offers good peak shape and lower pressure than methanol. Formic acid controls pH.[12]
Flow Rate 20.0 mL/minAppropriate for a 21.2 mm ID column. Adjust as per column manufacturer's guidelines.
Gradient 10% B to 70% B over 20 minutesA broad gradient is effective for separating the target compound from both more polar and less polar impurities.[13]
Detection DAD/PDA at 254 nm and 275 nm254 nm is a common wavelength for aromatic compounds. A second wavelength and DAD scan help confirm peak identity and purity.
Column Temp. 30 °CElevated temperature can improve peak efficiency and reduce viscosity/pressure.
Injection Vol. 500 - 1000 µLDepends on sample concentration and column loading capacity. Perform an initial analytical run to determine the retention time before scaling up.
Purification Workflow Protocol
  • System Equilibration: Purge the pumps with freshly prepared mobile phases. Equilibrate the column with the initial mobile phase conditions (e.g., 90% A / 10% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject the sample solvent (e.g., DMSO) to identify any system or solvent-related peaks.

  • Analytical Scout Run: Before the preparative run, inject a small volume (5-10 µL) of the sample to determine the exact retention time of the target compound under the current conditions.

  • Preparative Injection: Inject the full volume of the prepared sample onto the equilibrated column.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting the eluent just before the target peak begins to rise and stop just after it returns to baseline. Use peak-based triggering on the fraction collector if available.

  • Post-Run Wash: After the gradient is complete, wash the column with a high percentage of organic solvent (e.g., 95% B) for 10 minutes to elute any strongly retained impurities.

  • Re-equilibration: Return the system to the initial conditions and equilibrate for the next run.

Post-Purification Processing and Analysis

  • Purity Analysis: Combine the collected fractions containing the pure compound. Inject a small aliquot onto an analytical HPLC system to confirm purity (>95% is a common target).

  • Solvent Removal: Remove the HPLC solvents (acetonitrile and water) from the pooled fractions using a rotary evaporator or a lyophilizer (freeze-dryer). Lyophilization is preferred as it yields a fine, easy-to-handle powder.

  • Characterization: Confirm the identity of the purified compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow Visualization

The following diagram outlines the complete purification process from crude material to the final, validated product.

PurificationWorkflow Crude Crude This compound Prep Sample Preparation (Dissolve & Filter) Crude->Prep Inject Preparative HPLC Injection Prep->Inject Separate Chromatographic Separation (Gradient Elution) Inject->Separate Collect Peak-Based Fraction Collection Separate->Collect Analyze Purity Analysis of Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool If Purity Confirmed Evap Solvent Evaporation (Lyophilization) Pool->Evap Pure Pure Compound (>95% Purity) Evap->Pure Confirm Structural Confirmation (MS, NMR) Pure->Confirm Final Final Validated Product Confirm->Final

Caption: End-to-end HPLC purification workflow.

References

Protocol for the Conversion of 6,7-dimethoxy-3H-quinazolin-4-one to 4-chloro-6,7-dimethoxyquinazoline: A Key Intermediate for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the chlorination of 6,7-dimethoxy-3H-quinazolin-4-one to produce 4-chloro-6,7-dimethoxyquinazoline. This product is a pivotal building block in medicinal chemistry, serving as a key precursor for the synthesis of numerous pharmacologically active compounds, including the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, gefitinib.[1][2] The protocol emphasizes the use of phosphorus oxychloride (POCl₃) as the chlorinating agent, a widely adopted and effective method. This guide is designed for researchers in synthetic and medicinal chemistry, offering in-depth procedural details, safety protocols, mechanistic insights, and methods for product characterization.

Introduction and Scientific Context

Quinazoline derivatives are a prominent class of heterocyclic compounds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[3] Within this family, 4-chloro-6,7-dimethoxyquinazoline stands out as a high-value intermediate. Its strategic importance lies in the reactivity of the C4-chloro substituent, which is susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of various amine-containing side chains, a common strategy in the development of targeted therapies.[2][4]

The conversion of the readily available 6,7-dimethoxy-3H-quinazolin-4-one into its 4-chloro analogue is, therefore, a critical transformation. The starting material possesses a stable lactam structure which must be activated to facilitate chlorination. This protocol details a robust and reproducible method using phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), to achieve high yields of the desired product.

Reaction Mechanism and Principle

The chlorination of a quinazolinone using phosphorus oxychloride is a two-stage process that converts a stable amide (lactam) into a more reactive chloro-aromatic system.[5]

  • Phosphorylation (Activation): The reaction initiates with the phosphorylation of the carbonyl oxygen of the quinazolinone by POCl₃. This step is often facilitated by a base or, in this case, can proceed under reflux conditions. This phosphorylation converts the hydroxyl group of the tautomeric lactim form into an excellent leaving group (a dichlorophosphate ester).[5][6]

  • Nucleophilic Substitution: A chloride ion (Cl⁻), present in the reaction mixture from POCl₃, then acts as a nucleophile, attacking the C4 position and displacing the dichlorophosphate group. This step re-establishes the aromaticity of the quinazoline ring, yielding the final 4-chloro-6,7-dimethoxyquinazoline product.

The use of a catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent activating agent.

Mandatory Safety Protocols

Extreme caution must be exercised when handling phosphorus oxychloride (POCl₃). It is a highly toxic, corrosive, and water-reactive substance.[7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[7][9]

  • Ventilation: All operations involving POCl₃ must be performed inside a certified chemical fume hood to prevent inhalation of its corrosive vapors.[8][9]

  • Water Reactivity: POCl₃ reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[9] Ensure all glassware is scrupulously dry and avoid contact with moisture.

  • Emergency Measures: An emergency safety shower and eyewash station must be immediately accessible.[9][10] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[7][10]

  • Quenching: The quenching of the reaction mixture is highly exothermic and hazardous. It must be performed slowly, with efficient cooling and stirring, inside a fume hood.

Materials and Characterization Data

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
6,7-dimethoxy-3H-quinazolin-4-one≥98%e.g., Oakwood Chemical[11]Starting material
Phosphorus Oxychloride (POCl₃)Reagent grade, ≥99%e.g., Sigma-AldrichChlorinating agent
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-AldrichCatalyst
TolueneAnhydrouse.g., Sigma-AldrichFor azeotropic removal of POCl₃
Dichloromethane (CH₂Cl₂)ACS gradee.g., Fisher ScientificExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionLab preparedFor neutralization
Magnesium Sulfate (MgSO₄)Anhydrouse.g., Sigma-AldrichDrying agent
Crushed Ice-Lab preparedFor quenching
Round-bottom flask (e.g., 250 mL)--Must be oven-dried
Reflux condenser--With drying tube
Magnetic stirrer and stir bar---
Heating mantle with controller---
Rotary evaporator--For solvent removal
Buchner funnel and filter paper--For product isolation
Physicochemical Data for Reactants and Product
CompoundFormulaMW ( g/mol )M.P. (°C)
6,7-dimethoxy-3H-quinazolin-4-oneC₁₀H₁₀N₂O₃206.20[12]294-296[13]
Phosphorus OxychloridePOCl₃153.33[14]1-2[8]
4-chloro-6,7-dimethoxyquinazolineC₁₀H₉ClN₂O₂224.64[15]185-187[16]

Detailed Experimental Protocol

This protocol is based on a representative procedure adapted from established literature methods.[16][17][18]

Reaction Setup
  • Place a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, under flame or in an oven (120 °C) for at least 4 hours to ensure it is completely dry. Allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Assemble the flask with a reflux condenser fitted with a calcium chloride or silica gel drying tube to protect the reaction from atmospheric moisture.

Chlorination Procedure
  • To the dried flask, add 6,7-dimethoxy-3H-quinazolin-4-one (10.0 g, 48.5 mmol).

  • Inside a fume hood , carefully add phosphorus oxychloride (POCl₃, 50 mL, 535 mmol). The quinazolinone will form a suspension.

  • With stirring, add a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL).

  • Heat the reaction mixture to reflux (approx. 106 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The suspended solid should dissolve as the reaction proceeds, resulting in a clear solution.[16]

Work-up and Isolation

CAUTION: This stage involves quenching a highly reactive reagent and must be performed with extreme care in a fume hood.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected with a suitable trap).

  • The residual viscous oil can be co-evaporated with anhydrous toluene (2 x 50 mL) to help remove the final traces of POCl₃.[18]

  • Prepare a large beaker (e.g., 2 L) containing approximately 500 g of crushed ice and vigorous stirring.

  • Very slowly and carefully , pour the cooled reaction residue onto the stirred crushed ice. This is a highly exothermic process that will generate HCl gas. A solid precipitate of the product should form.

  • Continue stirring the mixture for 30 minutes.

  • Carefully neutralize the acidic slurry by the slow, portion-wise addition of solid sodium bicarbonate or by adding saturated aqueous NaHCO₃ solution until the pH reaches 7-8.[16] Monitor the pH and effervescence closely.

  • Isolate the resulting solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove inorganic salts, and then with a small amount of cold diethyl ether to aid drying.

  • Dry the solid product under vacuum to a constant weight. This procedure typically yields 4-chloro-6,7-dimethoxyquinazoline as a white to light-yellow solid with high purity.[18] Expected yield: 90-98%.

Visual Workflow and Data Summary

Experimental Workflow Diagram

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis setup 1. Assemble Dry Glassware (Flask, Condenser) reagents 2. Add Quinazolinone, POCl₃, and DMF setup->reagents reflux 3. Heat to Reflux (6-8 hours) reagents->reflux cool 4. Cool to RT & Remove excess POCl₃ (in vacuo) reflux->cool quench 5. Quench on Ice (CAUTION!) cool->quench neutralize 6. Neutralize with NaHCO₃ (pH 7-8) quench->neutralize filtrate 7. Filter & Wash Solid neutralize->filtrate dry 8. Dry Product filtrate->dry analyze 9. Characterize Product (NMR, MS, M.P.) dry->analyze

Caption: High-level workflow for the chlorination of 6,7-dimethoxy-3H-quinazolin-4-one.

Reaction Stoichiometry
ComponentAmount (g)Moles (mmol)Molar Eq.
6,7-dimethoxy-3H-quinazolin-4-one10.048.51.0
Phosphorus Oxychloride (POCl₃)81.6 (50 mL)535~11.0
N,N-Dimethylformamide (DMF)~0.47 (0.5 mL)6.4~0.13 (Catalytic)

Product Characterization

To confirm the successful synthesis of 4-chloro-6,7-dimethoxyquinazoline, the following analytical data should be acquired and compared with literature values.

  • ¹H NMR Spectroscopy: (DMSO-d₆, 400 MHz): The spectrum should show the disappearance of the N-H proton from the starting material and the appearance of characteristic aromatic signals.

    • δ 8.86 (s, 1H, H-2)

    • δ 7.42 (s, 1H, H-5 or H-8)

    • δ 7.37 (s, 1H, H-5 or H-8)

    • δ 4.00 (s, 3H, OCH₃)

    • δ 3.98 (s, 3H, OCH₃)[18]

  • Mass Spectrometry (ESI+): The mass spectrum should exhibit a molecular ion peak corresponding to the product.

    • m/z: 225 [M+H]⁺[18]

  • Melting Point: The measured melting point should be consistent with the literature value.

    • 185–187 °C[16]

Discussion and Alternative Methods

The described protocol provides a reliable and high-yielding route to the target compound. The most critical step is the work-up; incomplete removal of POCl₃ or improper quenching can lead to lower yields and the formation of impurities. Pouring the reaction mixture onto ice ensures that the temperature is controlled during the violent hydrolysis of POCl₃. Subsequent neutralization is essential, as the chlorinated product can hydrolyze back to the starting quinazolinone under acidic aqueous conditions.[19]

An effective alternative chlorinating agent is thionyl chloride (SOCl₂), typically used with a catalytic amount of DMF.[16][18] Some studies report that using SOCl₂ as both the reagent and solvent can achieve yields exceeding 90% and may offer a simpler work-up, as excess SOCl₂ (B.P. 76 °C) is more volatile than POCl₃ (B.P. 106 °C).[1] The choice between POCl₃ and SOCl₂ may depend on substrate compatibility, available equipment, and safety considerations.

References

Application Notes and Protocols for Determining the Cytotoxicity of Quinazolinone Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to evaluate the cytotoxic effects of quinazolinone derivatives. This document elucidates the underlying principles of the assay, offers a detailed, field-proven protocol, and provides insights into data interpretation and troubleshooting, ensuring the generation of reliable and reproducible results.

Scientific Principle and Rationale

The MTT assay is a robust and widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The assay's principle is centered on the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT to a purple, insoluble formazan product.[2][3] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, largely located in the mitochondria of living cells.[3]

Therefore, the quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (and thus viable) cells.[4][5] When cells are exposed to a cytotoxic agent, such as a potentially therapeutic quinazolinone derivative, a decrease in metabolic activity leads to a reduced formazan formation, indicating a loss of cell viability.[6]

Quinazolinone and its derivatives are a class of heterocyclic compounds known for their broad spectrum of biological activities, including anticancer properties.[7][8] Evaluating the cytotoxicity of novel quinazolinone derivatives is a critical step in the drug discovery process.[9][10] The MTT assay provides a quantitative measure of a compound's dose-dependent effect on cell viability, enabling the determination of key parameters like the half-maximal inhibitory concentration (IC₅₀).

Experimental Workflow Overview

The experimental workflow for the MTT assay is a multi-step process that requires careful planning and execution to ensure data integrity. The key stages involve optimizing cell seeding density, treating cells with the quinazolinone derivatives, incubating with the MTT reagent, solubilizing the formazan crystals, and measuring the absorbance.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Acquisition & Analysis cell_culture Cell Culture & Seeding cell_treatment Cell Treatment with Quinazolinone Derivatives cell_culture->cell_treatment compound_prep Quinazolinone Derivative Preparation (Serial Dilutions) compound_prep->cell_treatment incubation_treatment Incubation (e.g., 24-72h) cell_treatment->incubation_treatment mtt_addition Addition of MTT Reagent incubation_treatment->mtt_addition incubation_mtt Incubation (2-4h) for Formazan Formation mtt_addition->incubation_mtt solubilization Solubilization of Formazan Crystals incubation_mtt->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance data_analysis Data Analysis (Cell Viability %, IC50) absorbance->data_analysis

Caption: Workflow of the MTT cytotoxicity assay.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. It is crucial to use high-quality reagents and sterile techniques throughout the procedure to avoid contamination and ensure accurate results.[11]

Category Item Specifications
Biologicals Selected Cancer Cell Line(s)e.g., MCF-7, HeLa, A549; ensure they are in the logarithmic growth phase.
Complete Cell Culture MediumAs required for the specific cell line (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
Chemicals Quinazolinone DerivativesDissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Molecular biology grade.
Phosphate-Buffered Saline (PBS)pH 7.4, sterile.
Dimethyl Sulfoxide (DMSO) or other solubilizing agentACS grade or higher.
Trypsin-EDTAFor detaching adherent cells.
Equipment & Consumables 96-well flat-bottom sterile microplatesTissue culture treated.
CO₂ Incubator37°C, 5% CO₂.
Laminar Flow HoodFor sterile cell culture work.
Microplate ReaderCapable of reading absorbance at 570 nm.
Multichannel Pipettes and sterile tipsFor accurate liquid handling.
Inverted MicroscopeFor cell morphology observation.
Hemocytometer or automated cell counterFor accurate cell counting.

Detailed Experimental Protocol

This protocol is a self-validating system; adherence to each step is critical for reliable outcomes.

Reagent Preparation
  • MTT Stock Solution (5 mg/mL): Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[12] Mix thoroughly by vortexing. Filter-sterilize the solution using a 0.2 µm filter to remove any insoluble particles.[13] Store the stock solution protected from light at 4°C for short-term use or at -20°C for long-term storage.[4] Expert Insight: The MTT solution is light-sensitive; always handle it in low-light conditions to prevent degradation.[14]

  • Quinazolinone Derivative Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-100 mM) of each quinazolinone derivative in a minimal amount of DMSO. Store at -20°C. Subsequent dilutions should be made in a complete culture medium to the desired final concentrations. Trustworthiness Check: Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]

  • Solubilization Solution: While DMSO is commonly used, an alternative is a solution of 10% SDS in 0.01 M HCl.[15] If using a commercial kit, follow the manufacturer's instructions for preparing the solubilization buffer.

Cell Seeding
  • Cell Culture: Culture the chosen cell line in a T-75 flask until it reaches 70-80% confluency. Ensure the cells are healthy and in the logarithmic growth phase.[1]

  • Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with a complete medium and centrifuge the cell suspension. For suspension cells, directly collect them from the flask.

  • Cell Counting: Resuspend the cell pellet in a fresh medium and determine the cell concentration using a hemocytometer or an automated cell counter.

  • Seeding: Dilute the cell suspension to the optimal seeding density (determined empirically, typically between 1,000 to 100,000 cells per well) and seed 100 µL into each well of a 96-well plate.[1][11] Expert Insight: It is crucial to perform a cell titration experiment to determine the optimal cell number that gives a linear absorbance response.[11]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach and resume normal growth.

Treatment with Quinazolinone Derivatives
  • Preparation of Treatment Dilutions: Prepare serial dilutions of the quinazolinone derivatives in a complete culture medium from the stock solution. A typical concentration range might be 0.1, 1, 10, 50, and 100 µM.[7]

  • Cell Treatment: After the 24-hour incubation, carefully aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of the quinazolinone derivatives.

  • Controls: Include the following controls in triplicate:

    • Vehicle Control: Cells treated with the medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

    • Untreated Control: Cells in a complete medium only.

    • Blank Control: Wells containing medium only (no cells) to measure background absorbance.[11]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[14]

MTT Assay Procedure
  • Addition of MTT: Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[14]

  • Incubation for Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[11] During this time, viable cells will reduce the MTT to purple formazan crystals. The incubation time may need optimization depending on the cell type and metabolic rate.[11]

  • Solubilization of Formazan:

    • For adherent cells , carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.[12][14]

    • For suspension cells , centrifuge the plate (e.g., 1000 x g for 5 minutes), carefully remove the supernatant, and then add the solubilization solution.[12]

  • Mixing: Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization of the formazan crystals.[16]

Data Acquisition
  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[17]

  • Data Recording: Record the absorbance values for all wells.

Data Analysis and Interpretation

  • Background Subtraction: Average the absorbance readings of the blank wells and subtract this value from the readings of all other wells.

  • Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the untreated control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Dose-Response Curve: Plot the percentage of cell viability against the concentration of the quinazolinone derivative. This will generate a dose-response curve.[18]

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%, can be determined from the dose-response curve using non-linear regression analysis in software like GraphPad Prism or Microsoft Excel.[18]

Troubleshooting and Scientific Integrity

Ensuring the trustworthiness of your results requires vigilance for common pitfalls.

Problem Potential Cause Solution
High Background Absorbance Microbial contamination of the medium.[2][11]Use sterile techniques; check the medium for contamination before use.
Phenol red in the medium can interfere.[1]Use a phenol red-free medium during the MTT incubation step.
Low Absorbance Readings Insufficient cell number.[1][11]Optimize cell seeding density through a titration experiment.
Insufficient incubation time with MTT.[1]Increase the MTT incubation time (e.g., up to 4 hours).
Interference from Quinazolinone Derivatives Colored compounds can absorb at 570 nm.[2]Run a control with the compound in the medium without cells to check for interference.
Compounds with reducing properties can directly reduce MTT.[19]If interference is suspected, consider using an alternative cytotoxicity assay.
Inconsistent Replicates Uneven cell seeding.Ensure a homogenous cell suspension before seeding; be precise with pipetting.
"Edge effect" due to evaporation in outer wells.[1]Fill the perimeter wells with sterile PBS or medium and do not use them for experimental data.

Alternative Cytotoxicity Assays

While the MTT assay is a valuable tool, it is important to be aware of its limitations, such as its dependence on metabolic activity which may not always correlate directly with cell number.[20][21] For certain quinazolinone derivatives, especially those that are brightly colored or interfere with the assay chemistry, alternative methods should be considered.[22][23]

  • Resazurin (AlamarBlue) Assay: A fluorescent/colorimetric assay where the blue resazurin is reduced to the pink, fluorescent resorufin by viable cells.[24][25]

  • ATP Assay: A highly sensitive luminescent assay that quantifies ATP, an indicator of metabolically active cells.[26]

  • Trypan Blue Exclusion Assay: A simple microscopy-based method that distinguishes viable cells (which exclude the dye) from non-viable cells (which take it up).[24]

References

Application Notes & Protocols: The Strategic Use of 6,7-Dimethoxyquinolin-4-ol in the Synthesis of Tivozanib and Cabozantinib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern oncology, small-molecule tyrosine kinase inhibitors (TKIs) represent a cornerstone of targeted therapy. Among these, Tivozanib (Fotivda®) and Cabozantinib (Cometriq®, Cabometyx®) have emerged as critical treatments for various malignancies, including renal cell carcinoma (RCC), medullary thyroid cancer (MTC), and hepatocellular carcinoma (HCC).[1][2][3][4][5] While their clinical applications and target profiles differ, their molecular architecture shares a common, indispensable foundation: the 6,7-dimethoxyquinoline scaffold.

This guide provides an in-depth analysis of the pivotal role of 6,7-dimethoxyquinolin-4-ol as the key starting material in the synthesis of both Tivozanib and Cabozantinib. We will explore the underlying chemical principles that make this intermediate so crucial, detail robust and validated protocols for its transformation, and provide insights into the divergent synthetic pathways that lead to these two potent anti-cancer agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of the practical chemistry behind these important therapeutics.

Application Notes: The Chemistry of a Privileged Scaffold

The Quinoline Core: A Blueprint for Kinase Inhibition

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, particularly for the design of kinase inhibitors. Its bicyclic, heteroaromatic structure serves as an effective mimic of the adenine region of ATP, allowing it to competitively bind within the ATP-binding pocket of various kinases. The 6,7-dimethoxy substitution pattern, specifically, is a recurring motif found to enhance binding affinity and modulate the pharmacokinetic properties of the final drug molecule.[6][7][8]

Activating the C4 Position: The Gateway to Synthesis

The synthesis of both Tivozanib and Cabozantinib hinges on a critical strategic transformation: the conversion of the C4 hydroxyl group of 6,7-dimethoxyquinolin-4-ol into a suitable leaving group. The hydroxyl group itself is a poor leaving group, rendering the C4 position unreactive toward the nucleophilic substitution required to build the rest of the drug molecule.

The most efficient and widely adopted strategy is the chlorination of the C4 hydroxyl group.[9][10][11][12] This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The mechanism involves the initial formation of a highly reactive chlorophosphate or chlorosulfite ester intermediate, which is then readily displaced by a chloride ion to yield 4-chloro-6,7-dimethoxyquinoline . This chlorinated intermediate is the cornerstone from which the syntheses of Tivozanib and Cabozantinib diverge. The electron-withdrawing nature of the quinoline ring nitrogen activates the C4 position, making the newly installed chloro group an excellent leaving group for subsequent Nucleophilic Aromatic Substitution (SNAr) reactions.

Divergent Pathways from a Common Intermediate

Once 4-chloro-6,7-dimethoxyquinoline is synthesized, the pathways to Tivozanib and Cabozantinib diverge, each utilizing a specific SNAr reaction to construct the core ether linkage.

  • For Cabozantinib: The synthesis proceeds via an etherification reaction between 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol.[10][13] This reaction couples the two key aromatic systems, forming 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, which is then further elaborated.[10][14]

  • For Tivozanib: A similar etherification is performed, but with a different nucleophile: 4-amino-3-chlorophenol.[15][16][17] This introduces the characteristic chlorine atom on the central phenyl ring, a key structural feature of Tivozanib.

This common intermediate strategy is a hallmark of efficient chemical synthesis, allowing for the large-scale production of a single advanced intermediate that can then be used to manufacture multiple final drug products.

Protocols and Methodologies

Protocol 1: Chlorination of 6,7-Dimethoxyquinolin-4-ol

This protocol describes the critical activation step to produce the common intermediate, 4-chloro-6,7-dimethoxyquinoline, based on established industrial procedures.[9][12][18]

Reaction Scheme: 6,7-dimethoxyquinolin-4-ol → 4-chloro-6,7-dimethoxyquinoline

Quantitative Data Summary: | Parameter | Value | Reference | | :--- | :--- | :--- | | Reactants | | | | 6,7-Dimethoxyquinolin-4-ol | 11.7 g (0.057 mol) |[9] | | Phosphorus Oxychloride (POCl₃) | 30.4 g (0.20 mol) |[9] | | Solvent | Diethylene Glycol Dimethyl Ether | 100 mL |[9] | | Reaction Conditions | | | | Temperature | 100°C |[9] | | Reaction Time | 6 hours |[9] | | Work-up | 10% Potassium Carbonate Solution | 1200 mL |[9] | | Yield | 10.1 g (79.2%) |[9] |

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6,7-dimethoxyquinolin-4-ol (11.7 g, 0.057 mol).

  • Reagent Addition: Add diethylene glycol dimethyl ether (100 mL) to the flask and stir to create a suspension. Carefully, and in a well-ventilated fume hood, add phosphorus oxychloride (30.4 g, 0.20 mol) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 100°C and maintain this temperature under constant stirring for 6 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mobile phase of dichloromethane:petroleum ether (1:8). The reaction is complete when the starting material spot is no longer visible.[9][19]

  • Work-up and Isolation: Cool the reaction mixture to room temperature (~20°C). In a separate large beaker, prepare 1200 mL of a 10% aqueous potassium carbonate solution. Caution: Slowly and carefully pour the reaction mixture into the potassium carbonate solution with vigorous stirring. This quenching process is highly exothermic and releases HCl gas. Perform this step in an efficient fume hood.

  • Precipitation: Continue stirring the resulting mixture for 2 hours. A solid precipitate of the product will form.

  • Purification: Collect the solid product by suction filtration and wash it with deionized water. Dry the crude product. Purify the solid by recrystallization from a 1:1 mixture of ethyl acetate and ethanol to yield pure 4-chloro-6,7-dimethoxyquinoline as a gray solid.[9][11]

Workflow Diagram:

Chlorination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Reactor with 6,7-Dimethoxyquinolin-4-ol add_solv Add Diglyme Solvent start->add_solv add_reag Add POCl₃ (Chlorinating Agent) add_solv->add_reag heat Heat to 100°C (6 hours) add_reag->heat monitor Monitor by TLC heat->monitor cool Cool to 20°C monitor->cool quench Quench in K₂CO₃ Solution cool->quench precipitate Stir for 2h to Precipitate quench->precipitate filter Filter and Wash Solid precipitate->filter recrystal Recrystallize (EtOAc/EtOH) filter->recrystal end_product 4-Chloro-6,7-dimethoxyquinoline recrystal->end_product Tivozanib_Synthesis chloro_quinoline 4-Chloro-6,7- dimethoxyquinoline intermediate 4-((3-chloro-4-aminophenyl)oxy) -6,7-dimethoxyquinoline chloro_quinoline->intermediate SɴAr Etherification aminophenol 4-Amino-3-chlorophenol (K₂CO₃, DMF, Reflux) aminophenol->intermediate tivozanib Tivozanib intermediate->tivozanib Urea Formation urea_reagents 1. Phenyl Chloroformate 2. 3-Amino-5-methylisoxazole (Pyridine or THF) urea_reagents->tivozanib Cabozantinib_Synthesis chloro_quinoline 4-Chloro-6,7- dimethoxyquinoline intermediate 4-((6,7-dimethoxyquinolin-4-yl)oxy) aniline chloro_quinoline->intermediate SɴAr Etherification aminophenol 4-Aminophenol (KOtBu, DMAc, 100°C) aminophenol->intermediate cabozantinib Cabozantinib intermediate->cabozantinib Amide Coupling cyclopropane Activated Cyclopropane Dicarboxylate Derivative (NaOMe, Toluene) cyclopropane->cabozantinib Tivozanib_MoA Tivozanib Mechanism of Action VEGF VEGF Ligand VEGFR VEGFR-1, 2, 3 VEGF->VEGFR Binds ADP ADP VEGFR->ADP Downstream Downstream Signaling (MAPK, PI3K/Akt) VEGFR->Downstream Phosphorylation Tivozanib Tivozanib Tivozanib->Inhibition ATP ATP ATP->VEGFR Angiogenesis Angiogenesis Tumor Growth Vascular Permeability Downstream->Angiogenesis Promotes Inhibition->VEGFR Inhibits Cabozantinib_MoA Cabozantinib Mechanism of Action cluster_ligands cluster_receptors VEGF VEGF VEGFR VEGFR VEGF->VEGFR HGF HGF MET MET HGF->MET GAS6 GAS6 AXL AXL GAS6->AXL Outcomes Tumor Growth Angiogenesis Invasion & Metastasis VEGFR->Outcomes Activate Signaling MET->Outcomes Activate Signaling AXL->Outcomes Activate Signaling Cabozantinib Cabozantinib Cabozantinib->Inhibition Inhibition->VEGFR Inhibits Inhibition->MET Inhibits Inhibition->AXL Inhibits

References

Application Notes & Protocols: Evaluating 6,7-Dimethoxyquinolin-4-Anilinoquinolines as Potent c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are critical drivers of tumorigenesis, metastasis, and drug resistance in numerous human cancers.[1][2] Dysregulation of the HGF/c-Met signaling pathway, through gene amplification, mutation, or protein overexpression, is a clinically validated target for therapeutic intervention.[3][4] This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of a promising class of c-Met inhibitors: the 6,7-dimethoxyquinolin-4-anilinoquinoline scaffold. We present detailed, field-proven protocols for biochemical and cellular assays, alongside methodologies for in vivo efficacy studies, designed to empower researchers in the identification and progression of novel anticancer agents.

The c-Met Signaling Axis: A Prime Oncologic Target

Under normal physiological conditions, the HGF/c-Met pathway governs essential cellular processes such as proliferation, motility, and morphogenesis, playing a key role in embryonic development and tissue repair.[5][6] However, aberrant activation of this pathway creates a highly oncogenic signaling cascade. The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for adaptor proteins, which in turn activate multiple downstream pro-cancerous pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and STAT3 cascades.[5] This sustained signaling promotes tumor cell proliferation, survival, invasion, and angiogenesis, making c-Met an attractive target for drug development.[2][4]

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream cluster_outcomes cMet c-Met Receptor Dimerization Dimerization & Autophosphorylation cMet->Dimerization HGF HGF Ligand HGF->cMet Binding Grb2 Grb2/Gab1 Dimerization->Grb2 PI3K PI3K Dimerization->PI3K STAT3 STAT3 Dimerization->STAT3 RAS RAS Grb2->RAS AKT AKT PI3K->AKT RAF RAF -> MEK -> ERK RAS->RAF STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer mTOR mTOR AKT->mTOR Proliferation Proliferation & Survival RAF->Proliferation Invasion Invasion & Metastasis RAF->Invasion STAT3_dimer->Proliferation Angiogenesis Angiogenesis STAT3_dimer->Angiogenesis mTOR->Proliferation mTOR->Invasion

Figure 1. Simplified c-Met Signaling Pathway.

Mechanism of Inhibition: ATP-Competitive Binding

The 6,7-dimethoxyquinolin-4-anilinoquinoline scaffold is designed to function as an ATP-competitive inhibitor.[7] These small molecules target the highly conserved ATP-binding pocket within the c-Met kinase domain. By occupying this site, they prevent the binding of endogenous ATP, thereby blocking the crucial autophosphorylation step required for receptor activation and downstream signaling. The 6,7-dimethoxyquinoline core serves as a key structural motif, similar to that found in the approved multi-kinase inhibitor cabozantinib, which also targets c-Met.[5][8]

Inhibition_Mechanism cluster_kinase c-Met Kinase Domain cluster_products ATP_Site ATP Binding Site Phosphorylation Substrate Phosphorylation ATP_Site->Phosphorylation Enables No_Phosphorylation Inhibition of Phosphorylation ATP_Site->No_Phosphorylation Blocks ATP ATP ATP->ATP_Site Binds Inhibitor 6,7-Dimethoxyquinolin- 4-anilinoquinoline Inhibitor->ATP_Site Competitively Binds

Figure 2. ATP-Competitive Inhibition of c-Met Kinase.

Synthetic Protocol: Preparation of Target Inhibitors

The synthesis of 6,7-dimethoxy-4-anilinoquinoline derivatives is reliably achieved through a nucleophilic aromatic substitution reaction.[5][9] This protocol outlines a general procedure.

Causality: The core of this synthesis is the displacement of a good leaving group (chloride) on the quinoline ring by a nucleophile (the aniline amine). The reaction is typically conducted at elevated temperatures (reflux) to provide sufficient energy to overcome the activation barrier for the substitution on the heteroaromatic system. Isopropanol is a common solvent as it effectively solubilizes the reactants and has a suitable boiling point.

Protocol 3.1: Synthesis of 6,7-dimethoxy-N-(substituted-phenyl)quinolin-4-amine

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloro-6,7-dimethoxyquinoline (1.0 eq., e.g., 5 mmol, 1.12 g) and the desired substituted aniline (1.2 eq., 6 mmol).

  • Solvent Addition: Add isopropanol (e.g., 40 mL) to the flask.

  • Reaction: Stir the mixture vigorously and heat to reflux (approximately 82°C).

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase is a mixture of dichloromethane and methanol (e.g., 10:1 v/v). The disappearance of the starting material (4-chloro-6,7-dimethoxyquinoline) indicates reaction completion, typically within 5 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The resulting solid residue is purified by column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure target compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Characterization: A Validated Workflow

A tiered approach is essential for characterizing novel inhibitors. This workflow progresses from a direct biochemical assessment of enzyme inhibition to cell-based assays that measure target engagement and functional consequences in a more physiologically relevant context.

Experimental_Workflow Synthesis Compound Synthesis Biochem Biochemical c-Met Kinase Assay (IC50) Synthesis->Biochem Primary Screen Cellular_pMET Cell-Based p-c-Met Assay (IC50) Biochem->Cellular_pMET Confirm Target Engagement Lead_Opt Lead Optimization (SAR) Biochem->Lead_Opt Analyze Data Cell_Viability Antiproliferative Assay (GI50) Cellular_pMET->Cell_Viability Assess Cellular Activity Cellular_pMET->Lead_Opt Analyze Data Cell_Viability->Lead_Opt Analyze Data

Figure 3. In Vitro Drug Discovery Workflow.

Protocol 4.1: Biochemical c-Met Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available kits like the c-Met Kinase Assay Kit from BPS Bioscience, which measures the depletion of ATP.[10][11]

  • Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. c-Met kinase activity consumes ATP to phosphorylate a substrate. The addition of a luciferin/luciferase reagent results in a luminescent signal directly proportional to the remaining ATP. Potent inhibitors will prevent ATP consumption, leading to a high luminescent signal.

  • Materials:

    • Recombinant human c-Met kinase domain (e.g., BPS Bioscience, #40255)

    • Poly (Glu, Tyr) 4:1 substrate

    • ATP solution (e.g., 500 µM)

    • Kinase assay buffer

    • Test compounds serially diluted in DMSO

    • Kinase-Glo® Max Luminescence Kinase Assay (Promega, #V6071)

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Master Mix Preparation: Prepare a master mix containing kinase assay buffer, 500 µM ATP, and the Poly (Glu:Tyr) substrate.

    • Compound Plating: Add 5 µL of serially diluted test compound to the wells of a 96-well plate. Include "no inhibitor" positive controls (DMSO only) and "no enzyme" negative controls. The final DMSO concentration should not exceed 1%.[10]

    • Master Mix Addition: Add 25 µL of the master mix to every well.

    • Enzyme Addition: Thaw the c-Met enzyme on ice. Dilute it to the working concentration (e.g., 0.8 ng/µL) in 1x kinase assay buffer.

    • Initiate Reaction: Initiate the reaction by adding 20 µL of diluted c-Met kinase to all wells except the "Blank" (no enzyme) controls. Add 20 µL of 1x kinase assay buffer to the blank wells.

    • Incubation: Incubate the plate at 30°C for 45 minutes.

    • Detection: Allow the Kinase-Glo® Max reagent to equilibrate to room temperature. Add 50 µL of the reagent to each well.

    • Signal Development: Incubate the plate at room temperature for 15 minutes, protected from light.

    • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the positive (DMSO) and negative (no enzyme) controls.

    • Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4.2: Cell-Based c-Met Autophosphorylation Assay (ELISA)

This protocol measures the ability of a compound to inhibit c-Met autophosphorylation in intact cells. The human gastric cancer cell line MKN-45, which has MET gene amplification and constitutive c-Met phosphorylation, is an excellent model system.[12]

  • Principle: A sandwich ELISA is used to capture total c-Met from cell lysates and then detect the phosphorylated form using a specific antibody.

  • Materials:

    • MKN-45 human gastric cancer cell line

    • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

    • Cell lysis buffer with protease and phosphatase inhibitors[13]

    • ELISA kit for phospho-c-Met (e.g., Sigma-Aldrich, #CS0590)

    • BCA Protein Assay Kit

  • Procedure:

    • Cell Plating: Seed MKN-45 cells in 96-well cell culture plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds for a specified time (e.g., 2-4 hours). Include DMSO vehicle controls.

    • Cell Lysis: Aspirate the media and wash the cells with cold PBS. Add 100 µL of ice-cold cell lysis buffer to each well. Incubate on ice for 10 minutes.

    • Lysate Clarification: Centrifuge the plates at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet cell debris.[13]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • ELISA: a. Normalize all lysate samples to the same protein concentration using ELISA standard diluent buffer. b. Add 100 µL of the normalized lysates to the wells of the c-Met capture plate. c. Follow the manufacturer's protocol for subsequent incubation with detection antibody (anti-phospho-c-Met), HRP-conjugated secondary antibody, substrate addition, and stop solution.

    • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance readings to the DMSO-treated control wells. Plot the normalized signal versus the logarithm of inhibitor concentration to calculate the cellular IC50 value.

Protocol 4.3: Cellular Antiproliferative Assay (MTT Assay)

This assay determines the effect of the inhibitors on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.[14][15]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductases in living cells to form a purple formazan precipitate.[14] The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest (e.g., A549, MCF-7, MKN-45)[5]

    • Complete growth medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight.

    • Compound Treatment: Add 100 µL of media containing serial dilutions of the test compounds to the wells. Incubate for 72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL).[14]

    • Formazan Formation: Incubate the plate for 4 hours at 37°C.

    • Solubilization: Add 100 µL of solubilization solution to each well. Incubate overnight at 37°C in a humidified atmosphere to ensure complete dissolution of the formazan crystals.[14]

    • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of growth versus the logarithm of compound concentration.

Data Presentation and Interpretation

Quantitative data should be summarized to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Example In Vitro Activity Data for c-Met Inhibitors

Compound IDR-Group (Anilino Moiety)c-Met Biochemical IC50 (nM)p-c-Met Cellular IC50 (nM)MKN-45 GI50 (nM)
12a 2-Fluorophenyl150 ± 21350 ± 451200 ± 150
12f 4-Chlorophenyl45 ± 898 ± 12450 ± 60
12n 4-Trifluoromethylphenyl30 ± 8[5]65 ± 10280 ± 35
Positive Control Cabozantinib5 ± 110 ± 350 ± 9

Data are presented as mean ± SD from three independent experiments. The data for compound 12n is sourced from literature for illustrative purposes.[5]

Structure-Activity Relationship (SAR) Insights: The data in Table 1 suggests that electron-withdrawing groups at the para-position of the anilino-phenyl ring (e.g., -Cl, -CF₃) enhance inhibitory activity compared to groups at other positions (e.g., 2-Fluoro). This information is critical for guiding the rational design of next-generation inhibitors.[5]

In Vivo Efficacy Evaluation

Promising lead compounds must be evaluated in vivo to assess their anti-tumor efficacy and tolerability. The murine xenograft model, where human tumor cells are implanted into immunocompromised mice, is a standard preclinical model.[16]

Protocol 6.1: Murine Xenograft Tumor Growth Inhibition Study

  • Principle: To evaluate the ability of a test compound to inhibit the growth of human tumors in a live animal model.

  • Materials:

    • Immunocompromised mice (e.g., Nude or SCID)

    • Tumor cells (e.g., MKN-45)

    • Matrigel (optional, to improve tumor take rate)

    • Test compound formulated in a suitable vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water)

    • Calipers, animal balance

  • Procedure:

    • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of each mouse.

    • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

    • Randomization: Randomize the animals into treatment groups (e.g., Vehicle Control, Test Compound at various doses, Positive Control).

    • Dosing: Administer the test compound and vehicle control to the respective groups via the intended clinical route (e.g., oral gavage) on a predetermined schedule (e.g., once daily).

    • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

    • Study Endpoint: Continue the study until tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or for a set duration.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

    • Analyze changes in body weight as an indicator of general toxicity.

    • Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed anti-tumor effects.

Conclusion

The protocols detailed in this guide provide a robust and validated framework for the discovery, characterization, and preclinical evaluation of 6,7-dimethoxyquinolin-4-anilinoquinolines as c-Met inhibitors. By systematically applying these biochemical, cellular, and in vivo methodologies, researchers can effectively identify potent lead candidates and generate the comprehensive data packages necessary for advancing new cancer therapeutics toward clinical development.

References

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of 4-Alkoxy-2-Aryl-6,7-Dimethoxyquinolines as Topoisomerase I Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, biological evaluation, and structure-activity relationship analysis of a novel class of anticancer agents: 4-alkoxy-2-aryl-6,7-dimethoxyquinolines that target human DNA topoisomerase I (Top1).

Introduction: The Rationale for Targeting Topoisomerase I with Novel Quinoline Scaffolds

Human topoisomerase I (Top1) is a vital nuclear enzyme responsible for resolving topological stress in DNA during critical cellular processes like replication and transcription.[1][2] It achieves this by introducing transient single-strand breaks in the DNA backbone.[3] The inhibition of Top1, particularly the stabilization of the covalent Top1-DNA cleavage complex (Top1cc), leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells.[4][5] This mechanism has established Top1 as a clinically validated and highly attractive target for anticancer drug development.[6]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer properties.[7][8] This guide focuses on a specific series of quinoline derivatives, the 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, which have emerged as a promising new class of Top1 inhibitors.[7][9][10] These compounds are designed based on the structural features required to stabilize the Top1-DNA cleavage complexes, offering a potential alternative to existing Top1 inhibitors like camptothecin and its derivatives, which face challenges such as chemical instability and toxicity.[4][7]

This guide will provide detailed, field-proven protocols for the chemical synthesis of these novel quinoline derivatives and the subsequent evaluation of their Top1 inhibitory activity. Furthermore, it will delve into the structure-activity relationships (SAR) to provide a rationale for the design of future, more potent analogues.

Synthesis of 4-Alkoxy-2-Aryl-6,7-Dimethoxyquinolines

The synthesis of the target compounds is achieved through a multi-step process, which is both efficient and amenable to the generation of a diverse library of analogues for SAR studies. The general synthetic scheme is outlined below.

General Synthetic Workflow

The synthesis commences from commercially available starting materials and proceeds through key intermediates to yield the final 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivatives. The workflow is designed for regioselectivity and good overall yields.[7]

G A Starting Materials: 3,4-Dimethoxyaniline Ethyl Acetoacetate B Intermediate 1: Ethyl 3-((3,4-dimethoxyphenyl)amino)but-2-enoate A->B Condensation C Intermediate 2: 2,4-dihydroxy-6,7-dimethoxyquinoline B->C Cyclization D Intermediate 3: 2,4-dichloro-6,7-dimethoxyquinoline C->D Chlorination E Intermediate 4: 4-chloro-2-aryl-6,7-dimethoxyquinoline D->E Suzuki Coupling F Intermediate 5: 4-(alkoxy)-2-aryl-6,7-dimethoxyquinoline E->F Nucleophilic Substitution G Final Products: Target Compounds F->G Purification G cluster_0 Topoisomerase I Catalytic Cycle cluster_1 Inhibition by Quinoline Derivative A Supercoiled DNA + Top1 B Non-covalent Top1-DNA Complex A->B Binding C Top1-DNA Cleavage Complex (Top1cc) (Single-strand break) B->C Cleavage D Relaxed DNA + Top1 C->D Religation S Stabilized Top1cc (Religation Blocked) C->S Intercalation & Stabilization I Quinoline Inhibitor I->S S->D Inhibited G cluster_C2 C2-Aryl Group cluster_C4 C4-Alkoxy Group quinoline Quinoline Core 6,7-dimethoxy C2-Aryl C4-Alkoxy C2_Aryl p-CF3-phenyl ≈ p-Cl-phenyl quinoline:f2->C2_Aryl Linker Linker quinoline:f3->Linker Amine Amine quinoline:f3->Amine

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-dimethoxyquinolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-dimethoxyquinolin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and ultimately improving reaction yield and purity. The content is structured as a series of frequently asked questions (FAQs) and troubleshooting guides that directly address specific experimental challenges.

Overview of the Primary Synthetic Route: The Gould-Jacobs Reaction

The most common and established method for synthesizing the this compound core is the Gould-Jacobs reaction.[1][2][3] This multi-step process begins with the condensation of an appropriately substituted aniline—in this case, 3,4-dimethoxyaniline—with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate undergoes a high-temperature thermal cyclization to form the quinoline ring system. Subsequent hydrolysis (saponification) of the ester at the 3-position, followed by decarboxylation, yields the target molecule, this compound.[1][2]

The reaction sequence presents several critical control points where yield can be compromised. The following sections address these challenges directly.

Gould_Jacobs_Pathway General Gould-Jacobs Reaction Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline 3,4-Dimethoxyaniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate CyclizedEster Ethyl 4-hydroxy-6,7-dimethoxy- quinoline-3-carboxylate Intermediate->CyclizedEster High Temp. (~250°C) - EtOH CarboxylicAcid Quinoline-3-carboxylic Acid CyclizedEster->CarboxylicAcid 1. Saponification (NaOH) 2. Acidification FinalProduct 6,7-dimethoxyquinolin- 4(3H)-one CarboxylicAcid->FinalProduct Heat - CO2

Caption: General workflow for the Gould-Jacobs synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide
Q1: My initial condensation reaction is slow and gives a low yield of the intermediate. How can I optimize this step?

This is a common bottleneck related to reaction kinetics and equilibrium. The condensation of 3,4-dimethoxyaniline with DEEM is a nucleophilic substitution on the enol ether of DEEM.

Causality & Solution:

  • Reaction Temperature: The condensation typically requires moderate heating to proceed at a reasonable rate. A starting point is 100-140°C.[4] Insufficient heat leads to an incomplete reaction, while excessive temperatures at this stage are unnecessary and can lead to side products.

  • Stoichiometry: The reaction can be driven to completion by using an excess of DEEM. In many protocols, DEEM serves as both a reagent and a solvent, which is an effective strategy.[4]

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC), observing the consumption of the 3,4-dimethoxyaniline spot. A typical reaction time is 1-3 hours.[4]

  • Purity of Aniline: Ensure the 3,4-dimethoxyaniline is pure and free from oxidation impurities (often indicated by a dark color), which can interfere with the reaction.

Recommended Protocol (Step 1):

  • To a round-bottom flask, add 3,4-dimethoxyaniline (1.0 eq).

  • Add an excess of diethyl ethoxymethylenemalonate (DEEM), typically 2.0 to 3.0 equivalents.

  • Heat the mixture with stirring at 120-130°C for 1.5-2.0 hours.

  • Monitor the disappearance of the aniline starting material via TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Once the aniline is consumed, the mixture containing the anilidomethylenemalonate intermediate is typically taken directly to the next step without purification.

Q2: The crucial thermal cyclization step is resulting in significant charring and a very low yield of the quinolinone. What is going wrong?

The cyclization is an intramolecular Friedel-Crafts-type acylation, which requires a significant energy input to overcome the activation barrier. This high-temperature requirement is the primary source of yield loss if not managed correctly.

Causality & Solution:

  • Insufficient Temperature: The cyclization requires very high temperatures, typically around 250°C.[5] Failure to reach this temperature will result in an incomplete reaction, leaving the uncyclized intermediate as the major component.

  • Thermal Degradation (Tarring): At temperatures of 250°C and above, organic molecules are prone to decomposition.[6] Prolonged heating or localized overheating is a major cause of tar formation, which arises from the polymerization of reactants and intermediates.[7][8]

  • Choice of Heating Method:

    • Conventional Heating: Requires a high-boiling point, inert solvent like Dowtherm A or diphenyl ether to ensure uniform heat transfer. Heating the neat intermediate in an oil bath can lead to poor heat distribution and charring on the flask walls.

    • Microwave Irradiation: This is a superior method for this reaction. Microwave heating provides rapid and uniform energy transfer throughout the reaction volume, significantly reducing reaction times (from hours to minutes) and minimizing the formation of degradation byproducts.[5][6]

ParameterConventional HeatingMicrowave HeatingRationale
Temperature 250 - 280 °C250 - 300 °CHigh thermal energy is required for the intramolecular cyclization.[5][6]
Time 30 - 60 minutes5 - 20 minutesMicrowave irradiation provides more efficient and rapid heating, reducing the time needed at high temperatures and thus minimizing degradation.[6]
Solvent Dowtherm A, Diphenyl EtherOften solvent-freeHigh-boiling solvents ensure even heat distribution. Solvent-free microwave conditions are efficient and simplify workup.[9]
Typical Yield Variable, often <50%Can exceed 60-70%Reduced side reactions and decomposition lead to higher isolated yields.[6]

Table 1: Comparison of heating methods for the Gould-Jacobs cyclization step.

Q3: My reaction is complete, but purifying the crude this compound is challenging. What are the best practices?

Purification is critical for obtaining a high-quality final product. The choice of method depends on the primary impurities present.

Causality & Solution:

  • Impurity Profile: The main impurities are typically unreacted starting materials (especially if the reaction did not go to completion), the uncyclized intermediate, and tar-like decomposition products.

  • Purification Strategies:

    • Initial Workup: After cooling the cyclization reaction, the solidified mass is often triturated (washed) with a solvent like acetone, acetonitrile, or ethyl acetate.[6] The desired quinolinone product is often a solid that precipitates, allowing some impurities to be washed away.

    • Recrystallization: This is a highly effective method for removing minor impurities. A mixed solvent system, such as ethanol/ethyl acetate or DMF/water, often works well.[10][11] The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

    • Acid-Base Extraction: To remove unreacted 3,4-dimethoxyaniline, the crude product can be dissolved in an organic solvent (like dichloromethane) and washed with a dilute acid solution (e.g., 1M HCl). The basic aniline will move into the aqueous layer as its hydrochloride salt, while the quinolinone product remains in the organic layer.[12]

    • Column Chromatography: If recrystallization and extraction are insufficient, silica gel chromatography is the definitive method. A gradient elution starting with a less polar system (e.g., 100% Dichloromethane) and gradually increasing polarity with methanol is a common strategy.[12][13]

Troubleshooting_Workflow Start Low Yield or High Impurity Issue CheckStep Identify Reaction Step with Low Conversion (TLC Analysis) Start->CheckStep Condensation Issue: Condensation (Step 1) CheckStep->Condensation Condensation Cyclization Issue: Cyclization (Step 2) CheckStep->Cyclization Cyclization Purification Issue: Purification CheckStep->Purification Workup/ Purification Sol_Condensation1 Increase Temperature (120-130°C) Condensation->Sol_Condensation1 Sol_Condensation2 Use Excess DEEM (2-3 eq.) Condensation->Sol_Condensation2 Sol_Cyclization1 Ensure Temp is >250°C Cyclization->Sol_Cyclization1 Sol_Cyclization2 Switch to Microwave Heating (5-20 min @ 250°C) Cyclization->Sol_Cyclization2 Sol_Cyclization3 Use High-Boiling Solvent (e.g., Dowtherm A) Cyclization->Sol_Cyclization3 Sol_Purification1 Acid Wash to Remove Unreacted Aniline Purification->Sol_Purification1 Sol_Purification2 Recrystallize from Ethanol/Ethyl Acetate Purification->Sol_Purification2 Sol_Purification3 Perform Column Chromatography (DCM/MeOH Gradient) Purification->Sol_Purification3

Caption: A troubleshooting workflow for identifying and resolving common synthesis issues.

Optimized Experimental Protocol

This protocol integrates best practices, including the use of microwave irradiation for the cyclization step, to maximize yield and purity.

Step 1 & 2: One-Pot Condensation and Microwave-Assisted Cyclization

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 3,4-dimethoxyaniline (e.g., 5 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (15 mmol, 3.0 eq).

  • Seal the vial and place it in a standard laboratory heating block. Heat the mixture to 130°C for 1 hour with stirring. This completes the initial condensation.

  • Allow the vial to cool slightly before placing it into the cavity of a microwave synthesis system.

  • Irradiate the mixture at 250°C for 15 minutes. Monitor the internal pressure to ensure it remains within the vial's limits.

  • After the irradiation is complete, allow the vial to cool to room temperature. A solid product should precipitate from the excess DEEM.

  • Filter the solid product and wash it thoroughly with ice-cold acetonitrile (2 x 10 mL) or ethyl acetate to remove residual DEEM and soluble impurities.

  • Dry the resulting solid, which is primarily ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate, under vacuum.

Step 3: Saponification and Decarboxylation

  • Suspend the crude ester from the previous step in a 10% aqueous solution of sodium hydroxide (NaOH). Use enough solution to fully dissolve the solid upon heating.

  • Heat the mixture to reflux (approx. 100-110°C) for 1-2 hours until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH ~2-3 with concentrated hydrochloric acid (HCl). A precipitate of the carboxylic acid intermediate will form.

  • Filter the carboxylic acid solid, wash with cold water, and dry thoroughly.

  • For decarboxylation, place the dried carboxylic acid into a flask containing a high-boiling solvent (e.g., diphenyl ether) and heat to ~250°C until gas evolution (CO2) ceases.

  • Cool the mixture, add hexane to precipitate the product, filter, and wash thoroughly to remove the solvent.

  • The crude this compound can then be purified by recrystallization from an appropriate solvent (e.g., ethanol).

References

Technical Support Center: Resolving TLC Co-elution of Product and Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Thin Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of co-elution between a product and its starting material. Here, we will delve into the causality behind experimental choices and provide field-proven insights to achieve optimal separation.

Frequently Asked Questions (FAQs)

Q1: My product and starting material have the same Rf value. What is the first thing I should try?

A1: The most immediate and often most effective solution is to adjust the polarity of your mobile phase (eluent).[1][2] Co-elution frequently occurs when the solvent system is not optimized to differentiate between the subtle polarity differences of your compounds.[3]

  • If your spots are too high on the plate (high Rf): Your eluent is likely too polar.[1] Decrease the proportion of the polar solvent in your mixture. For instance, if you are using a 50:50 mixture of ethyl acetate and hexane, try changing to a 30:70 or even 20:80 ratio.[4]

  • If your spots are too low on the plate (low Rf): Your eluent is not polar enough.[1] Increase the proportion of the polar solvent. Using the same example, you would move to a 70:30 ethyl acetate/hexane mixture.[4]

A systematic approach is to test a range of solvent polarities.[3] An ideal Rf value for good separation lies between 0.2 and 0.8.[3]

Q2: I've tried adjusting the polarity of my hexane/ethyl acetate system, but the spots still won't separate. What's my next step?

A2: If simply adjusting the ratio of a two-component system fails, the next logical step is to change the solvent system itself. Different solvents have different selectivities based on their chemical properties, which can influence their interactions with your compounds.

Consider switching to a solvent from a different selectivity group. For example, if a hexane/ethyl acetate system (an aliphatic hydrocarbon and an ester) is not working, you could try a system containing:

  • Dichloromethane/Methanol: This combination introduces a chlorinated solvent and an alcohol, which can offer different hydrogen bonding and dipole-dipole interactions.[4]

  • Toluene/Acetone: This system utilizes an aromatic hydrocarbon and a ketone, providing alternative π-π stacking and polar interactions.[4]

It's often beneficial to start with pure solvents of medium elution strength and then create binary or even ternary mixtures to fine-tune the separation.[5]

Troubleshooting Guides

Problem 1: Persistent Co-elution Despite Solvent System Changes

If you've experimented with various solvent systems and still observe co-elution, it's time to explore more advanced techniques and consider other factors influencing the separation.

The addition of a small amount of an acidic or basic modifier can dramatically improve the separation of ionizable compounds.[4][6]

  • For acidic compounds: Adding a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase can suppress the ionization of acidic functional groups.[6] This can lead to more consistent interactions with the silica gel and improved spot shape, reducing tailing and potentially resolving co-eluting spots.[6]

  • For basic compounds: The addition of a small amount (0.1-1%) of triethylamine or a 10% solution of ammonium hydroxide in methanol can improve the separation of basic compounds like amines.[6][7] This works by competing with the basic analytes for active sites on the silica gel, which can be slightly acidic.[8]

While over 80% of TLC separations are performed on silica gel, it is not always the optimal choice.[4] Consider the nature of your compounds:

  • Reverse-Phase TLC: If your compounds are non-polar, a reverse-phase TLC plate (e.g., C18-functionalized silica) might provide better separation.[4][9] In this case, you would use a polar mobile phase, such as a mixture of water and methanol or acetonitrile.[4]

  • Alumina: For basic compounds, alumina plates can sometimes offer better separation than silica due to their basic nature.[8]

  • Chemically Modified Plates: Other options include aminopropyl or cyanopropyl-modified plates for different selectivity.[9]

2D TLC is a powerful technique for separating complex mixtures or closely eluting compounds.[7][10]

Experimental Protocol for 2D TLC:

  • Spot your sample in one corner of a square TLC plate.[7]

  • Develop the plate in the first direction with a chosen solvent system.

  • Remove the plate from the chamber and allow it to dry completely to remove all of the first solvent.

  • Rotate the plate 90 degrees so that the line of separated spots is now the baseline.[7]

  • Develop the plate in the second direction using a different solvent system.[11]

  • Visualize the plate. Compounds that were co-eluting in the first dimension may now be separated in the second.[12]

If a compound is stable on silica, all spots will appear on the diagonal. If a compound is decomposing, it will appear below the diagonal.[7]

Problem 2: Streaking or Elongated Spots Obscuring Separation

Streaking can be just as detrimental as co-elution, as it makes it impossible to determine if you have one or multiple compounds.

Overloading the sample is a common cause of streaking.[13]

  • Dilute your sample: Try running the TLC again with a more diluted solution of your reaction mixture.[13]

  • Spotting Technique: Apply the sample in small, concentrated spots.[14] Allow the solvent to evaporate completely between applications if you need to apply more. Using a band application method instead of a spot can also improve separation for larger sample volumes.[4]

An unsaturated development chamber can lead to uneven solvent evaporation from the plate surface, causing a non-uniform solvent front and potentially leading to streaking or distorted spots.[5][13]

Protocol for Chamber Saturation:

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.

  • Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the solvent.[5]

  • Close the chamber and allow it to equilibrate for at least 15-20 minutes before inserting your TLC plate.

Impurities on the TLC plate itself can sometimes interfere with the separation. Pre-rinsing the plate with a strong solvent like methanol can remove these impurities.

Advanced Troubleshooting & Visualization

Gradient Elution in TLC

While less common than in column chromatography, gradient elution can be employed in TLC to separate complex mixtures with a wide range of polarities.[15] This involves starting with a less polar solvent system and gradually increasing its polarity as the plate develops. This can help to resolve spots that are close together at the bottom of the plate while also bringing down spots that would otherwise remain at the solvent front.[16][17]

Temperature Effects

Temperature can influence TLC separations. Increasing the temperature generally reduces the viscosity of the mobile phase, which can lead to faster development times and sometimes improved separation efficiency due to enhanced mass transfer.[18][19] Conversely, for some thermally sensitive or isomeric compounds, developing the plate at a lower temperature can achieve separation that is not possible at room temperature.[20]

Visualization Techniques

If your compounds are colorless, visualization is key.[13] Sometimes, what appears to be a single spot under UV light may be resolved into multiple spots using a chemical stain.

  • UV Light: A non-destructive method for compounds that are UV-active.[21] The plate is irradiated with UV light (typically 254 nm), and the compounds appear as dark spots against a fluorescent background.[21]

  • Iodine Chamber: A semi-destructive method where the plate is exposed to iodine vapors.[21] Iodine has an affinity for many organic compounds, which will appear as brown spots.[22] These spots will fade over time.[21]

  • Chemical Stains: These are destructive methods where the plate is dipped into a reagent solution and then heated. Different stains react with different functional groups, and can often produce a range of colors, which can help to differentiate co-eluting compounds.[22]

    • Potassium Permanganate (KMnO4): A general stain for compounds with oxidizable functional groups (e.g., alkenes, alkynes, alcohols).

    • p-Anisaldehyde: An excellent multipurpose stain that is sensitive to most functional groups and often gives a variety of colors.[22]

    • Ninhydrin: Used for visualizing amino acids.[22]

Data Presentation: Common Solvent Systems

The following table provides a starting point for selecting a mobile phase for different classes of compounds in normal-phase TLC.

Compound PolarityRecommended Solvent System(s)Typical Ratio (v/v)
Non-polar Hexane, 5% Ether/Hexane, 5% Ethyl Acetate/Hexane100% Hexane or 5:95
Moderately Polar 10-50% Ethyl Acetate/Hexane10:90 to 50:50
Polar 100% Ethyl Acetate, 5% Methanol/Dichloromethane100% EtOAc or 5:95
Very Polar 10% Methanol/Dichloromethane, EBAW (EtOAc/Butanol/Acetic Acid/Water)10:90 or 80:10:5:5

Table adapted from the University of Rochester, Department of Chemistry solvent systems guide.[23]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting TLC co-elution.

TLC_Troubleshooting start Co-elution Observed adjust_polarity Adjust Solvent Polarity (e.g., change Hex/EtOAc ratio) start->adjust_polarity change_solvent Change Solvent System (e.g., DCM/MeOH) adjust_polarity->change_solvent Still co-eluting resolved Separation Achieved adjust_polarity->resolved Resolved add_modifier Add Modifier (Acid/Base) change_solvent->add_modifier Still co-eluting change_solvent->resolved Resolved change_stationary Change Stationary Phase (e.g., Reverse Phase, Alumina) add_modifier->change_stationary Still co-eluting add_modifier->resolved Resolved two_d_tlc Perform 2D-TLC change_stationary->two_d_tlc Still co-eluting change_stationary->resolved Resolved two_d_tlc->resolved Resolved

Caption: A decision-making workflow for resolving TLC co-elution.

References

Technical Support Center: Troubleshooting Streaking of Polar Compounds on Silica Gel Columns

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating issue of compound streaking during silica gel column chromatography. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles that cause these issues. By explaining the "why" behind the "how," this guide empowers you to troubleshoot effectively and develop robust, reproducible purification methods.

Streaking, or tailing, of polar compounds on silica gel is primarily caused by strong, undesirable secondary interactions between the analyte and the stationary phase.[1][2][3][4] Standard silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH).[3][4][5] These sites can interact strongly with polar analytes, especially basic compounds like amines or highly acidic compounds, leading to poor peak shape, reduced resolution, and lower recovery.[1][4][5]

This guide provides a structured, question-and-answer approach to diagnose and solve these common purification challenges.

Troubleshooting Guide: Specific Issues & Solutions

Q1: My basic compound (e.g., an amine) is streaking severely on the column. What is happening and how do I fix it?

The Cause (Expertise & Experience): This is the most frequent streaking issue. The lone pair of electrons on a basic nitrogen atom interacts very strongly with the acidic silanol groups (Si-OH) on the silica surface.[4][5][6] This acid-base interaction leads to a secondary retention mechanism that is much stronger than the desired normal-phase partitioning. Molecules that bind to these active sites are retained longer than those that do not, causing the characteristic "tail" or streak as they slowly elute.[1][2]

The Solution (Trustworthiness): The most effective strategy is to suppress the activity of the acidic silanol sites by adding a competitive base to the mobile phase.[7][8][9] This "sacrificial" base will preferentially interact with the silanol groups, effectively masking them from your amine analyte. Triethylamine (TEA) is the most common choice for this purpose.[7][10]

Experimental Protocol: Mobile Phase Modification with Triethylamine (TEA)

  • Develop a TLC System: First, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your desired compound an Rf value of approximately 0.2-0.3 on a standard silica TLC plate. Observe the spot shape; if it's streaking on the TLC, it will certainly streak on the column.[5]

  • Add the Modifier: Prepare your chosen mobile phase and add triethylamine (TEA) to a final concentration of 0.1% to 2% by volume (v/v).[10][11] A good starting point is often 1%.

  • Re-run the TLC: Run a new TLC using the TEA-modified mobile phase. You should observe a significant improvement in the spot shape, which will now appear much more compact and round. The Rf value may also increase slightly.

  • Prepare the Column:

    • Slurry Pack: Always slurry-pack the column using the exact same TEA-modified mobile phase you plan to elute with. This ensures the entire silica bed is deactivated before you load your compound.

    • Dry Pack (Optional): If dry packing, flush the column with at least 3-5 column volumes of the TEA-modified eluent before loading your sample to ensure complete equilibration and deactivation.[12]

  • Load and Elute: Dissolve your sample in a minimal amount of the mobile phase (or a weak solvent like dichloromethane) and load it onto the column. Elute with the TEA-modified mobile phase, collecting fractions as usual.

Q2: My acidic compound (e.g., a carboxylic acid or phenol) is streaking or completely stuck on the column. What's the cause and the remedy?

The Cause (Expertise & Experience): While silica is acidic, streaking of acidic compounds can also occur. This can be due to a few factors. The acidic analyte can exist in equilibrium between its protonated (neutral) and deprotonated (anionic) forms.[13] The anionic form is highly polar and will bind very strongly to the silica, leading to streaking. Additionally, trace metal impurities often found in standard silica gel can act as Lewis acids and chelate with the acidic analyte, causing irreversible binding.

The Solution (Trustworthiness): The goal is to ensure the acidic analyte remains fully protonated and therefore less polar throughout the separation. This is achieved by adding a small amount of a volatile acid to the mobile phase, which suppresses the ionization of the analyte.[13][14]

Experimental Protocol: Mobile Phase Modification with Acetic Acid (AcOH)

  • TLC Analysis: As before, determine an appropriate mobile phase that provides an Rf of 0.2-0.3 for your compound.

  • Add Acid Modifier: Add a small amount of acetic acid (AcOH) or formic acid to the mobile phase. A typical concentration is 0.1% to 2% (v/v).[11][13] Acetic acid is generally preferred as it is less corrosive.

  • Confirm with TLC: Run a TLC with the new mobile phase to confirm that the streaking is resolved and the spot shape is compact.

  • Column Preparation and Elution: Prepare, pack, and run the column using the acid-modified mobile phase, following the same principles outlined for basic modifiers.

Q3: My compound is neutral but still very polar, and it's streaking. I've tried different solvent systems with no luck. What else could be the issue?

The Cause (Expertise & Experience): For highly polar, neutral compounds (e.g., polyols, carbohydrates), streaking can be caused by the variable activity of the silica gel itself, which is highly dependent on its water content.[15][16] Anhydrous, or "over-activated," silica is extremely polar and can lead to very strong hydrogen bonding interactions, causing streaking.[16] Conversely, silica with too much water is deactivated and will have very low resolving power.

The Solution (Trustworthiness): The solution is to standardize the activity of the silica by controlling the water content or by using a highly polar modifier that can compete for hydrogen bonding sites. In some cases, a small amount of water or methanol added to the mobile phase can improve peak shape.[17]

Experimental Protocol: Adjusting Silica Gel Activity

  • Standardize Silica: If you suspect your silica is over-activated (e.g., it was recently heated in an oven), you can try to standardize it. A common lab practice involves adding a specific percentage of water by weight and mixing thoroughly until the silica is free-flowing again. However, a more practical approach is to modify the mobile phase.

  • Use a Polar Modifier: For a non-polar eluent system (e.g., DCM), adding a small percentage (0.5-2%) of methanol can significantly improve the peak shape of polar compounds. The methanol effectively competes with your analyte for the strong hydrogen-bonding sites on the silica surface.[17]

  • Test on TLC: Always validate your new solvent system (e.g., 98:2 DCM/MeOH) with a TLC plate to ensure the Rf and spot shape are acceptable before committing to the column.

  • Run the Column: Equilibrate and run the column with the methanol-modified mobile phase.

Visualizing the Mechanism of Streaking and Prevention

The following diagram illustrates the interaction between a basic amine and the silica surface, and how a modifier like triethylamine (TEA) prevents streaking by masking the active silanol sites.

Streaking_Mechanism cluster_0 Scenario 1: No Modifier (Streaking Occurs) cluster_1 Scenario 2: With TEA Modifier (Sharp Peak) node_silica1 Silica Surface Si-OH node_amine1 Analyte (R-NH2) node_amine1->node_silica1:f0 Strong Acid-Base Interaction (H-Bond) label_streaking Result: Peak Tailing / Streaking node_silica2 Silica Surface Si-OH node_tea Modifier (Et3N) node_tea->node_silica2:f0 Competitive Binding (Masks Active Site) node_amine2 Analyte (R-NH2) label_sharp Result: Symmetrical Peak

Caption: Mechanism of amine streaking and prevention with a basic modifier.

Frequently Asked Questions (FAQs)

Q: What is the difference between streaking and tailing? A: In the context of preparative column chromatography, the terms are often used interchangeably. Both refer to an asymmetric peak where the back end is elongated.[2] This indicates that a portion of the analyte is being retained more strongly than the bulk, leading to a gradual "bleeding" off the column.[1][3]

Q: How much modifier should I add? Is more always better? A: Not necessarily. The optimal concentration is typically between 0.1% and 2%.[10][11] Using too much modifier can sometimes alter the overall polarity of the mobile phase too drastically, leading to poor separation between your desired compound and impurities. It's always best to optimize the concentration on TLC first.

Q: Can I pre-treat my silica gel instead of adding a modifier to the entire mobile phase? A: Yes, this is a valid technique, particularly for very sensitive compounds.[12][18] You can pack the column and then flush it with a solution of your mobile phase containing a higher concentration of the modifier (e.g., 5% TEA). Afterwards, you flush with the regular mobile phase (without the modifier) before loading your compound.[12] This deactivates the silica surface. However, for most applications, simply including the modifier in the eluent is simpler and more consistently effective.

Q: My sample is overloaded, causing streaking. How do I know my column's capacity? A: Overloading is a common cause of streaking for all types of compounds, not just polar ones.[10] A general rule of thumb for flash chromatography is a sample-to-silica ratio between 1:20 and 1:100 by weight. If you have a difficult separation (compounds are close on TLC), you should aim for a higher ratio (e.g., 1:100). If the separation is easy, you can load more (e.g., 1:20). If all your peaks are tailing, overloading is a likely culprit.[1]

Q: Can I use ammonia instead of triethylamine? A: Yes, ammonia is also an effective basic modifier.[11] It is typically used as a solution in methanol (e.g., 1-10% of a 7N methanolic ammonia solution added to the mobile phase). It can be particularly effective for very polar amines. However, TEA is often more convenient to handle and measure.

Summary of Common Modifiers

ModifierCompound TypeTypical ConcentrationMechanism of Action
Triethylamine (TEA) Basic (e.g., amines)0.1 - 2.0% (v/v)[11]Competitively binds to acidic silanol sites, preventing analyte interaction.[7][8]
Acetic Acid (AcOH) Acidic (e.g., carboxylic acids)0.1 - 2.0% (v/v)[11][13]Suppresses ionization of the acidic analyte, keeping it in its less polar, protonated form.[13][14]
Ammonia (NH₃) Basic (e.g., amines)1 - 10% of NH₃ in MeOH[11]Acts as a competitive base to mask acidic silanol groups.
Methanol (MeOH) Neutral Polar0.5 - 5.0% (v/v)Competes for strong hydrogen-bonding sites on the silica surface.[17]

References

Technical Support Center: Optimizing Coupling Reactions with Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing coupling reactions involving benzoic acids. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you overcome common experimental challenges.

Table of Contents
  • Section 1: Troubleshooting Amide Bond Formation

  • Section 2: Troubleshooting Palladium-Catalyzed Decarboxylative Cross-Coupling

  • Section 3: Frequently Asked Questions (FAQs)

  • Section 4: Key Experimental Protocols

  • Section 5: References

Section 1: Troubleshooting Amide Bond Formation from Benzoic Acids

Amide coupling is the most frequent transformation of benzoic acids. While conceptually simple, these reactions are prone to issues that can drastically reduce yield and purity. This section addresses the most common failure points in a question-and-answer format.

Q1: My amide coupling reaction has stalled or resulted in a very low yield. What are the primary causes?

Low conversion is a frequent issue stemming from several core problems. Systematically diagnosing the cause is key.[1]

  • Cause 1: Ineffective Carboxylic Acid Activation. The hydroxyl group of a carboxylic acid is a poor leaving group and must be converted into a more reactive species. If the coupling reagent is degraded, insufficient, or inappropriate for your substrate, activation will be incomplete.[1] Uronium/aminium salt reagents like HATU are generally more efficient and faster than carbodiimides like EDC, especially for challenging or sterically hindered substrates.[2][3][4]

  • Cause 2: Amine Protonation. Amines are basic. In the reaction mixture, an acid-base reaction can occur between the benzoic acid and the amine coupling partner, forming an unreactive ammonium salt.[1][5] This is why a non-nucleophilic base (e.g., DIPEA, TEA) is critical; it deprotonates the carboxylic acid, allowing it to react with the coupling agent, and neutralizes any acidic byproducts.[6][7]

  • Cause 3: Steric Hindrance. Bulky substituents near the carboxylic acid (ortho-substitution) or the amine can physically block the nucleophilic attack required for amide bond formation.[1] In these cases, more potent coupling reagents (e.g., HATU), higher temperatures, or longer reaction times may be necessary.[8]

  • Cause 4: Hydrolysis of Activated Intermediates. The activated carboxylic acid species (e.g., O-acylisourea or active ester) are highly electrophilic and susceptible to hydrolysis by trace amounts of water in the solvent or on glassware.[1][5] Using anhydrous solvents and reagents under an inert atmosphere is crucial for reproducibility and high yields.

Q2: I'm observing a major byproduct that I can't identify. What are the likely side reactions?

Side reactions plague amide couplings, often leading to difficult purifications.

  • Side Reaction 1: Guanidinium Byproduct. A common issue when using uronium/aminium reagents (HATU, HBTU) is the reaction of the amine nucleophile directly with the coupling reagent.[9] This forms a highly stable tetramethylguanidinium byproduct and consumes the amine.

    • Solution: The order of addition is critical. Pre-activate the benzoic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[6][10] This ensures the highly reactive coupling agent is consumed by the intended substrate first.

  • Side Reaction 2: N-Acylurea Formation. With carbodiimide reagents like EDC or DCC, the reactive O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct, halting the reaction.[3]

    • Solution: Use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is standard practice.[3][11] These additives intercept the O-acylisourea to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine.[3]

  • Side Reaction 3: Racemization. If your benzoic acid or amine contains a chiral center (especially an α-amino acid), the harsh activation conditions can lead to epimerization.

    • Solution: Additives like HOAt (found in HATU) are particularly effective at suppressing racemization.[2] Running the reaction at lower temperatures (e.g., starting at 0 °C) can also minimize this side reaction.[1]

Troubleshooting Decision Tree for Amide Coupling

This diagram outlines a logical workflow for diagnosing and solving common issues in amide coupling reactions.

G start Low Yield / No Reaction check_reagents Check Reagents: - Fresh coupling agent? - Anhydrous solvent? - Correct base? start->check_reagents byproduct Byproduct Observed? check_reagents->byproduct Reagents OK pre_activation Implement Pre-activation: Activate acid with HATU/Base for 15-30 min before adding amine. success Reaction Optimized pre_activation->success increase_potency Increase Reagent Potency: - Switch EDC to HATU. - Increase equivalents of  coupling agent (1.1-1.5 eq). increase_potency->success steric_hindrance Address Steric Hindrance: - Increase temperature. - Extend reaction time. - Use a more potent reagent. steric_hindrance->success byproduct->increase_potency No guanidinium Guanidinium Byproduct? (From HATU/HBTU) byproduct->guanidinium Yes guanidinium->pre_activation Yes n_acylurea N-Acylurea Byproduct? (From EDC/DCC) guanidinium->n_acylurea No n_acylurea->steric_hindrance No add_additive Add HOBt or HOAt to intercept O-acylisourea intermediate. n_acylurea->add_additive Yes add_additive->success

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

Section 2: Troubleshooting Palladium-Catalyzed Decarboxylative Cross-Coupling

Modern synthetic chemistry often uses benzoic acids as robust, inexpensive alternatives to organometallic reagents in cross-coupling reactions.[12] In these transformations, the entire carboxylic acid moiety is expelled as CO₂, forming a new C-C bond.[13]

Q1: My decarboxylative coupling (e.g., Suzuki, Heck-type) is not working. What are the most critical parameters to investigate?

Decarboxylative couplings are complex catalytic processes. Failure often points to issues with the catalyst, ligands, or specific reaction conditions.

  • Cause 1: Inactive Catalyst. The active catalyst is typically a Pd(0) species, which is generated in situ from a Pd(II) precatalyst.[14] This reduction step can fail. Furthermore, the active catalyst can be sensitive to air.

    • Solution: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Use a well-defined Pd(II) precatalyst designed for easy reduction.[14][15] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[16][17][18]

  • Cause 2: Failed Decarboxylation. The C-COOH bond must be cleaved to generate the key aryl-metal intermediate. This step often requires high temperatures (100-150 °C) and can be substrate-dependent.[19][20]

    • Solution: Verify that the reaction temperature is sufficient. Some substrates, particularly those lacking ortho-substituents, may require a co-catalyst (often copper or silver salts) to facilitate the decarboxylation step.[12][21]

  • Cause 3: Incorrect Base or Solvent. The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-type couplings.[22][23][24] The solvent must be stable at high temperatures and capable of dissolving all components.

    • Solution: Screen different bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) and anhydrous, high-boiling point solvents (e.g., Dioxane, Toluene, DMF). The optimal combination is highly substrate-dependent.

Q2: My reaction is producing significant homocoupling of the benzoic acid starting material. How can I prevent this?

Protodecarboxylation (replacement of -COOH with -H) followed by homocoupling is a common side reaction.

  • Cause: This often occurs when the catalytic cycle is inefficient, and the aryl-metal intermediate reacts with another molecule of starting material rather than the desired coupling partner. It can also be promoted by trace moisture.

  • Solution:

    • Ligand Optimization: The ligand's steric and electronic properties are key to controlling the reactivity of the palladium center.[25] A ligand that promotes rapid reductive elimination will favor the desired cross-coupling pathway over side reactions.[16]

    • Control Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid or other coupling partner can help ensure the aryl-palladium intermediate is trapped efficiently.

    • Photoredox/Dual Catalysis: For certain transformations, modern metallaphotoredox conditions can offer milder reaction pathways that minimize thermal side reactions.[26][27][28] These methods use visible light to generate radical intermediates under conditions that are often less prone to homocoupling.[29][30]

General Workflow for Decarboxylative Coupling Optimization

This diagram illustrates a general workflow for optimizing a new decarboxylative cross-coupling reaction.

G A Define Transformation (Benzoic Acid + Partner) B Select Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) A->B C Screen Ligands (XPhos, SPhos, RuPhos, etc.) B->C D Screen Base & Solvent (e.g., Cs₂CO₃ in Dioxane, K₃PO₄ in Toluene) C->D E Optimize Temperature & Time D->E F Analyze Results (LCMS, NMR) E->F G Reaction Optimized F->G Good Result H Low Conversion or Side Products F->H Poor Result H->C Re-screen

Caption: A systematic workflow for optimizing palladium-catalyzed decarboxylative coupling reactions.

Section 3: Frequently Asked Questions (FAQs)

Q: For amide coupling, what is the difference between HATU and HBTU? A: Both are highly effective aminium-based coupling reagents. The key difference lies in the hydroxybenzotriazole core. HATU contains 1-hydroxy-7-aza benzotriazole (HOAt), while HBTU contains 1-hydroxybenzotriazole (HOBt). The nitrogen atom in the pyridine ring of HOAt accelerates the coupling reaction and makes HATU a superior reagent for suppressing racemization and coupling sterically hindered substrates.[2][4][31]

Q: Can I use DMF from a bottle that has been opened before? A: It is strongly discouraged. DMF is hygroscopic and readily absorbs moisture from the air. Water will hydrolyze your activated intermediates, leading to low yields.[1] For best results, use a new bottle of anhydrous DMF or solvent from a purification system.

Q: Why do some decarboxylative coupling reactions require microwave heating? A: The decarboxylation step can have a high activation energy.[20] Microwave irradiation provides rapid and efficient heating to high temperatures, which can dramatically shorten reaction times from many hours to several minutes and improve yields for difficult substrates.[32][33]

Q: What is the role of the ligand in a palladium-catalyzed cross-coupling reaction? A: The ligand is arguably the most important variable. It binds to the palladium center and modifies its steric and electronic properties.[16][25] An effective ligand must:

  • Stabilize the active Pd(0) catalyst.

  • Be bulky enough to promote the formation of a reactive, monoligated Pd(0) species.[16]

  • Be electron-rich to facilitate the oxidative addition of the aryl halide/triflate (the rate-limiting step).[17]

  • Facilitate the final reductive elimination step to release the product and regenerate the catalyst.[16]

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol provides a robust starting point for the coupling of a benzoic acid with a primary or secondary amine.[2][3][6][34]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the benzoic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Addition of Reagents: Add HATU (1.1–1.2 eq.) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 eq.).

  • Pre-activation: Stir the mixture at room temperature for 15–30 minutes. The solution may change color or clarity as the active ester is formed.

  • Amine Addition: Add the amine (1.0–1.2 eq.) to the reaction mixture, either neat or as a solution in DMF.

  • Reaction: Stir the reaction at room temperature for 1–4 hours. Monitor progress by TLC or LC-MS. For sterically hindered substrates, heating (e.g., to 50 °C) may be required.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with a weak acid (e.g., saturated aq. NH₄Cl or 1N HCl), saturated aq. NaHCO₃, and brine.[2]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Pd-Catalyzed Decarboxylative Suzuki-Miyaura Coupling

This protocol is a starting point for coupling a benzoic acid with an arylboronic acid. Note: This reaction requires careful optimization of the ligand, base, and solvent for each specific substrate pair.[22][35][36]

  • Preparation: To a microwave vial or Schlenk tube equipped with a stir bar, add the benzoic acid (1.0 eq.), arylboronic acid (1.5 eq.), palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Addition of Base: Add the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane or toluene, approx. 0.1 M) via syringe.

  • Reaction: Heat the mixture to 100–150 °C with vigorous stirring for 12–24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Quantitative Data Summary Table
Reaction TypeKey ReagentStoichiometry (eq.)Typical BaseTypical SolventTemp (°C)
Amide Coupling HATU1.1 - 1.5DIPEA (2-3 eq.)DMF, DCM0 - 50
Amide Coupling EDC / HOBt1.2 - 1.5DIPEA, TEA (1-2 eq.)DMF, DCM0 - RT
Decarboxylative Suzuki Pd(OAc)₂ / SPhos0.02-0.05 / 0.04-0.1Cs₂CO₃, K₃PO₄ (2-3 eq.)Dioxane, Toluene100 - 150
Decarboxylative Heck Pd(TFA)₂ / Ligand0.05 / 0.05-0.1(none required)Dioxane, DME150

Section 5: References

  • BenchChem. (n.d.). Standard Protocol for HATU Coupling in Solution Phase. Retrieved from --INVALID-LINK--

  • Yu, W., et al. (2020). Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. Organic Letters. Available at: --INVALID-LINK--

  • Zuo, Z., et al. (2013). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Griffin, J. D., et al. (2021). A Platform for Decarboxylative Couplings via Photoredox Catalysis: Direct Access to Carbocations from Carboxylic Acids for Carbon–Oxygen Bond Formation. ACS Publications. Available at: --INVALID-LINK--

  • Guo, S., et al. (2023). Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides. Organic Letters. Available at: --INVALID-LINK--

  • Wang, F., et al. (2015). Decarboxylative Cross-Acyl Coupling of Carboxylic Acids with Aldehydes Enabled by Nickel/Photoredox Catalysis. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Gu, K., et al. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. ChemRxiv. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Retrieved from --INVALID-LINK--

  • Zhang, S., et al. (2020). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting common issues in benzamide synthesis. Retrieved from --INVALID-LINK--

  • Chen, D. Y. K., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available at: --INVALID-LINK--

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from --INVALID-LINK--

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: --INVALID-LINK--

  • Ladeira, S. (2013). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low yield in the amidation of 2-ethylbenzoic acid. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Side reactions to consider in the synthesis of benzamide derivatives. Retrieved from --INVALID-LINK--

  • Chen, K., et al. (2012). Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. Organic Letters. Available at: --INVALID-LINK--

  • Macmillan Group. (2008). Decarboxylative Cross-Coupling. Retrieved from --INVALID-LINK--

  • Goossen, L. J., et al. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. Retrieved from --INVALID-LINK--

  • Kinzel, T., et al. (2010). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Angewandte Chemie. Available at: --INVALID-LINK--

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Optimizing Amide Coupling for 4-Amino-3-bromobenzoic Acid. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. Retrieved from --INVALID-LINK--

  • Maimone, T. J., et al. (2020). Decarbonylative Suzuki–Miyaura Cross-Coupling of Aroyl Chlorides. Organic Letters. Available at: --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from --INVALID-LINK--

  • Park, K., et al. (2012). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. Synlett. Available at: --INVALID-LINK--

  • Forgione, P., et al. (2006). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: --INVALID-LINK--

  • Angell, Y. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the reaction conditions for benzoic acid and p-toluidine. Retrieved from --INVALID-LINK--

  • Shang, R., et al. (2017). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. Available at: --INVALID-LINK--

  • Uhl, F., et al. (2019). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: --INVALID-LINK--

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Nature. Available at: --INVALID-LINK--

  • Reddit. (2024). HATU coupling - what's the best order? Retrieved from --INVALID-LINK--

  • Schluschaß, B., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry. Available at: --INVALID-LINK--

  • Chegg. (2019). Solved I am going to perform an amide coupling reaction. Retrieved from --INVALID-LINK--

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from --INVALID-LINK--

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. Available at: --INVALID-LINK--

  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly? Retrieved from --INVALID-LINK--

References

Technical Support Center: Demethylation of 6,7-Dimethoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the demethylation of 6,7-dimethoxy-3H-quinazolin-4-one. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve optimal results in your experiments.

Introduction to the Challenges

The demethylation of 6,7-dimethoxy-3H-quinazolin-4-one to its corresponding dihydroxy or monohydroxy derivatives is a pivotal step in the synthesis of numerous biologically active compounds, including the anticancer drug Gefitinib.[1] However, what appears to be a straightforward deprotection can be fraught with difficulties. The primary challenges stem from the need for regioselectivity between the C6 and C7 methoxy groups, the potential for incomplete reactions, and the harsh conditions often required, which can lead to product degradation.

This guide provides a systematic approach to troubleshooting these issues, grounded in the mechanistic understanding of the reagents and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my demethylation of 6,7-dimethoxy-3H-quinazolin-4-one resulting in a mixture of products?

This is a common issue and is often due to a lack of regioselectivity of the demethylating agent. Reagents like L-methionine in methanesulfonic acid have been reported to lead to non-selective demethylation at the 6th position. The electronic and steric environment of the two methoxy groups is similar, making it challenging for many reagents to differentiate between them.

Q2: I'm observing a very low yield of my desired dihydroxy product. What could be the cause?

Low yields can arise from several factors:

  • Incomplete reaction: The demethylating agent may not be potent enough, or the reaction time and temperature may be insufficient.

  • Product degradation: The harsh acidic conditions required for many demethylation reactions can lead to the decomposition of the quinazolinone ring or the phenolic products.

  • Difficult work-up: The work-up procedure, especially for reagents like boron tribromide (BBr₃), can be challenging and lead to product loss if not performed correctly.[2]

Q3: Can I selectively demethylate only one of the methoxy groups?

Achieving high regioselectivity for monodemethylation is challenging but can be influenced by the choice of reagent and reaction conditions. For instance, some methods have been developed for the regioselective demethylation of p-aryl methyl ethers using aluminum chloride-dichloromethane systems, which might be adaptable.[3] Careful optimization of stoichiometry, temperature, and reaction time is crucial.

Q4: What are the safety precautions I should take when working with reagents like BBr₃?

Boron tribromide is a highly corrosive and moisture-sensitive reagent.[4][5] It reacts violently with water and protic solvents, releasing hydrogen bromide gas.[4][5] All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[4] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during the demethylation of 6,7-dimethoxy-3H-quinazolin-4-one.

Problem 1: Low or No Yield of the Demethylated Product

Potential Causes & Solutions

  • Cause: Inactive or insufficient demethylating agent.

    • Solution:

      • Verify Reagent Quality: Use a fresh bottle of the demethylating agent, especially for moisture-sensitive reagents like BBr₃ and AlCl₃.

      • Increase Stoichiometry: For Lewis acids like BBr₃, at least one equivalent per methoxy group is required. An excess is often necessary to drive the reaction to completion.[4]

  • Cause: Suboptimal reaction conditions.

    • Solution:

      • Temperature: For BBr₃ reactions, starting at a low temperature (e.g., -78°C or 0°C) and gradually warming to room temperature is a common strategy.[5][6] For less reactive substrates, gentle heating may be necessary.

      • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Cause: Improper work-up procedure leading to product loss.

    • Solution:

      • Quenching BBr₃: The quenching of excess BBr₃ is a critical step. Instead of directly adding water, which can be highly exothermic, slowly add the reaction mixture to ice-water or a saturated aqueous solution of sodium bicarbonate at 0°C.[2] Alternatively, quenching with methanol can be effective, but the methanol must be completely removed under reduced pressure before extraction to prevent loss of the product, which may be soluble in methanol.[2]

      • Breaking Emulsions: During extraction, emulsions or agglomerates can form.[2] The addition of brine can help break these up. Adjusting the pH of the aqueous layer might also be necessary to ensure the product is in its neutral form for efficient extraction into the organic phase.[2]

Problem 2: Incomplete Demethylation (Mixture of starting material, mono- and di-demethylated products)

Potential Causes & Solutions

  • Cause: Insufficient reaction time or temperature.

    • Solution:

      • Prolong Reaction Time: Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed.

      • Increase Temperature: If the reaction stalls at room temperature, gentle heating (e.g., 40-50°C) may be required. However, be cautious of potential side reactions at higher temperatures.

  • Cause: Steric hindrance or electronic effects.

    • Solution:

      • Choice of Reagent: A stronger demethylating agent may be necessary. BBr₃ is generally more potent than AlCl₃ for aryl ether cleavage.[5]

      • Solvent Effects: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) is commonly used for BBr₃ reactions.[6] For AlCl₃, acetonitrile has been reported to give good results.[5]

Problem 3: Poor Regioselectivity (Formation of both 6-hydroxy-7-methoxy and 7-hydroxy-6-methoxy isomers)

Potential Causes & Solutions

  • Cause: The electronic and steric environments of the C6 and C7 methoxy groups are very similar.

    • Solution:

      • Reagent Selection: While challenging, some reagents may offer slightly better selectivity. This often requires empirical screening. The L-methionine/methanesulfonic acid system has been noted for its lack of selectivity in this specific case.

      • Protecting Group Strategy: If a specific mono-demethylated product is required, a more robust synthetic strategy involving the use of different protecting groups for the two hydroxyl functionalities from an earlier synthetic intermediate might be necessary.

Problem 4: Product Degradation (Observation of unknown byproducts and charring)

Potential Causes & Solutions

  • Cause: Harsh reaction conditions.

    • Solution:

      • Milder Reagents: Consider using milder demethylating agents. Thiolate-based reagents, for example, can sometimes effect demethylation under less acidic conditions.[7][8]

      • Lower Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

      • Reduced Reaction Time: Minimize the exposure of the product to the harsh conditions by stopping the reaction as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This protocol is a general guideline and should be optimized for your specific experimental setup.

Materials:

  • 6,7-dimethoxy-3H-quinazolin-4-one

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, DCM)

Procedure:

  • Dissolve 6,7-dimethoxy-3H-quinazolin-4-one (1 equivalent) in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add BBr₃ (1M solution in DCM, 2.2-3 equivalents) dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back to 0°C.

  • Slowly and carefully quench the reaction by adding it to a vigorously stirred, pre-cooled saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer with your chosen organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: Demethylation using L-Methionine and Methanesulfonic Acid

This method is known to be less selective but can be effective for complete demethylation.

Materials:

  • 6,7-dimethoxy-3H-quinazolin-4-one

  • L-methionine

  • Methanesulfonic acid

  • Ice-water

  • Aqueous sodium hydroxide (NaOH) solution

Procedure:

  • To methanesulfonic acid, add 6,7-dimethoxy-3H-quinazolin-4-one (1 equivalent) and L-methionine (1.1-1.5 equivalents).

  • Heat the mixture to the desired temperature (e.g., 50-100°C) and stir for several hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it onto crushed ice or into ice-water.

  • Neutralize the solution by the slow addition of an aqueous NaOH solution until the desired pH is reached, which should precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Summary: Comparison of Demethylating Agents

ReagentTypical ConditionsAdvantagesDisadvantagesSelectivity for 6,7-dimethoxy-3H-quinazolin-4-one
BBr₃ DCM, -78°C to RTHigh reactivity, effective for complete demethylation.[5]Highly corrosive and moisture-sensitive, challenging work-up.[4][5]Generally low, tends to yield the di-demethylated product.
AlCl₃ DCM or MeCN, RT to refluxLess harsh than BBr₃, cost-effective.[5]Lower reactivity, may require higher temperatures.[5]Can sometimes be tuned for regioselectivity with careful optimization.
L-Methionine / MeSO₃H Neat, elevated temperaturesAvoids halogenated reagents.High temperatures, strong acid, reported to be non-selective.Poor.
HBr Acetic acid or neat, refluxStrong acid, can be effective.Very harsh conditions, low functional group tolerance.[7]Typically low, favors complete demethylation.
Thiolates (e.g., EtSNa) DMF, elevated temperaturesCan be milder than strong acids.[7]Unpleasant odor of thiols, may require high temperatures.[8]Can show some regioselectivity depending on the substrate.

Visualizations

Troubleshooting Workflow for Demethylation Reactions

troubleshooting_workflow start Start Demethylation Reaction monitor Monitor Reaction (TLC/LC-MS) start->monitor complete Reaction Complete? monitor->complete workup Proceed to Work-up complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No incomplete Incomplete Reaction troubleshoot->incomplete low_yield Low Yield troubleshoot->low_yield side_products Side Products troubleshoot->side_products increase_time_temp Increase Time/Temp incomplete->increase_time_temp check_reagent Check Reagent Quality/Stoichiometry incomplete->check_reagent low_yield->check_reagent optimize_workup Optimize Work-up low_yield->optimize_workup milder_conditions Use Milder Conditions side_products->milder_conditions

Caption: A decision-making workflow for troubleshooting common demethylation reaction issues.

Mechanism of BBr₃ Demethylation

BBr3_mechanism cluster_step1 Step 1: Lewis Acid-Base Adduct Formation cluster_step2 Step 2: Nucleophilic Attack by Bromide cluster_step3 Step 3: Hydrolysis Ar-O-Me Ar-O-CH₃ adduct [Ar-O⁺(B⁻Br₃)-CH₃] Ar-O-Me->adduct + BBr₃ BBr3 BBr₃ adduct2 [Ar-O⁺(B⁻Br₃)-CH₃] products Ar-O-BBr₂ + CH₃Br adduct2->products SN2 attack by Br⁻ borane Ar-O-BBr₂ final_product Ar-OH borane->final_product + H₂O

Caption: Simplified mechanism of aryl methyl ether cleavage using boron tribromide.[5][9]

References

Reducing impurities in the synthesis of gefitinib from 6,7-dimethoxy-3H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Reducing Impurities in the Synthesis of Gefitinib from 6,7-dimethoxy-3H-quinazolin-4-one

Welcome, researchers and drug development professionals. This technical support center is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Gefitinib, focusing on the common and challenging route starting from 6,7-dimethoxy-3H-quinazolin-4-one. As your Senior Application Scientist, my goal is to equip you with the expertise and practical insights needed to identify, control, and minimize process-related impurities, ensuring the integrity and purity of your final active pharmaceutical ingredient (API).

The synthesis of Gefitinib, a critical epidermal growth factor receptor (EGFR) inhibitor, presents several challenges, primarily concerning the formation of stubborn impurities that can compromise yield and purity. This guide will dissect the most common issues, explain the underlying chemical mechanisms, and provide validated protocols to overcome these hurdles.

Overview of the Synthetic Pathway and Key Challenges

The widely adopted synthetic route, often referred to as the Gibson synthesis, commences with the selective demethylation of 6,7-dimethoxy-3H-quinazolin-4-one. This initial step is a critical juncture where the first major impurity challenge arises. Subsequent steps, including chlorination, nucleophilic substitution, and the final etherification, each present their own potential for side reactions.

This guide will focus on the two most frequently encountered and difficult-to-control impurities:

  • Isomeric Impurity (7-hydroxy-6-methoxy-3H-quinazolin-4-one): Arising from non-selective demethylation at the C7 position.

  • N-Alkylated Impurity (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine): A significant byproduct of the final O-alkylation step.

We will address each of these challenges in a dedicated question-and-answer format, providing both theoretical understanding and practical, actionable solutions.

Troubleshooting Guide & FAQs

Challenge 1: Isomeric Impurity from Non-Selective Demethylation

Q1: During the demethylation of 6,7-dimethoxy-3H-quinazolin-4-one using L-methionine and methanesulfonic acid, I am observing a significant amount of the undesired 7-hydroxy-6-methoxy isomer. What causes this lack of regioselectivity and how can I improve it?

A1: Understanding the Root Cause:

The demethylation of the two methoxy groups at the C6 and C7 positions of the quinazolinone ring is a classic example of a reaction where subtle differences in electronic and steric environments dictate the outcome. The desired product is the 6-hydroxy-7-methoxy isomer. However, the formation of the 7-hydroxy-6-methoxy isomer is a common side reaction.

  • Electronic Effects: The methoxy group at the C6 position is generally more susceptible to nucleophilic attack for demethylation due to the electronic influence of the quinazolinone ring system. However, this electronic preference is not overwhelmingly strong, leading to competitive demethylation at the C7 position.

  • Reaction Conditions: High temperatures and prolonged reaction times can exacerbate the formation of the undesired isomer and even lead to the formation of the di-demethylated product (6,7-dihydroxy-3H-quinazolin-4-one)[1].

Troubleshooting and Optimization Strategies:

Controlling the regioselectivity of this reaction hinges on careful optimization of the reaction conditions.

Key Parameters to Control:

ParameterRecommended RangeRationale
Temperature 130-140°CLowering the temperature can favor the kinetically controlled product (6-hydroxy). Higher temperatures can lead to a thermodynamic mixture of isomers.
Reaction Time 10-14 hoursMonitor the reaction progress closely using HPLC. Over-extending the reaction time increases the risk of isomer formation and di-demethylation.
Reagent Stoichiometry 1.05-1.1 equivalents of L-methionineUsing a slight excess of L-methionine ensures efficient demethylation without promoting excessive side reactions.

dot

Demethylation_Selectivity Factors Influencing Demethylation Regioselectivity cluster_conditions Reaction Conditions A 6,7-dimethoxy-3H-quinazolin-4-one B Desired Product 6-hydroxy-7-methoxy A->B L-methionine/ Methanesulfonic Acid C Isomeric Impurity 7-hydroxy-6-methoxy A->C L-methionine/ Methanesulfonic Acid D Di-demethylated Impurity 6,7-dihydroxy A->D L-methionine/ Methanesulfonic Acid T Temperature T->C High Temp Favors Time Reaction Time Time->C Prolonged Time Favors Time->D Prolonged Time Favors Stoich Stoichiometry Stoich->B Optimized for

Caption: Control of demethylation selectivity.

Optimized Protocol for Selective Demethylation:

This protocol is designed to maximize the yield of the desired 6-hydroxy-7-methoxy-3H-quinazolin-4-one while minimizing the formation of the isomeric impurity.

  • Reaction Setup: To a solution of 6,7-dimethoxy-3H-quinazolin-4-one (1.0 eq) in methanesulfonic acid, add L-methionine (1.1 eq).

  • Heating: Heat the reaction mixture to 135°C and maintain for 12 hours.

  • Monitoring: Monitor the reaction progress by HPLC to ensure the starting material is consumed and to check the ratio of the desired product to the isomeric impurity.

  • Work-up: Cool the reaction mixture and carefully quench by adding it to ice water.

  • Precipitation: Adjust the pH to ~7 with a 40% aqueous NaOH solution to precipitate the product.

  • Isolation: Filter the precipitate, wash with water, and dry under vacuum.

Analytical Method for Monitoring Demethylation:

A robust HPLC method is crucial for in-process control.

  • Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)[2][3][4].

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is typically effective.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

By implementing these controls, you can significantly shift the reaction equilibrium towards the desired 6-hydroxy isomer.

Challenge 2: N-Alkylated Impurity in the Final Etherification Step

Q2: In the final step of my Gefitinib synthesis, the O-alkylation of the 6-hydroxy group with 4-(3-chloropropyl)morpholine, I am consistently observing a significant N-alkylated side product. What is the mechanism behind this side reaction, and how can it be minimized?

A2: Understanding the Root Cause:

The formation of the N-alkylated impurity is a classic case of competing nucleophilic attack by two different sites on the quinazolinone core. The deprotonated 6-hydroxy group (phenoxide) is the intended nucleophile for O-alkylation. However, the nitrogen atom at the N3 position of the quinazolinone ring can also act as a nucleophile, leading to N-alkylation.

  • Ambident Nucleophile: The intermediate anion is an ambident nucleophile, meaning it has two nucleophilic centers.

  • HSAB Theory: The Hard and Soft Acids and Bases (HSAB) principle can help explain the observed reactivity. The alkyl halide (a soft electrophile) can react with both the "harder" oxygen and the "softer" nitrogen nucleophiles[5][6]. The reaction conditions play a crucial role in determining the preferred site of attack.

  • Reaction Conditions: The choice of base, solvent, and temperature significantly influences the ratio of N- to O-alkylation. Polar aprotic solvents like DMF can favor N-alkylation.

Troubleshooting and Optimization Strategies:

The key to minimizing N-alkylation is to enhance the nucleophilicity of the desired oxygen nucleophile while sterically or electronically disfavoring the attack from the nitrogen. A highly effective strategy involves the use of a transient protecting group.

Optimized Protocol to Minimize N-Alkylation:

A practical and efficient method to avoid the N-alkylated impurity involves the in-situ silylation of the N3 position, which temporarily blocks it from reacting.

  • Silylation: In a suitable solvent (e.g., DMF), treat the 6-hydroxy quinazoline intermediate with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) at room temperature. This will silylate both the 6-hydroxy group and the N3-position.

  • Selective Desilylation: Add a small amount of an alcohol (e.g., methanol) to selectively desilylate the more labile O-silyl group, regenerating the phenoxide nucleophile.

  • Alkylation: Add the alkylating agent, 4-(3-chloropropyl)morpholine, and a suitable base (e.g., K₂CO₃) and heat the reaction.

  • Desilylation/Work-up: Upon completion of the O-alkylation, the N-silyl group is readily removed during aqueous work-up.

This transient protection strategy has been shown to dramatically reduce the formation of the N-alkylated impurity, leading to a cleaner product and higher yield.

dot

N_Alkylation_Prevention Strategy to Prevent N-Alkylation cluster_pathways Reaction Pathways A 6-Hydroxy Intermediate B N,O-Bis-Silylated Intermediate A->B BSA E N-Alkylated Impurity A->E Direct Alkylation (competing reaction) C N-Silylated Intermediate (Free 6-OH) B->C Methanol (selective desilylation) D Desired O-Alkylated Product (Gefitinib) C->D 4-(3-chloropropyl)morpholine/ Base D->D

References

Validation & Comparative

A Comparative Guide to the Anticancer Activity of 6,7-dimethoxyquinolin-4(3H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is one such "privileged scaffold".[1][2][3] Quinoline and its oxidized counterpart, quinolinone, are integral to a vast array of compounds with significant biological activities, including antimalarial, antimicrobial, and anti-inflammatory properties.[3]

In oncology, the quinoline motif is particularly prominent. It serves as the core of numerous approved anticancer drugs and clinical candidates that exert their effects through diverse and potent mechanisms.[2][4][5] These mechanisms include the inhibition of critical enzymes like topoisomerases and protein kinases, disruption of microtubule dynamics leading to cell cycle arrest, and the induction of programmed cell death (apoptosis).[1][3][4][5] This guide provides an in-depth comparison of a fundamental building block, 6,7-dimethoxyquinolin-4(3H)-one, with its more complex derivatives, offering experimental insights into how structural modifications dictate anticancer efficacy and mechanism of action.

Focus Molecule: this compound

Chemical Profile and Synthetic Importance

This compound, which exists in tautomeric equilibrium with 6,7-dimethoxyquinolin-4-ol, is a foundational structure in the synthesis of highly targeted anticancer agents.[6]

  • Molecular Formula: C₁₁H₁₁NO₃

  • Molecular Weight: 205.21 g/mol [6][7]

While it possesses intrinsic biological activity, its primary role in modern drug discovery is that of a key synthetic intermediate.[6] Specifically, it is the precursor to 4-chloro-6,7-dimethoxyquinoline, a highly reactive intermediate used to build a new generation of potent receptor tyrosine kinase (RTK) inhibitors, including the clinically utilized drugs Tivozanib and Cabozantinib.[6][8]

Inherent Anticancer Potential

Studies have shown that this compound itself exhibits cytotoxic effects against various cancer cell lines, including those derived from breast, colon, and lung cancers.[7] Its mechanism is suggested to involve the inhibition of key signaling pathways, such as the HGF/c-Met pathway, which is crucial for tumor growth and metastasis.[7] However, the therapeutic potential of the unmodified core is limited. The true power of this scaffold is unlocked through strategic chemical modifications, which enhance potency, selectivity, and drug-like properties.

Comparative Analysis: Enhancing Potency Through Derivatization

The anticancer activity of the quinolinone scaffold can be dramatically modulated by introducing various substituents at different positions. This structure-activity relationship (SAR) is crucial for rational drug design.

Modification at the C4-Position: From Precursor to Potent Inhibitor

The C4-position is a critical hotspot for modification. Replacing the 4-oxo (or 4-hydroxyl) group with other functionalities transforms the molecule from a simple building block into a highly active agent.

  • 4-Anilinoquinolines (Kinase Inhibitors): Replacing the 4-oxo group with a substituted aniline moiety is a well-established strategy for creating potent kinase inhibitors. For instance, a series of 6,7-dimethoxy-4-anilinoquinoline derivatives have been synthesized and shown to be powerful inhibitors of c-Met kinase.[9] Compound 12n from this series, which incorporates a benzimidazole group, demonstrated an IC₅₀ value of 0.030 µM against c-Met and potent anticancer activity against A549 (lung), MCF-7 (breast), and MKN-45 (gastric) cancer cell lines.[9] This highlights a dramatic increase in potency compared to the parent quinolinone.

  • 4-Alkoxyquinolines (Topoisomerase I Inhibitors): Alkylation of the 4-hydroxyl group to form 4-alkoxy derivatives creates a distinct class of anticancer agents that target DNA topoisomerase I (TOP1).[10] These compounds function by stabilizing the TOP1-DNA cleavage complex, which ultimately leads to irreparable DNA strand breaks and apoptosis in rapidly dividing cancer cells.[10]

Substitution at the C2-Position: Tuning the Target

Introducing aryl groups at the C2-position is another effective strategy for generating potent anticancer compounds, often directing their activity towards DNA topoisomerase I. The electronic properties of the aryl substituent play a key role. For example, the synthesis of 2-(4-Chlorophenyl)-6,7-dimethoxyquinolin-4(1H)-one yields a compound with significant TOP1 inhibitory activity.[10]

Hybrid Molecules: Expanding the Pharmacophore

Combining the quinolinone scaffold with other known pharmacophores can lead to hybrid molecules with novel or enhanced mechanisms of action.

  • Quinoline-Chalcone Hybrids: Chalcones are known for their ability to inhibit tubulin polymerization.[5] Hybrid molecules that link a quinoline core to a chalcone moiety often exhibit potent cytotoxicity by disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][11]

Isomeric Scaffolds: The Quinazolinone Core

It is also instructive to compare quinolinones with their quinazolinone isomers. The 6,7-dimethoxyquinazoline scaffold is the core of Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor.[12] While structurally similar, the placement of the nitrogen atoms within the heterocyclic ring system significantly alters the molecule's three-dimensional shape and its interactions with biological targets.

Mechanistic Insights: Targeting the Engines of Cancer

The diverse derivatives of the this compound core target fundamental cellular processes that are hijacked by cancer cells to promote growth and survival.

  • Kinase Inhibition: Many quinoline derivatives function by competing with ATP for the binding site of protein kinases (e.g., c-Met, EGFR). This blockade prevents the phosphorylation of downstream substrates, shutting down pro-proliferative and pro-survival signaling cascades like the PI3K/Akt/mTOR pathway.[9][13]

  • Topoisomerase I Poisoning: Certain derivatives do not bind to DNA directly but instead intercalate into the enzyme-DNA complex. They act as "poisons" by preventing the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks that trigger cell death.[10]

  • Apoptosis Induction: A common endpoint for many quinolinone-based agents is the induction of apoptosis. This can be achieved by disrupting cellular signaling, causing catastrophic DNA damage, or arresting the cell cycle.[14] Mechanistically, this often involves modulating the expression of key apoptotic proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[14]

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K Activates Quinolinone 4-Anilinoquinoline Derivative Quinolinone->RTK Inhibits ATP Binding Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Promotes GrowthFactor Growth Factor (e.g., HGF) GrowthFactor->RTK

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a 4-anilinoquinoline derivative.

Comparative Cytotoxicity Data

The following table summarizes representative in vitro cytotoxicity data (IC₅₀ values) for various quinolinone derivatives, illustrating the impact of structural modifications.

Compound ClassRepresentative DerivativeCancer Cell LineIC₅₀ (µM)Primary TargetReference
4-Anilinoquinoline Compound 12n (c-Met Inhibitor)A549 (Lung)7.3 ± 1.0c-Met Kinase[9]
MCF-7 (Breast)6.1 ± 0.6c-Met Kinase[9]
MKN-45 (Gastric)13.4 ± 0.5c-Met Kinase[9]
Quinoline-4-carboxylic acid 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) derivativeMCF-7 (Breast)>80% growth reductionAlkaline Phosphatase[15]
4-Hydroxyquinolone Compound 3g (N-phenyl substituted)HCT116 (Colon)1.87 ± 0.14Kinases (Predicted)[16]
PC3 (Prostate)2.51 ± 0.21Kinases (Predicted)[16]
Quinoline-Chalcone Hybrid Compound 72NCI-60 PanelSub-micromolar (mean)Tubulin[5]

Note: Direct IC₅₀ values for the parent this compound are not consistently reported in comparative studies, as it is primarily viewed as a synthetic intermediate. The data presented showcases the significantly enhanced potency of its derivatives.

Experimental Protocols

The evaluation of novel anticancer compounds requires a standardized set of in vitro assays to determine their efficacy and mechanism of action.

Screening_Workflow Start Synthesized Quinolinone Derivative MTT MTT Assay (Cytotoxicity) Start->MTT IC50 Determine IC₅₀ Value MTT->IC50 Flow Cell Cycle Analysis (Flow Cytometry) IC50->Flow Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Western Western Blot (Protein Expression) IC50->Western Result Mechanistic Conclusion Flow->Result Apoptosis->Result Western->Result

Caption: General workflow for the in vitro evaluation of a novel anticancer compound.

Protocol 1: MTT Assay for Cellular Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Treatment: Seed cells in 6-well plates and treat with the quinolinone derivative at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvest: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells gently in 1 mL of ice-cold 70% ethanol while vortexing slowly to prevent clumping. Fix overnight at -20°C.[13]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[13]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the DNA content by flow cytometry. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion and Future Outlook

This compound stands as a testament to the power of the quinolinone scaffold in anticancer drug discovery. While its own cytotoxic activity is modest, its true value lies in its role as a versatile platform for chemical elaboration. The experimental data conclusively demonstrate that strategic modifications at the C2 and C4 positions can transform this simple precursor into highly potent and selective anticancer agents with well-defined mechanisms of action.

Derivatization into 4-anilinoquinolines has yielded a rich class of kinase inhibitors, while conversion to 4-alkoxyquinolines and 2-arylquinolones has produced effective topoisomerase I poisons. The development of hybrid molecules further expands the therapeutic possibilities. Future research will undoubtedly continue to leverage this privileged scaffold, exploring novel substitution patterns and conjugation strategies to develop next-generation therapeutics that can overcome drug resistance and improve patient outcomes in the fight against cancer.

References

A Comparative Guide to the Inhibitory Potency of 6,7-dimethoxy-4-anilinoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of kinase inhibitors, the 4-anilinoquinoline scaffold represents a cornerstone of targeted cancer therapy. This guide provides an in-depth comparison of the half-maximal inhibitory concentration (IC50) values of various 6,7-dimethoxy-4-anilinoquinoline derivatives, offering a clear perspective on their potency against different cancer cell lines and kinase targets. By synthesizing experimental data from authoritative sources, this document aims to empower researchers to make informed decisions in their drug discovery endeavors.

The 6,7-dimethoxy substitution on the quinoline core is a key feature in many potent tyrosine kinase inhibitors. This structural motif often contributes to favorable interactions within the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR) and c-Met, crucial mediators of cancer cell proliferation, survival, and metastasis.[1][2] Understanding the nuances in IC50 values across a spectrum of derivatives and in comparison to established drugs is paramount for identifying promising lead compounds.

Comparative Analysis of IC50 Values

The following table summarizes the IC50 values of selected 6,7-dimethoxy-4-anilinoquinoline derivatives and related 4-anilinoquinazoline compounds against various cancer cell lines and kinase enzymes. For context, data for the well-established EGFR and HER2 inhibitors Erlotinib, Gefitinib, and Lapatinib are also included. This allows for a direct comparison of the potency of novel derivatives against clinically relevant benchmarks.

Compound/DerivativeTarget Cell Line/KinaseIC50 Value (µM)Reference
6,7-dimethoxy-4-anilinoquinoline Derivatives
Compound 12nc-Met Kinase0.030 ± 0.008[1][2]
A549 (Lung Cancer)7.3 ± 1.0[2]
MCF-7 (Breast Cancer)6.1 ± 0.6[2]
MKN-45 (Gastric Cancer)13.4 ± 0.5[2]
4-anilinoquinoline Derivatives (for comparison)
Compound 1fHeLa (Cervical Cancer)< 0.1[3]
BGC823 (Gastric Cancer)< 0.1[3]
Compound 2iHeLa (Cervical Cancer)< 0.1[3]
BGC823 (Gastric Cancer)< 0.1[3]
Erlotinib (Tarceva®) EGFR Kinase0.002[4]
KYSE410 (Esophageal Cancer)5.00 ± 0.46[5][6]
KYSE450 (Esophageal Cancer)7.60 ± 0.51[5][6]
H1650 (Lung Cancer)14.00 ± 1.19[5][6]
HCC827 (Lung Cancer)11.81 ± 1.02[5][6]
Gefitinib (Iressa®) PC9 (Lung Cancer)0.077[7]
HCC827 (Lung Cancer)0.013[7]
H3255 (Lung Cancer)0.003[8]
Lapatinib (Tykerb®) EGFR Kinase0.0108[9]
HER2 Kinase0.0092[9]
BT474 (Breast Cancer)0.036 ± 0.0151[10]
SKBR3 (Breast Cancer)0.080 ± 0.0173[10]
Interpreting the Data: Key Insights

The data clearly demonstrates that modifications to the 4-anilinoquinoline scaffold can yield highly potent compounds. For instance, compound 12n , a 6,7-dimethoxy-4-anilinoquinoline derivative, exhibits exceptional potency against c-Met kinase with an IC50 in the low nanomolar range (30 nM).[1][2] Its anti-proliferative activity against A549, MCF-7, and MKN-45 cancer cell lines, while in the micromolar range, is comparable to the reference drug cabozantinib.[2] The potent anticancer activities of these synthesized compounds are likely related to their c-Met inhibitory activities.[2]

When compared to the broader class of 4-anilinoquinoline derivatives, compounds 1f and 2i show remarkable cytotoxicity against HeLa and BGC823 cells, with IC50 values superior to gefitinib.[3] This highlights the potential for further optimization of this scaffold to achieve broad-spectrum anticancer activity.

The established inhibitors Erlotinib, Gefitinib, and Lapatinib provide a valuable context for evaluating these novel derivatives. Their potent, low nanomolar IC50 values against their target kinases (EGFR and HER2) are a benchmark for successful drug design.[4][9] However, their efficacy against whole cancer cell lines can vary significantly, with IC50 values ranging from the nanomolar to the high micromolar range depending on the specific cell line's genetic makeup and resistance mechanisms.[5][6][7][10][11]

Experimental Protocol: Determining IC50 via MTT Assay

To ensure the reliability and reproducibility of IC50 data, a standardized and well-validated protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and, consequently, the cytotoxic or cytostatic effects of a compound.[12][13]

Causality Behind Experimental Choices

The principle of the MTT assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells. This method is chosen for its simplicity, high throughput, and the vast body of literature that supports its use, allowing for cross-study comparisons. A 72-hour incubation period is often selected for anti-proliferative agents to allow for sufficient time for the compound to exert its effects on cell division.[14]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells from a logarithmic growth phase culture, ensuring high viability (>95%).

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in a suitable solvent like DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of desired final concentrations. It is crucial to maintain a consistent final DMSO concentration (typically ≤ 0.5%) across all wells to avoid solvent-induced toxicity.[12]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the treated wells) and a blank (medium only).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[14]

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing the compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[12][15]

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.[12]

Experimental Workflow Diagram

MTT_Assay_Workflow MTT Assay for IC50 Determination cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 5: Assay & Readout cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_overnight Incubate overnight (37°C, 5% CO2) cell_seeding->incubation_overnight add_compound Add compound to cells incubation_overnight->add_compound compound_prep Prepare serial dilutions of test compound compound_prep->add_compound incubation_72h Incubate for 72 hours add_compound->incubation_72h add_mtt Add MTT solution incubation_72h->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt solubilize Add DMSO to dissolve formazan incubation_mtt->solubilize read_plate Read absorbance (490-570 nm) solubilize->read_plate data_analysis Calculate % viability vs. log(concentration) read_plate->data_analysis ic50_calc Determine IC50 via non-linear regression data_analysis->ic50_calc EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR ATP ATP RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P Inhibitor 6,7-dimethoxy-4- anilinoquinoline Derivative Inhibitor->EGFR ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

A Senior Application Scientist's Guide to the Validation of 6,7-dimethoxyquinolin-4(3H)-one Bioassay Results

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic candidate is paved with rigorous and reproducible data. This guide provides an in-depth technical comparison of bioassays relevant to 6,7-dimethoxyquinolin-4(3H)-one, a quinolinone scaffold of significant interest for its potential therapeutic activities. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems, and ground our recommendations in authoritative scientific principles.

The quinolinone core is a privileged structure in medicinal chemistry, with derivatives showing activity as anticancer, antimicrobial, and enzyme-inhibiting agents. Validating the biological activity of a specific compound like this compound requires a carefully selected and meticulously validated bioassay. This guide will focus on three key areas of bioactivity commonly associated with quinolinone derivatives: cytotoxicity against cancer cells, kinase inhibition, and antimicrobial efficacy.

Section 1: Foundational Principles of Bioassay Validation

Before delving into specific assays, it is crucial to establish a framework for validation. The principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and guidance from the U.S. Food and Drug Administration (FDA) provide a robust foundation for ensuring data integrity.[1][2][3] A validated bioassay provides confidence that the measured biological response is a true reflection of the compound's activity. Key validation parameters include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements. This is further divided into:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within-laboratory variations (different days, analysts, equipment).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of an analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.

These principles will be applied to the specific bioassays discussed in the following sections.

Section 2: Assessing Anticancer Activity: A Comparative Look at Cytotoxicity Assays

A primary application of novel quinolinone derivatives is in oncology. The initial step in evaluating a compound's anticancer potential is often to assess its cytotoxicity against relevant cancer cell lines.

The Workhorse: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.[5][6]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Paclitaxel) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls (e.g., DMSO).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Alternative Cytotoxicity Assays: A Comparative Overview

While the MTT assay is robust, it has limitations, such as the insolubility of the formazan product requiring an extra solubilization step. Several alternatives address these issues.

Table 1: Comparison of Common Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase reduction of MTT to insoluble formazan.[4][6]Inexpensive, well-established.Requires a solubilization step, which can introduce variability.[7]
XTT Mitochondrial dehydrogenase reduction of XTT to a water-soluble formazan.[7]No solubilization step, faster workflow.Higher cost of reagents compared to MTT.
CellTiter-Glo® Measures ATP levels as an indicator of metabolically active cells.[8][9]High sensitivity, rapid, suitable for HTS.Can be affected by compounds that modulate cellular ATP levels.

Causality in Assay Choice: The selection of a cytotoxicity assay depends on the experimental goals. For initial, cost-effective screening, the MTT assay is often sufficient. However, for high-throughput screening (HTS) or when working with compounds that may interfere with the MTT assay's chemistry, the CellTiter-Glo® assay's speed and sensitivity may be more advantageous.

Validation of Cytotoxicity Assays

To ensure the trustworthiness of the cytotoxicity data for this compound, the chosen assay must be validated.

  • Linearity and Range: A key validation step is to demonstrate a linear relationship between the number of seeded cells and the absorbance/luminescence signal.[10][11] This establishes the working range of the assay.

  • Accuracy and Precision: These are assessed by running multiple replicates of known concentrations of a reference compound and comparing the results within and between assays.

  • Specificity: It's crucial to confirm that the vehicle (e.g., DMSO) at the concentrations used does not significantly affect cell viability.

Section 3: Probing the Mechanism: Kinase Inhibition Assays

Many quinolinone derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[12]

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of a purified kinase.

Principle: A common format is the fluorescence-based assay. The kinase phosphorylates a substrate, and the resulting product is detected by a specific antibody labeled with a fluorophore. Inhibition of the kinase results in a decreased fluorescent signal.[13]

Experimental Protocol: Fluorescence-Based Kinase Assay

  • Reagent Preparation: Prepare solutions of the purified kinase (e.g., EGFR, BRAF V600E), a specific substrate peptide, and ATP.

  • Compound Addition: In a microplate, add serial dilutions of this compound and a known inhibitor (e.g., Sotorasib for BRAF V600E).

  • Kinase Reaction: Add the kinase and substrate to the wells and incubate to allow for compound binding. Initiate the reaction by adding ATP.

  • Detection: Stop the reaction and add a detection reagent containing a labeled antibody that specifically binds to the phosphorylated substrate.

  • Data Acquisition: Measure the fluorescence signal using a microplate reader.

Comparison of Kinase Assay Formats

Table 2: Comparison of Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[14][15]Considered the "gold standard" for accuracy and sensitivity.Requires handling of radioactive materials, slow throughput.[16]
Fluorescence-Based (e.g., TR-FRET) Detects the phosphorylated product using a fluorescently labeled antibody.[13][17]High throughput, non-radioactive, sensitive.Potential for interference from fluorescent compounds.
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction.[18]High sensitivity, broad applicability to different kinases.Indirect measurement of phosphorylation.

Causality in Assay Choice: Radiometric assays are often used for detailed mechanistic studies due to their direct measurement of phosphate transfer.[14] However, for HTS and routine inhibitor profiling, the safety, speed, and scalability of fluorescence- or luminescence-based assays are highly advantageous.

Validation of Kinase Assays
  • Enzyme and Substrate Titration: Determine the optimal concentrations of enzyme and substrate to ensure the assay is running under initial velocity conditions.

  • IC50 Determination: The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50). This should be determined from a dose-response curve.

  • Reference Inhibitor: A known inhibitor for the target kinase should be included in each assay to ensure its performance is within expected parameters.

Section 4: Assessing Antimicrobial Activity: The MIC Assay

Quinoline-based compounds have a long history as antimicrobial agents. Determining the Minimum Inhibitory Concentration (MIC) is the standard method for quantifying a compound's antibacterial or antifungal activity.[19]

Broth Microdilution MIC Assay

This method is recommended by the Clinical and Laboratory Standards Institute (CLSI) for its reproducibility and efficiency.[20][21]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[19]

Experimental Protocol: Broth Microdilution MIC

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of this compound and a reference antibiotic (e.g., ciprofloxacin) in a 96-well microplate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Validation and Quality Control of MIC Assays

The reliability of MIC results is paramount for their clinical and research relevance.

  • Quality Control Strains: CLSI provides specific reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) with known MIC ranges for standard antibiotics.[18][22] These strains must be tested with each batch of MIC assays to ensure the validity of the results.[23]

  • Inoculum Density Verification: The final concentration of the inoculum is critical. It should be verified by plating a sample of the inoculum and performing a colony count.

  • Growth and Sterility Controls: Each assay must include a positive control (microorganism with no compound) to ensure adequate growth and a negative control (broth only) to check for contamination.

Section 5: Visualizing the Context: Signaling Pathways and Workflows

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams are provided.

Experimental Workflow for Bioassay Validation

G cluster_0 Assay Development & Optimization cluster_1 Assay Validation cluster_2 Compound Screening cluster_3 Data Analysis & Interpretation A Select Bioassay (e.g., MTT, Kinase) B Optimize Parameters (Cell Density, Reagent Conc.) A->B C Linearity & Range B->C D Accuracy & Precision C->D E Specificity D->E F Test Compound (this compound) E->F G Reference Compound (Positive Control) H Vehicle Control I Calculate IC50 / MIC H->I J Statistical Analysis I->J K Compare to Alternatives J->K

Caption: A generalized workflow for the validation of a bioassay.

A Representative Signaling Pathway: EGFR

Given that many quinolinone derivatives target receptor tyrosine kinases (RTKs), the Epidermal Growth Factor Receptor (EGFR) pathway serves as an excellent example of a potential target.[3][12][24]

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes Quinolinone This compound (Hypothesized Target) Quinolinone->EGFR Inhibits

Caption: The EGFR signaling cascade, a potential target for quinolinone derivatives.

Conclusion

The validation of bioassay results for a novel compound such as this compound is a multi-faceted process that demands a deep understanding of the underlying biological principles and a commitment to rigorous scientific methodology. By carefully selecting the appropriate assay, meticulously validating its performance, and objectively comparing the results to established standards and alternative methods, researchers can generate the high-quality, trustworthy data necessary to advance the field of drug discovery. This guide provides a framework for these critical activities, emphasizing not just the "how" but also the "why" behind each experimental choice, thereby empowering scientists to proceed with confidence in their findings.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6,7-Dimethoxyquinolin-4(3H)-one Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The 6,7-dimethoxyquinolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of several potent multi-kinase inhibitors. However, the therapeutic efficacy and safety of these inhibitors are intrinsically linked to their selectivity across the human kinome. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A thorough understanding of an inhibitor's cross-reactivity profile is therefore paramount for rational drug design and clinical development.

The Selectivity Landscape: Cabozantinib vs. Tivozanib

Cabozantinib and Tivozanib share the 6,7-dimethoxyquinoline core but differ in their substitution at the 4-position, leading to distinct kinase inhibition profiles. Cabozantinib is a potent inhibitor of MET, VEGFRs, and AXL, among other kinases, while Tivozanib exhibits high selectivity for VEGFRs.[1][2] This difference in selectivity has significant implications for their clinical applications and side-effect profiles.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of Cabozantinib and Tivozanib against a panel of selected kinases, highlighting their primary targets and key off-targets. The data is compiled from publicly available kinome scan assays and literature.

Kinase TargetCabozantinib (IC50 nM)Tivozanib (IC50 nM)Kinase FamilyPrimary Cellular Function
VEGFR2 (KDR) 0.035 0.21 Tyrosine KinaseAngiogenesis, vascular permeability
MET 1.3 >1000Tyrosine KinaseCell proliferation, motility, invasion
AXL 7 >1000Tyrosine KinaseCell survival, migration, drug resistance
VEGFR1 (FLT1) 120.16Tyrosine KinaseAngiogenesis, inflammation
VEGFR3 (FLT4) 60.24Tyrosine KinaseLymphangiogenesis
KIT 4.6>1000Tyrosine KinaseHematopoiesis, cell survival, proliferation
RET 5.2>1000Tyrosine KinaseNeuronal development, cell survival
FLT3 11.3>1000Tyrosine KinaseHematopoiesis
TIE2 14.3>1000Tyrosine KinaseAngiogenesis, vascular stability

Data compiled from various sources.[1][2][3]

This data clearly illustrates the multi-targeted nature of Cabozantinib, with potent activity against several key oncogenic kinases. In contrast, Tivozanib's activity is largely confined to the VEGFR family, making it a more selective agent for targeting angiogenesis.[3]

Visualizing Kinase Selectivity: A Kinome Tree Perspective

A kinome tree provides a powerful visual representation of a compound's selectivity across the human kinome. The following diagram illustrates the hypothetical selectivity profiles of a multi-targeted inhibitor like Cabozantinib versus a selective inhibitor like Tivozanib.

Kinome_Selectivity VEGFR2 MET AXL KIT VEGFR1 VEGFR3 RET FLT3 TIE2 EGFR SRC PIM1 AURKA CDK2 GSK3B ROCK1 Cabozantinib Cabozantinib->VEGFR2 Cabozantinib->MET Cabozantinib->AXL Cabozantinib->VEGFR1 Cabozantinib->VEGFR3 Cabozantinib->KIT Cabozantinib->RET Cabozantinib->FLT3 Cabozantinib->TIE2 Tivozanib Tivozanib->VEGFR2 Tivozanib->VEGFR1 Tivozanib->VEGFR3

Caption: Kinome tree representation of inhibitor selectivity.

Experimental Protocols for Assessing Cross-Reactivity

A robust assessment of kinase inhibitor selectivity relies on well-defined and validated experimental methodologies. The following are detailed protocols for commonly used assays in cross-reactivity profiling.

KINOMEscan™ Competition Binding Assay

This high-throughput assay quantitatively measures the binding of a compound to a large panel of kinases.

Principle: The assay is based on a competition binding format where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Kinase Preparation: A panel of DNA-tagged kinases is prepared.

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support.

  • Competition Reaction: The test compound, DNA-tagged kinase, and immobilized ligand are incubated together to allow binding to reach equilibrium.

  • Washing: Unbound kinase and test compound are washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR to measure the amount of DNA tag.

  • Data Analysis: Results are typically expressed as a percentage of a DMSO control. A lower percentage indicates stronger binding of the test compound.

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A DNA-tagged Kinase D Incubate A, B, and C A->D B Immobilized Ligand B->D C Test Compound C->D E Wash unbound components D->E F Quantify bound kinase via qPCR E->F G Calculate % of control F->G

Caption: KINOMEscan™ experimental workflow.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement in a cellular context.

Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal shift can be quantified by heating cell lysates or intact cells treated with the compound to various temperatures, followed by detection of the soluble protein.[4][5]

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells or cell lysates with the test compound or vehicle control.

  • Heating: Heat the samples across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate aggregated proteins from the soluble fraction.

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_separation Fractionation cluster_detection Detection & Analysis A Treat cells/lysate with compound B Heat samples at various temperatures A->B C Lysis & Centrifugation B->C D Separate soluble & aggregated proteins C->D E Quantify soluble target protein D->E F Generate melting curve E->F

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Signaling Pathway Implications of Cross-Reactivity

The off-target activities of this compound based inhibitors can have significant biological consequences due to the interconnectedness of kinase signaling pathways. The primary targets of Cabozantinib, namely MET, VEGFR2, and AXL, are involved in crucial cancer-related processes.[6][7][8]

AXL, c-MET, and VEGFR Signaling Crosstalk

AXL, c-MET, and VEGFR signaling pathways are known to interact, and their simultaneous inhibition by a multi-targeted agent like Cabozantinib can lead to a more potent anti-tumor response.[9] For instance, AXL has been implicated in resistance to c-MET inhibitors.[9]

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Gas6 Gas6 AXL AXL Gas6->AXL PI3K-AKT-mTOR PI3K-AKT-mTOR VEGFR2->PI3K-AKT-mTOR PLCγ-PKC PLCγ-PKC VEGFR2->PLCγ-PKC AXL->PI3K-AKT-mTOR STAT3 STAT3 AXL->STAT3 c-MET c-MET AXL->c-MET Survival Survival PI3K-AKT-mTOR->Survival Migration Migration STAT3->Migration Invasion Invasion STAT3->Invasion Angiogenesis Angiogenesis PLCγ-PKC->Angiogenesis c-MET->PI3K-AKT-mTOR c-MET->STAT3 RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK c-MET->RAS-RAF-MEK-ERK Proliferation Proliferation RAS-RAF-MEK-ERK->Proliferation

Caption: AXL, c-MET, and VEGFR signaling pathways.

Conclusion

The this compound scaffold represents a versatile platform for the development of potent kinase inhibitors. As demonstrated by the comparison of Cabozantinib and Tivozanib, subtle structural modifications can dramatically alter the selectivity profile, leading to compounds with either broad or narrow target specificity. A comprehensive understanding of this cross-reactivity, obtained through rigorous experimental profiling, is essential for optimizing the therapeutic potential and minimizing the adverse effects of this important class of inhibitors. This guide provides a framework for such comparative analysis, emphasizing the importance of integrating quantitative biochemical data with cell-based target engagement and an understanding of the underlying signaling networks.

References

A Senior Scientist's Guide to the Synthesis of 4-Anilinoquinazolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, most notably as the foundational structure for a class of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib. The efficacy of these drugs has fueled extensive research into novel, efficient, and scalable synthetic routes to this privileged core.

This guide provides a comparative analysis of the most prevalent and innovative synthetic strategies for constructing 4-anilinoquinazolines. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, evaluate the strategic advantages and limitations of each approach, and provide actionable, field-proven experimental details for researchers in drug discovery and process development.

Strategic Overview: Choosing Your Path

The selection of a synthetic route is a multi-factorial decision driven by the desired substitution patterns, scale, cost, and available starting materials. The primary disconnection approaches either build the quinazoline core and then introduce the aniline moiety, or construct the core with the aniline already incorporated.

G start Target 4-Anilinoquinazoline disconnection Primary Disconnection Strategy start->disconnection routeA Route A: Late-Stage C-N Coupling (Quinazolinone -> 4-Haloquinazoline -> Product) disconnection->routeA Sequential Construction routeB Route B: One-Pot/Convergent Synthesis (Anthranilic Acid Derivative -> Product) disconnection->routeB Convergent Assembly sub_A Advantages: - Modular - Wide aniline scope - Well-established routeA->sub_A sub_B Advantages: - Step economy - Often faster - Can avoid halogenation routeB->sub_B

Caption: High-level decision flowchart for synthesizing 4-anilinoquinazolines.

Route A: The Classical Sequential Approach (Halogenation & Nucleophilic Substitution)

This is arguably the most common and versatile method, particularly for library synthesis in a discovery setting. The strategy involves the initial construction of a quinazolin-4-one, followed by its conversion to a 4-haloquinazoline (typically 4-chloro), which then serves as an electrophilic partner for nucleophilic aromatic substitution (SNAr) with a desired aniline.

Step 1: Quinazolin-4-one Formation

The most direct method involves the cyclocondensation of an anthranilic acid derivative with formamide. This serves as both a reactant and the solvent.

Causality and Experimental Insight: The reaction proceeds via initial formation of an N-formylanthranilamide, which then cyclizes and dehydrates at high temperature to yield the quinazolin-4-one. While robust, this method requires high temperatures (120-180 °C) and can be unsuitable for sensitive substrates. An alternative, the Niementowski reaction, condenses anthranilic acid with amides, but can suffer from poor yields.

Step 2: Halogenation

The crucial activation step is the conversion of the quinazolin-4-one's hydroxyl group (in its tautomeric form) into a better leaving group, typically a chloride.

Causality and Experimental Insight: Thionyl chloride (SOCl₂) is the most common reagent for this transformation. The reaction is often run with a catalytic amount of dimethylformamide (DMF), which forms the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl) in situ. This reagent is a far more potent activating agent than SOCl₂ alone, accelerating the conversion and allowing for lower reaction temperatures. Phosphorus oxychloride (POCl₃) is another effective, albeit aggressive, alternative. Complete removal of the halogenating agent post-reaction is critical to prevent unwanted side reactions in the subsequent step.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

This is the key bond-forming step where the aniline is introduced. The electron-withdrawing nature of the quinazoline ring system activates the 4-position towards nucleophilic attack.

Causality and Experimental Insight: The reaction is typically performed in a polar protic solvent like isopropanol or ethanol, which can stabilize the charged Meisenheimer intermediate. The reaction rate is highly dependent on the nucleophilicity of the aniline and the electronic properties of the quinazoline. Electron-donating groups on the aniline accelerate the reaction, while electron-withdrawing groups retard it. Often, a slight excess of the aniline is used, or a non-nucleophilic base is added to scavenge the HCl generated during the reaction, driving it to completion. In recent years, palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful alternative for this step, especially for less reactive anilines or when milder conditions are required.

G A Anthranilic Acid Derivative B Quinazolin-4-one A->B C 4-Chloroquinazoline B->C D Target 4-Anilinoquinazoline C->D reagent1 Formamide, High Temp reagent1->A reagent2 SOCl₂ or POCl₃, cat. DMF reagent2->B reagent3 Substituted Aniline, Solvent (e.g., IPA) reagent3->C

Caption: Workflow for the classical sequential synthesis of 4-anilinoquinazolines.

Route B: Convergent & One-Pot Syntheses

To improve efficiency and reduce the number of synthetic steps, several convergent strategies have been developed. These methods often construct the final product in a single pot from readily available starting materials.

Friedländer Annulation Approach

A powerful method for quinoline and quinazoline synthesis, the Friedländer annulation involves the reaction of a 2-aminobenzonitrile or 2-aminobenzaldehyde with a compound containing a reactive methylene group. For 4-anilinoquinazolines, a key variation involves the condensation of 2-aminobenzonitrile with an N-arylformimidate.

Causality and Experimental Insight: This acid-catalyzed reaction proceeds by initial addition of the amino group to the imidate, followed by cyclization and tautomerization to afford the final product. Lewis acids like ZnCl₂ or p-toluenesulfonic acid (p-TSA) are commonly employed as catalysts. This method's main advantage is its convergence, building the core and installing the aniline in a single transformation. However, the synthesis of the required N-arylformimidates can add steps to the overall sequence.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has revolutionized many organic transformations, including the synthesis of heterocyclic compounds. A notable one-pot method involves the reaction of an anthranilic acid, an orthoester, and an aniline under microwave conditions.

Causality and Experimental Insight: Microwave heating dramatically accelerates the reaction rates by efficiently coupling with polar molecules in the reaction mixture, leading to rapid, localized superheating. The reaction is believed to proceed through the initial formation of a benzoxazinone from the anthranilic acid and orthoester, which is then attacked by the aniline in situ to yield the 4-anilinoquinazoline. This approach offers significant advantages in terms of speed (minutes vs. hours), often leading to higher yields and cleaner reaction profiles.

Comparative Data Summary

ParameterRoute A: Classical SNArRoute B: Microwave One-Pot
Typical Yield 60-95% for the final SNAr step75-92% overall
Reaction Time 4-24 hours for SNAr step10-30 minutes
Temperature 80-120 °C140-180 °C (Microwave)
Number of Steps 3 (Quinazolinone -> Halide -> Product)1 (from anthranilic acid)
Substrate Scope Very broad; vast array of anilines usableGood, but can be sensitive to sterics
Reagents Uses SOCl₂/POCl₃ (corrosive, toxic)Generally uses less hazardous reagents
Scalability Well-established for large scaleCan be challenging for large-scale MW

Detailed Experimental Protocols

Protocol 1: Synthesis of Gefitinib via Classical SNAr Route

This protocol is adapted from methodologies described in the literature for the synthesis of the EGFR inhibitor Gefitinib.

Step A: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

  • To a 250 mL round-bottom flask, add 2-amino-4,5-dimethoxybenzoic acid (21.1 g, 100 mmol) and formamide (100 mL).

  • Heat the mixture to 120 °C and stir for 4 hours.

  • Cool the reaction mixture to room temperature. Add 100 mL of water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield the product as a white solid.

Step B: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

  • Suspend 6,7-dimethoxyquinazolin-4(3H)-one (20.6 g, 100 mmol) in thionyl chloride (80 mL).

  • Add dimethylformamide (1 mL, catalytic) to the suspension.

  • Heat the mixture to reflux (approx. 76 °C) and stir for 3 hours, at which point the solution becomes clear.

  • Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove excess thionyl chloride.

  • Co-evaporate with toluene (2 x 50 mL) to ensure complete removal. The resulting crude solid is used directly in the next step.

Step C: Synthesis of Gefitinib

  • Dissolve the crude 4-chloro-6,7-dimethoxyquinazoline (approx. 100 mmol) in isopropanol (200 mL).

  • Add 3-chloro-4-fluoroaniline (14.5 g, 100 mmol) to the solution.

  • Heat the mixture to reflux (approx. 82 °C) and stir for 4 hours.

  • Cool the reaction to room temperature. The product hydrochloride salt will precipitate.

  • Collect the solid by vacuum filtration. To obtain the free base, suspend the solid in water, and basify with aqueous sodium bicarbonate solution until pH 8.

  • Filter the free base, wash with water, and dry under vacuum.

Protocol 2: Microwave-Assisted One-Pot Synthesis of a 4-Anilinoquinazoline Derivative

This protocol is a representative example based on established microwave-assisted methodologies.

  • In a 10 mL microwave reaction vessel, combine anthranilic acid (137 mg, 1.0 mmol), triethyl orthoformate (3 mL), and 3,4-dichloroaniline (162 mg, 1.0 mmol).

  • Seal the vessel with a septum cap.

  • Place the vessel in a microwave reactor and irradiate at 150 °C for 20 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired 4-(3,4-dichloroanilino)quinazoline.

Conclusion and Future Outlook

The classical SNAr approach remains a highly reliable and versatile method for preparing diverse libraries of 4-anilinoquinazolines, benefiting from readily available starting materials and predictable reactivity. Its multi-step nature, however, can be a drawback.

For rapid synthesis and improved step-economy, microwave-assisted one-pot procedures are exceptionally powerful, particularly in a discovery chemistry setting where speed is paramount. While metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) were not detailed with a full protocol, they represent a critical tool for overcoming the limitations of SNAr, especially with electron-deficient or sterically hindered anilines, offering milder conditions at the cost of catalyst expense.

The choice of synthesis is ultimately a strategic one. For robust, scalable production of a specific target like a known API, a well-optimized classical route is often preferred. For the rapid exploration of chemical space and the generation of novel analogues, modern convergent and microwave-assisted methods provide an invaluable advantage.

The Promise of 6,7-Dimethoxyquinolin-4(3H)-one Derivatives in Overcoming Drug-Resistant Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. Tumor cells can develop resistance to a wide array of structurally and mechanistically diverse anticancer drugs, leading to treatment failure and disease relapse. This guide provides an in-depth comparative analysis of the efficacy of 6,7-dimethoxyquinolin-4(3H)-one derivatives and structurally related compounds against drug-resistant cancer cell lines. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for their evaluation, offering a crucial resource for the development of next-generation oncology therapeutics.

The Challenge of Multidrug Resistance in Oncology

Multidrug resistance in cancer is a complex phenomenon driven by various mechanisms. One of the most significant is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. These transporters actively remove chemotherapeutic agents from cancer cells, reducing their intracellular concentration and thereby their cytotoxic efficacy. Other mechanisms include alterations in drug targets, activation of pro-survival signaling pathways, and enhanced DNA repair capabilities. The development of novel compounds that can either evade these resistance mechanisms or actively reverse them is a critical goal in cancer research.

The this compound Scaffold: A Privileged Structure in Cancer Drug Discovery

The quinoline and quinolinone ring systems are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The 6,7-dimethoxy substitution pattern, in particular, has been a recurring motif in the design of potent anticancer agents. This structural feature is present in several clinically relevant tyrosine kinase inhibitors and has been shown to be crucial for the activity of compounds designed to overcome MDR. This guide will focus on derivatives of the this compound core and its closely related analogs, exploring their potential to combat drug-resistant tumors.

Comparative Efficacy Against Drug-Resistant Cancer Cell Lines

While direct comparative data for a series of this compound derivatives against a comprehensive panel of drug-resistant cell lines is still emerging, studies on structurally related compounds provide compelling evidence of their potential. The following tables summarize the activity of these derivatives, highlighting their ability to inhibit cancer cell growth and reverse multidrug resistance.

Table 1: Antiproliferative Activity of 6,7-Dimethoxy-4-anilinoquinoline Derivatives

Compound IDTarget Cell LineCancer TypeIC50 (µM)Citation
12n A549Human Lung Cancer7.3 ± 1.0[1]
MCF-7Human Breast Cancer6.1 ± 0.6[1]
MKN-45Human Gastric Cancer13.4 ± 0.5[1]
Cabozantinib (Control) A549Human Lung Cancer-[1]
MCF-7Human Breast Cancer-[1]
MKN-45Human Gastric Cancer-[1]

Note: The study highlights compound 12n as having potent anticancer activities comparable to the reference drug cabozantinib. While not explicitly tested on drug-resistant lines in this study, the c-Met inhibitory activity is a relevant mechanism for overcoming certain types of resistance.

Table 2: P-gp Modulatory Activity of 6,7-Dimethoxy-tetrahydroisoquinoline Derivatives

Compound IDCell LineActivityEC50 (nM)Citation
7h K562/A02 (Doxorubicin-resistant)P-gp Modulation127.5 ± 9.1[2]
12k K562/A02 (Doxorubicin-resistant)P-gp Inhibition57.9 ± 3.5[3]

Note: These compounds are not quinolinones but share the 6,7-dimethoxy-substituted heterocyclic core. They demonstrate potent reversal of P-gp-mediated multidrug resistance. The EC50 value represents the concentration required to achieve 50% of the maximal reversal of doxorubicin resistance.

Unraveling the Mechanisms of Action: Beyond Simple Cytotoxicity

The efficacy of this compound derivatives and their analogs in drug-resistant cancer appears to stem from multiple mechanisms of action.

Inhibition of Drug Efflux Pumps

A primary strategy for overcoming MDR is the inhibition of P-glycoprotein. Structurally related 6,7-dimethoxy-tetrahydroisoquinoline derivatives have been shown to be potent modulators of P-gp.[2][3] These compounds can act as competitive or non-competitive inhibitors, binding to the transporter and preventing the efflux of co-administered chemotherapeutic drugs. This restores the intracellular concentration of the anticancer agent to cytotoxic levels.

P_gp_Inhibition cluster_cell Chemotherapy Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Efflux Pump Chemotherapy->Pgp Efflux Intracellular Intracellular Space (Increased Drug Concentration) Chemotherapy->Intracellular Accumulation Quinolinone This compound Derivative Quinolinone->Pgp Inhibition Extracellular Extracellular Space Pgp->Extracellular CancerCell Cancer Cell Membrane

Caption: Inhibition of P-glycoprotein by this compound derivatives.

Targeting Key Signaling Pathways

Aberrant signaling through receptor tyrosine kinases (RTKs) is a common driver of cancer progression and can contribute to drug resistance. Derivatives of 6,7-dimethoxy-4-anilinoquinoline have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[1][4] The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, survival, and invasion. By inhibiting c-Met, these compounds can block downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inducing apoptosis and inhibiting tumor growth.

cMet_Inhibition HGF HGF cMet c-Met Receptor HGF->cMet Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT Quinolinone 6,7-Dimethoxy-4-anilinoquinoline Derivative Quinolinone->cMet Inhibition Proliferation Cell Proliferation, Survival, Invasion RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibited by Quinolinone

Caption: Inhibition of the c-Met signaling pathway by quinolinone derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Some quinolinone derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, a 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one derivative, which is structurally similar to the 6,7-dimethoxy counterparts, was found to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax and the tumor suppressor p53. Furthermore, it induced G2/M cell cycle arrest by down-modulating cyclin B1 and cdk1.

Experimental Protocols

Reproducibility and methodological rigor are paramount in drug discovery. The following are detailed, step-by-step protocols for key experiments used in the evaluation of this compound derivatives.

Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives

This protocol is adapted from the synthesis of potent c-Met inhibitors.[1]

  • Reaction Setup: In a round-bottom flask, combine 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and the appropriately substituted aniline (1.2 equivalents) in isopropanol.

  • Reflux: Heat the reaction mixture to reflux and stir for 5-7 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the resulting solid residue by column chromatography on silica gel, using a suitable eluent system such as dichloromethane/methanol, to obtain the target 6,7-dimethoxy-4-anilinoquinoline derivative.

  • Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[5]

  • Cell Seeding: Seed cancer cells (e.g., drug-sensitive and drug-resistant pairs) into 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Make serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

P-gp-Mediated Drug Efflux Assay (Rhodamine 123 Accumulation)

This assay is used to determine if a compound can inhibit the efflux function of P-gp.[2]

  • Cell Preparation: Harvest P-gp-overexpressing cells (e.g., K562/A02) and resuspend them in fresh culture medium.

  • Compound Incubation: Incubate the cells with the test compound at various concentrations for 30 minutes at 37°C. Include a positive control inhibitor of P-gp (e.g., verapamil).

  • Rhodamine 123 Staining: Add the P-gp substrate rhodamine 123 to the cell suspension and incubate for an additional 60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline to remove extracellular rhodamine 123.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.

  • Data Interpretation: An increase in the intracellular fluorescence of rhodamine 123 in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Conclusion and Future Directions

The this compound scaffold and its structural analogs represent a highly promising class of compounds for the development of novel anticancer agents with the potential to overcome multidrug resistance. Their multifaceted mechanisms of action, including the inhibition of drug efflux pumps like P-gp and the targeting of critical oncogenic signaling pathways such as c-Met, make them attractive candidates for further investigation.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives. A head-to-head comparison of their cytotoxic activity against a broad panel of drug-sensitive and their corresponding drug-resistant cancer cell lines is crucial to establish a clear structure-activity relationship for overcoming MDR. Furthermore, in-depth mechanistic studies are required to fully elucidate the signaling pathways modulated by these compounds and to identify potential biomarkers for predicting patient response. Ultimately, the continued exploration of this privileged scaffold holds significant promise for the development of more effective and durable therapies for patients with drug-resistant cancers.

References

A Structural Comparison of 6,7-Dimethoxyquinolin-4(3H)-one with Known Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most important target classes for drug discovery. A key strategy in the design of kinase inhibitors has been the development of small molecules that compete with ATP for binding to the kinase's active site. Among the myriad of heterocyclic scaffolds explored for this purpose, the quinoline and its related structures, such as the quinazolinone, have emerged as "privileged scaffolds" in medicinal chemistry. These bicyclic systems provide a rigid framework that can be readily functionalized to achieve potent and selective inhibition of various kinases.

This guide provides an in-depth structural comparison of 6,7-dimethoxyquinolin-4(3H)-one, a key synthetic intermediate for several successful kinase inhibitors, with a range of known kinase inhibitors. We will dissect the structural features of this quinolinone core, compare it to other prominent inhibitor scaffolds, and provide detailed experimental protocols to assess the kinase inhibitory potential of novel compounds derived from this promising chemical starting point.

The this compound Scaffold: A Foundation for Potent Kinase Inhibition

The this compound structure is a cornerstone in the synthesis of several multi-kinase inhibitors, most notably Cabozantinib and Tivozanib. Its utility stems from the combination of a quinoline core, which can mimic the adenine ring of ATP, and the 6,7-dimethoxy substituents that can form crucial interactions within the ATP-binding pocket of various kinases.

Structural Features and Pharmacophoric Potential

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For kinase inhibitors, common pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The this compound scaffold possesses several key features that make it an attractive starting point for kinase inhibitor design:

  • Hinge-Binding Motif: The quinolinone ring system, particularly the nitrogen atom and the adjacent carbonyl group, can form critical hydrogen bonds with the "hinge region" of the kinase domain. This interaction is a hallmark of many ATP-competitive inhibitors and is essential for anchoring the inhibitor in the active site.

  • Hydrophobic Scaffolding: The bicyclic aromatic structure provides a rigid hydrophobic core that can engage in favorable van der Waals interactions with nonpolar residues in the ATP-binding pocket.

  • Methoxy Group Interactions: The 6,7-dimethoxy groups are not merely passive substituents. They can participate in hydrogen bonding or occupy hydrophobic pockets within the active site, contributing to both potency and selectivity.

  • Vector for Substitution: The 4-position of the quinolinone ring is a prime location for chemical modification. By converting the hydroxyl group to a leaving group (e.g., chlorine), medicinal chemists can introduce a variety of substituents to explore the solvent-exposed region of the ATP-binding site and target adjacent hydrophobic pockets, thereby enhancing potency and modulating the selectivity profile.

Figure 1: Structure of this compound.

Structural Comparison with Known Kinase Inhibitors

To understand the potential of the this compound scaffold, it is instructive to compare it with the core structures of established kinase inhibitors.

Quinolinone vs. Quinazoline Scaffolds

The quinazoline scaffold is another highly successful core in kinase inhibitor design, found in drugs like Gefitinib and Erlotinib. Both quinolinone and quinazoline are bicyclic aromatic systems capable of forming hinge-binding interactions.[1]

  • Gefitinib (Iressa®): An EGFR inhibitor with a 4-anilinoquinazoline core. The quinazoline nitrogen at position 1 and the N3 atom act as hydrogen bond acceptors, interacting with the backbone amide of Met793 in the hinge region of EGFR. The 6,7-dimethoxy groups on the related 6,7-dimethoxy-3H-quinazolin-4-one are crucial for its use as a starting material in Gefitinib synthesis.[2]

  • This compound: The quinolinone core offers a different arrangement of hydrogen bond donors and acceptors. The endocyclic nitrogen can act as a hydrogen bond donor, while the exocyclic carbonyl at the 4-position is a strong hydrogen bond acceptor. This distinct pattern allows for different binding orientations and interactions within the ATP pocket compared to quinazolines.

Figure 2: Comparison of Quinolinone and Quinazoline Scaffolds.

Comparison with Type I and Type II Inhibitors

Kinase inhibitors are broadly classified based on their binding mode to the kinase domain.

  • Type I inhibitors bind to the active conformation of the kinase (DFG-in). The pharmacophore for Type I inhibitors typically includes a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic/aromatic features.[3]

  • Type II inhibitors bind to the inactive conformation (DFG-out), extending into an adjacent hydrophobic pocket. Their pharmacophore often includes additional hydrophobic features to occupy this "allosteric" site.[4]

The this compound scaffold has the potential to be elaborated into both Type I and Type II inhibitors.

  • As a Type I Inhibitor Core: With appropriate substitution at the 4-position, the quinolinone core can effectively mimic the adenine portion of ATP and form the canonical hinge interactions. Lenvatinib, a multi-kinase inhibitor, features a quinoline core and binds to the DFG-in conformation of VEGFR2.[5]

  • As a Type II Inhibitor Precursor: The true power of this scaffold lies in its ability to serve as a foundation for Type II inhibitors. By attaching a larger, flexible substituent at the 4-position, the molecule can reach and occupy the hydrophobic pocket exposed in the DFG-out conformation. Cabozantinib is a prime example of a Type II inhibitor derived from the 6,7-dimethoxyquinoline core.

inhibitor_types cluster_type1 Type I Inhibitor cluster_type2 Type II Inhibitor Scaffold This compound Scaffold TypeI Binds to Active (DFG-in) Conformation Scaffold->TypeI Small C4-substituent TypeII Binds to Inactive (DFG-out) Conformation Scaffold->TypeII Large, flexible C4-substituent TypeI_Features - Hinge Binding - Occupies ATP pocket TypeI->TypeI_Features TypeI_Example e.g., Lenvatinib TypeI_Features->TypeI_Example TypeII_Features - Hinge Binding - Extends into adjacent hydrophobic pocket TypeII->TypeII_Features TypeII_Example e.g., Cabozantinib TypeII_Features->TypeII_Example tr_fret_workflow Start Start Compound_Prep Prepare serial dilution of test compound Start->Compound_Prep Kinase_Mix Prepare Kinase/Substrate Mix Start->Kinase_Mix ATP_Mix Prepare ATP Solution Start->ATP_Mix Reaction_Setup Dispense Compound, Kinase/Substrate Mix, and ATP Solution into plate Compound_Prep->Reaction_Setup Kinase_Mix->Reaction_Setup ATP_Mix->Reaction_Setup Incubate_Kinase Incubate for Kinase Reaction Reaction_Setup->Incubate_Kinase Stop_Detection Add Stop Solution with Eu-Antibody Incubate_Kinase->Stop_Detection Incubate_Detection1 Incubate Stop_Detection->Incubate_Detection1 Add_SA_APC Add SA-APC Incubate_Detection1->Add_SA_APC Incubate_Detection2 Incubate (in dark) Add_SA_APC->Incubate_Detection2 Read_Plate Read TR-FRET Signal Incubate_Detection2->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End alphalisa_workflow Start Start Reagent_Prep Prepare Compound, Kinase, Substrate, and ATP solutions Start->Reagent_Prep Reaction_Setup Dispense Compound, Kinase, and Substrate/ATP Mix into plate Reagent_Prep->Reaction_Setup Incubate_Kinase Incubate for Kinase Reaction Reaction_Setup->Incubate_Kinase Add_Acceptor Add AlphaLISA® Acceptor Beads Incubate_Kinase->Add_Acceptor Incubate_Acceptor Incubate (in dark) Add_Acceptor->Incubate_Acceptor Add_Donor Add AlphaLISA® Donor Beads Incubate_Acceptor->Add_Donor Incubate_Donor Incubate (in dark) Add_Donor->Incubate_Donor Read_Plate Read AlphaLISA® Signal Incubate_Donor->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

References

Bridging the Chasm: A Comparative Guide to In Vitro and In Vivo Efficacy of 6,7-Dimethoxyquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is the transition from controlled, simplified in vitro environments to the complex, dynamic systems of a living organism (in vivo). The 6,7-dimethoxyquinoline core, a privileged scaffold found in numerous bioactive molecules, serves as an exemplary case study for navigating this translational gap. This guide provides an in-depth comparison of in vitro and in vivo efficacy, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals. We will explore the nuances of experimental design, the interpretation of disparate results, and the underlying pharmacological principles that govern the efficacy of this important class of compounds.

The Dichotomy of Efficacy: Why What Works in a Dish May Not Work in a Patient

The initial allure of a compound's potent in vitro activity—be it enzymatic inhibition or cytotoxicity against cancer cell lines—is a crucial first step. However, this is merely a prelude. The true test lies in its ability to replicate this effect within a complex physiological system. The discrepancy between in vitro and in vivo results is a well-documented hurdle in drug development.[1] This divergence is often attributed to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

A classic example can be seen in the development of various kinase inhibitors. A 6,7-dimethoxyquinoline derivative might exhibit a low nanomolar IC50 value against a specific kinase in a cell-free assay, yet fail to show significant tumor regression in a mouse model. This can be due to poor oral bioavailability, rapid metabolism into inactive forms, or an inability to reach the target tissue in sufficient concentrations.[2] For instance, pharmacokinetic studies of a 6,7-dimethoxy isoquinoline derivative in rats and mice revealed significant first-pass metabolism in the liver, which drastically reduces the amount of active compound reaching systemic circulation.[2]

In Vitro Efficacy: Characterizing a Compound's Intrinsic Activity

In vitro assays are indispensable for the initial screening and mechanistic characterization of 6,7-dimethoxyquinoline compounds. They offer a controlled environment to probe specific biological activities with high throughput and reproducibility.

Common In Vitro Applications:
  • Anticancer Activity : The 6,7-dimethoxyquinoline scaffold is a key component of several potent anticancer agents.[3] In vitro studies typically involve evaluating the cytotoxic or anti-proliferative effects of these compounds against a panel of human cancer cell lines.[4][5]

  • Enzyme Inhibition : Many 6,7-dimethoxyquinoline derivatives function as enzyme inhibitors, particularly targeting protein kinases that are often dysregulated in cancer.[6] For example, a series of 6,7-dimethoxy-4-anilinoquinolines were identified as potent inhibitors of the c-Met tyrosine kinase.[4]

  • Antimicrobial Activity : Some derivatives have also been explored for their antimicrobial properties against various bacterial and fungal strains.[7]

Data Presentation: In Vitro Activity of 6,7-Dimethoxyquinoline Derivatives
Compound IDTarget/Cell LineAssay TypeEfficacy Metric (IC50/GI50)Reference
12n c-Met KinaseKinase Assay0.030 ± 0.008 µM[4]
12n MKN-45 (gastric cancer)Antiproliferation0.15 ± 0.02 µM[4]
12n A549 (lung cancer)Antiproliferation0.95 ± 0.07 µM[4]
12n MCF-7 (breast cancer)Antiproliferation1.24 ± 0.11 µM[4]
14m NCI-60 Panel (various)AntiproliferationMG-MID 1.26 µM[3]
14 alpha 1-adrenoceptorBinding AssayKi = 1.4 x 10⁻¹⁰ M[8]
Experimental Protocol: In Vitro c-Met Kinase Assay

This protocol outlines a typical procedure for assessing the inhibitory activity of a 6,7-dimethoxyquinoline compound against c-Met kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (e.g., Compound 12n) dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to achieve final assay concentrations ranging from 10 µM to 0.1 nM.

  • Assay Plate Setup: Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix containing the c-Met kinase and the poly(Glu, Tyr) substrate in kinase buffer. Add 5 µL of this mix to each well.

  • Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for c-Met.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection of Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert the luminescence signal to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Efficacy: The Whole-Organism Response

In vivo studies are the crucible where the therapeutic potential of a compound is truly tested. These experiments, typically conducted in animal models, provide critical information on efficacy, safety, and pharmacokinetics.

Key Considerations for In Vivo Studies:
  • Pharmacokinetics (PK) : Understanding the ADME profile of a compound is paramount. Studies in rodents can reveal parameters like oral bioavailability, plasma half-life, and tissue distribution, which are crucial for designing effective dosing regimens.[2]

  • Pharmacodynamics (PD) : These studies correlate the drug concentration at the target site with its pharmacological effect. For an anticancer agent, this could involve measuring the inhibition of a target kinase in tumor tissue.

  • Efficacy in Disease Models : For 6,7-dimethoxyquinoline compounds with anticancer properties, the most common in vivo models are tumor xenografts, where human cancer cells are implanted into immunocompromised mice.[1][9] For other indications, such as hypertension, spontaneously hypertensive rats are used.[8]

Data Presentation: In Vivo Activity of Quinoline Derivatives
Compound IDAnimal ModelDosing RegimenEfficacy MetricReference
14 Spontaneously Hypertensive Rats3 mg/kg, oralSignificant fall in blood pressure[8]
FBA-TPQ MCF-7 Xenograft Mice20 mg/kg/d, 3 d/wk for 1 wk71.6% tumor growth inhibition[9]
DDD107498 (2) P. berghei infected mice4 x 30 mg/kg, oral, q.d.Complete cure, ED90 of 0.1-0.3 mg/kg[10]
PV 2 Rat and MouseOral administration52% absorbed, significant first-pass effect[2]
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol describes a general workflow for evaluating the in vivo antitumor efficacy of a 6,7-dimethoxyquinoline compound.

Objective: To assess the ability of a test compound to inhibit the growth of human tumors in an immunodeficient mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

  • Human cancer cell line (e.g., MKN-45)

  • Matrigel or similar basement membrane matrix

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • On the day of implantation, harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • Randomize the mice into treatment and control groups with similar average tumor volumes.

  • Compound Administration:

    • Administer the test compound to the treatment group according to the planned dosing schedule (e.g., daily oral gavage).

    • Administer the vehicle alone to the control group.

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • The study is typically terminated when the tumors in the control group reach a predetermined size or after a set duration.

    • Euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blotting for target engagement).

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Visualizing the Path from Lab Bench to Preclinical Model

Diagrams can effectively illustrate the complex processes involved in evaluating 6,7-dimethoxyquinoline compounds.

Signaling Pathway: The c-Met Signaling Cascade

The c-Met receptor tyrosine kinase, a target for some 6,7-dimethoxyquinoline derivatives[6], plays a crucial role in cell proliferation, survival, and migration. Its dysregulation is implicated in various cancers.

cMet_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K GRB2 GRB2/SOS cMet->GRB2 Compound 6,7-Dimethoxyquinoline Inhibitor Compound->cMet Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified c-Met signaling pathway and its inhibition.

Experimental Workflow: From In Vitro Hit to In Vivo Efficacy

The progression from initial screening to preclinical testing is a structured process designed to de-risk drug candidates at each stage.

workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Screen Primary Screen (e.g., Kinase Assay) CellAssay Cell-Based Assay (e.g., MTT, Proliferation) Screen->CellAssay Hit Confirmation Mechanism Mechanism of Action (e.g., Western Blot) CellAssay->Mechanism Lead Characterization PK Pharmacokinetics (PK) (Rodent Models) Mechanism->PK Candidate Selection Efficacy Efficacy Studies (e.g., Xenograft Model) PK->Efficacy Tox Toxicity Assessment Efficacy->Tox Candidate Lead Candidate Tox->Candidate

Caption: A typical workflow from in vitro screening to in vivo testing.

Conclusion and Future Directions

The development of 6,7-dimethoxyquinoline compounds, like any therapeutic agent, hinges on a thorough understanding of both their in vitro potency and their in vivo pharmacological behavior. While in vitro assays provide essential data on a compound's intrinsic activity and mechanism of action, they cannot fully predict its performance in a complex biological system. The translational gap is bridged by rigorous in vivo studies that evaluate pharmacokinetics, safety, and efficacy in relevant disease models.

For researchers in this field, the key takeaway is the necessity of an integrated approach. Promising in vitro data should be followed by early-stage ADME profiling to select candidates with a higher probability of in vivo success. Conversely, unexpected in vivo outcomes—whether a lack of efficacy or unforeseen toxicity—should prompt a return to in vitro models to dissect the underlying causes. By embracing this iterative cycle of investigation, the scientific community can more effectively translate the promise of the 6,7-dimethoxyquinoline scaffold into tangible therapeutic benefits.

References

Benchmarking new quinolinone derivatives against topotecan as a topoisomerase I inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis: Novel Quinolinone Derivatives versus Topotecan as Topoisomerase I Inhibitors

A Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the preclinical benchmarking of novel quinolinone derivatives against the established clinical topoisomerase I (Top1) inhibitor, topotecan. We will delve into the mechanistic rationale, present detailed experimental protocols for a head-to-head comparison, and offer a template for data interpretation, grounded in scientific rigor and industry best practices.

Introduction: The Critical Role of Topoisomerase I in Oncology

DNA topoisomerase I is a vital nuclear enzyme that alleviates torsional stress during DNA replication and transcription by introducing transient single-strand breaks. This catalytic cycle is essential for cell proliferation, making Top1 a well-validated and critical target for anticancer therapies.

Inhibitors of Top1, such as the camptothecin analogue topotecan, do not block the enzyme's DNA cleavage activity. Instead, they function by stabilizing the covalent Top1-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the advancing replication fork collides with these stabilized complexes, it results in the formation of irreversible, lethal double-strand breaks, ultimately triggering apoptotic cell death.

Topotecan, a water-soluble derivative of camptothecin, is an FDA-approved drug for various cancers, including ovarian and small cell lung cancer. However, its clinical utility is often hampered by challenges such as dose-limiting toxicities (e.g., myelosuppression), the development of drug resistance, and chemical instability of its active lactone ring at physiological pH. This has spurred the search for novel, non-camptothecin Top1 inhibitors with improved pharmacological profiles. Quinolinone derivatives have emerged as a promising new class of compounds, demonstrating potent Top1 inhibitory and cytotoxic activities in preclinical studies.

This guide outlines a robust strategy to directly compare the efficacy and mechanism of action of new quinolinone derivatives against the clinical benchmark, topotecan.

Experimental Design: A Multi-Faceted Benchmarking Strategy

To ensure a thorough and conclusive comparison, a multi-tiered experimental approach is essential. This strategy progresses from direct enzymatic inhibition to cell-based cytotoxicity and mechanistic evaluation.

G cluster_0 Phase 1: Enzymatic Targeting cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Mechanistic Validation a Top1 DNA Relaxation Assay b Determine IC50 Values a->b Quantifies direct enzyme inhibition d Determine GI50 Values in Cancer Cell Lines b->d Correlate enzyme inhibition with cellular potency c Cytotoxicity Assay (MTT/SRB) c->d Measures anti- proliferative activity f Quantify Apoptotic Cells d->f Link cytotoxicity to apoptotic pathway e Apoptosis Assay (Annexin V) e->f Confirms mechanism of cell death

Figure 1: A multi-phase workflow for inhibitor comparison.

Direct Enzyme Inhibition: Topoisomerase I Relaxation Assay

The foundational experiment is to determine if the quinolinone derivatives inhibit Top1 with potency comparable to or greater than topotecan. This is achieved using a DNA relaxation assay, which measures the enzyme's ability to convert supercoiled plasmid DNA into its relaxed form.

Protocol: Topoisomerase I DNA Relaxation Assay

  • Reaction Setup: In a 20 µL reaction volume, combine 1X Top1 reaction buffer, 200 ng of supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test compound (e.g., new quinolinone derivative, topotecan) or DMSO as a vehicle control.

  • Enzyme Addition: Add 1 unit of human Topoisomerase I enzyme to each reaction mixture.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

  • Protein Digestion: Add 2 µL of Proteinase K (10 mg/mL) and incubate at 50°C for 30 minutes to remove the enzyme.

  • Gel Electrophoresis: Add 3 µL of 6X DNA loading dye to each sample. Load the samples onto a 1% agarose gel containing a DNA stain (e.g., SYBR Safe). Run the gel at 100V for 1-2 hours.

  • Visualization: Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than the relaxed circular DNA.

  • Quantification: Quantify the intensity of the supercoiled DNA band in each lane. Calculate the percentage of inhibition relative to the DMSO control.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Table 1: Comparative Top1 Inhibitory Activity

CompoundIC50 (µM)
Topotecan0.5
Quinolinone Derivative 10.25
Quinolinone Derivative 21.2
Quinolinone Derivative 30.4

Data presented is hypothetical and for illustrative purposes.

Cellular Potency: Cytotoxicity Assays

Demonstrating direct enzyme inhibition is crucial, but it is equally important to assess whether this activity translates into killing cancer cells. Cytotoxicity assays, such as the MTT or Sulforhodamine B (SRB) assay, are used to measure the growth-inhibitory effects of the compounds on relevant cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

Protocol: SRB Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (new quinolinone derivatives, topotecan) for 72 hours.

  • Cell Fixation: Gently wash the cells with PBS and fix them by adding 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: Discard the TCA, wash the plates with water, and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • GI50 Calculation: Calculate the percentage of cell growth inhibition relative to the untreated control. Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 value (the concentration required to inhibit 50% of cell growth).

Table 2: Comparative Cytotoxicity in Cancer Cell Lines

CompoundGI50 (µM) - HCT116GI50 (µM) - MCF-7
Topotecan0.10.15
Quinolinone Derivative 10.050.08
Quinolinone Derivative 20.81.0
Quinolinone Derivative 30.090.12

Data presented is hypothetical and for illustrative purposes.

Mechanism of Action: Apoptosis Induction

A hallmark of Top1 inhibitors is the induction of apoptosis. It is critical to confirm that the observed cytotoxicity of the quinolinone derivatives is indeed due to the activation of this programmed cell death pathway. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis.

G cluster_0 Mechanism of Top1 Inhibition a Top1 binds to DNA b Top1 cleaves one DNA strand a->b c Stabilized Top1-DNA Cleavage Complex (Inhibitor Action) b->c Inhibitor (Topotecan/Quinolinone) d Replication Fork Collision c->d e Double-Strand Break Formation d->e f Apoptosis e->f

Figure 2: The apoptotic pathway induced by Top1 inhibitors.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the test compounds at their respective GI50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each compound.

Table 3: Comparative Apoptosis Induction in HCT116 Cells

Compound (at GI50)% Early Apoptotic Cells% Late Apoptotic CellsTotal Apoptotic Cells (%)
Vehicle Control (DMSO)2.11.53.6
Topotecan25.415.240.6
Quinolinone Derivative 130.118.548.6
Quinolinone Derivative 328.516.845.3

Data presented is hypothetical and for illustrative purposes.

Synthesizing the Data: Building a Case for a Lead Candidate

The ultimate goal is to identify a quinolinone derivative with a superior preclinical profile compared to topotecan. An ideal candidate, such as "Quinolinone Derivative 1" in our hypothetical data, would exhibit:

  • Superior Enzymatic Potency: A lower IC50 value, indicating more potent direct inhibition of Topoisomerase I.

  • Enhanced Cellular Efficacy: Lower GI50 values across multiple cancer cell lines, suggesting broad and potent anti-proliferative activity.

  • Robust Mechanistic Validation: A significant induction of apoptosis, confirming that the cytotoxicity is driven by the intended on-target mechanism.

Conversely, a compound like "Quinolinone Derivative 2" shows weaker activity in all assays and would likely be deprioritized. "Quinolinone Derivative 3" demonstrates comparable activity to topotecan, making it a viable candidate but perhaps not a significant improvement.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to benchmarking novel quinolinone derivatives against topotecan. By integrating enzymatic, cellular, and mechanistic assays, researchers can build a comprehensive data package to identify promising lead candidates for further development. Successful candidates from this initial screening would then progress to more advanced preclinical studies, including evaluation of their ADME (absorption, distribution, metabolism, and excretion) properties, in vivo efficacy in animal models, and safety toxicology profiles. The quest for novel Top1 inhibitors is critical, and a structured, data-driven comparison is the cornerstone of successful drug discovery in this field.

A Comparative Guide to the Bioactivity of 6,7-Dimethoxy-quinazoline-4-arylamine Derivatives as Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent tyrosine kinase inhibitors (TKIs).[1][2][3] Among these, the 6,7-dimethoxy-quinazoline-4-arylamine framework has garnered significant attention due to its structural similarity to the ATP-binding site of epidermal growth factor receptor (EGFR), a key player in various malignancies.[2][4][5] This guide provides a comprehensive comparison of the bioactivity of various 6,7-dimethoxy-quinazoline-4-arylamine derivatives, offering researchers, scientists, and drug development professionals a synthesized overview of structure-activity relationships (SAR) and supporting experimental data. Our analysis is grounded in peer-reviewed literature, providing a trustworthy resource for advancing the rational design of next-generation inhibitors.

The 6,7-Dimethoxy-quinazoline Core: A Privileged Scaffold

The 4-anilinoquinazoline pharmacophore is a critical unit found in numerous ATP-competitive inhibitors of protein kinases.[6] The 6,7-dimethoxy substitution on the quinazoline ring is a key feature, contributing to favorable interactions within the ATP binding pocket of EGFR.[2] These methoxy groups often engage in hydrogen bonding with key residues, enhancing the binding affinity and inhibitory potency of the molecule. The core structure serves as a versatile platform for chemical modification, particularly at the 4-arylamine position, allowing for the fine-tuning of biological activity.[6][7]

Comparative Bioactivity of Arylamine Derivatives

The nature of the substituent on the 4-arylamine ring dramatically influences the bioactivity of these quinazoline derivatives. Variations in the electronic and steric properties of these substituents can lead to significant differences in their inhibitory potency against EGFR and their cytotoxic effects on cancer cells. The following table summarizes the in vitro bioactivity of a selection of 6,7-dimethoxy-quinazoline-4-arylamine derivatives against various cancer cell lines, with a focus on their half-maximal inhibitory concentrations (IC50).

Derivative (Substituent on 4-arylamine)Cancer Cell LineBioactivity (IC50)Reference
3'-BromoA549 (Non-small cell lung cancer)< 2.5 µM[8]
3'-BromoH1975 (Drug-resistant NSCLC)< 2.5 µM[8]
Unsubstituted PhenylA431 (Epidermoid carcinoma)Good antiproliferative activity[2]
Thiophene-2-ylmethanamineA431 (Epidermoid carcinoma)3.4 µM[2]
(E)-propen-1-yl moiety at 6,7-positionsA431, A549, NCI-H1975, SW480Higher than gefitinib[2]
6-aryloxyl substitutionN87 (Gastric cancer, HER2+)6.3 nM[9]
6-aryloxyl substitutionH1975 (EGFR T790M/L858R)7.5 nM[9]
6-aryloxyl substitutionA549 (EGFR WT)29.9 µM[9]
4-indolylA5494.1 µM[10]
4-indolylPC-9 (Pulmonary adenocarcinoma)0.5 µM[10]
4-indolylA4312.1 µM[10]
Amide derivatives of quinazoline-1,2,4-thiadiazolesA5490.02 µM[10]
Thiazole and quinazoline hybridMCF-7 (Breast cancer)2.86 µM[10]
Thiazole and quinazoline hybridHepG-2 (Liver cancer)5.9 µM[10]
Thiazole and quinazoline hybridA54914.79 µM[10]

Note: This table presents a selection of data from various sources. Direct comparison of absolute IC50 values should be made with caution due to potential variations in experimental conditions between studies.

Structure-Activity Relationship (SAR) Insights

The compiled data reveals several key SAR trends:

  • Halogen Substitution: The presence of a halogen, such as a bromo group at the 3'-position of the aniline ring, often leads to potent inhibitory activity. This is exemplified by the derivative showing an IC50 of less than 2.5 µM against both sensitive and drug-resistant non-small cell lung cancer cell lines.[8]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiophene or indole, at the 4-position can modulate the activity. For instance, a thiophene-2-ylmethanamine derivative displayed an IC50 of 3.4 µM against A431 cells.[2]

  • Extended Substituents at the 6-position: Modification of the quinazoline core itself, such as the introduction of a 6-aryloxyl group, can yield highly potent and selective inhibitors. One such derivative demonstrated nanomolar potency against HER2-positive gastric cancer and EGFR-mutant lung cancer cells, while being significantly less active against wild-type EGFR cells.[9] This highlights the potential for developing mutant-selective inhibitors.

  • Hybrid Molecules: The fusion of the quinazoline scaffold with other bioactive heterocycles, like thiazole or 1,2,4-thiadiazole, has proven to be a successful strategy for generating compounds with potent anticancer activity across a range of cell lines.[10]

Experimental Methodologies: A Closer Look

The bioactivity data presented is primarily generated through two key experimental techniques: cell viability assays and kinase inhibition assays. Understanding the principles behind these methods is crucial for interpreting the results accurately.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][11] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically, typically around 570 nm.[4]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinazoline derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solution using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_seeding Cell Seeding in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Quinazoline Derivatives compound_prep->treatment incubation_24_72h Incubate for 24-72 hours treatment->incubation_24_72h mtt_addition Add MTT Reagent incubation_24_72h->mtt_addition incubation_2_4h Incubate for 2-4 hours mtt_addition->incubation_2_4h solubilization Solubilize Formazan Crystals incubation_2_4h->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Direct Target Inhibition: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

To confirm that the observed cytotoxicity is due to the direct inhibition of the target kinase (e.g., EGFR), a biochemical assay such as the HTRF kinase assay is employed. This method offers high sensitivity and a homogeneous format, making it suitable for high-throughput screening.[2][13][14]

Principle: HTRF combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement.[13][14] The assay typically uses a biotinylated substrate and an anti-phospho-specific antibody. A donor fluorophore (e.g., Europium cryptate) is conjugated to the antibody, and an acceptor fluorophore (e.g., d2) is conjugated to streptavidin, which binds to the biotinylated substrate. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits a specific fluorescence signal. The intensity of this signal is proportional to the kinase activity.

  • Reagent Preparation: Prepare solutions of the EGFR enzyme, biotinylated substrate, ATP, and the test compounds (quinazoline derivatives).

  • Enzymatic Reaction: In a microplate, combine the EGFR enzyme, substrate, and the test compound at various concentrations. Initiate the kinase reaction by adding ATP.

  • Incubation: Allow the enzymatic reaction to proceed for a defined period at a specific temperature.

  • Detection: Stop the reaction and add the HTRF detection reagents (Europium-labeled anti-phospho-antibody and d2-labeled streptavidin).

  • Signal Measurement: After another incubation period to allow for antibody binding, read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and determine the IC50 value for kinase inhibition.

HTRF_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_readout Data Acquisition cluster_analysis Analysis reagent_mix Combine EGFR, Substrate, & Inhibitor atp_addition Initiate Reaction with ATP reagent_mix->atp_addition incubation_enzymatic Incubate atp_addition->incubation_enzymatic add_detection_reagents Add HTRF Detection Reagents incubation_enzymatic->add_detection_reagents incubation_detection Incubate add_detection_reagents->incubation_detection read_htrf_signal Read HTRF Signal incubation_detection->read_htrf_signal calculate_inhibition Calculate % Inhibition & IC50 read_htrf_signal->calculate_inhibition

Mechanism of Action: Targeting the EGFR Signaling Pathway

6,7-dimethoxy-quinazoline-4-arylamine derivatives exert their anticancer effects primarily by inhibiting the tyrosine kinase activity of EGFR.[4][7] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1][15][16] By competitively binding to the ATP-binding site of the EGFR kinase domain, these quinazoline inhibitors block the initiation of this signaling cascade, thereby arresting tumor growth.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinazoline 6,7-dimethoxy-quinazoline- 4-arylamine Derivative Quinazoline->EGFR Inhibits ATP Binding Transcription Gene Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation ERK ERK ERK->Transcription mTOR mTOR mTOR->Transcription

Conclusion

The 6,7-dimethoxy-quinazoline-4-arylamine scaffold represents a highly promising platform for the development of novel anticancer agents. The bioactivity of these derivatives is exquisitely sensitive to the nature of the substituent on the 4-arylamine moiety, providing a rich field for SAR studies. The data compiled in this guide underscores the potential for designing highly potent and selective EGFR inhibitors. Future efforts in this area will likely focus on optimizing these derivatives to overcome drug resistance and improve their pharmacokinetic profiles, ultimately leading to more effective and safer cancer therapies.

References

A Head-to-Head Battle: Unraveling Differential Cytotoxicity in K562 and HeLa Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Quantifying Cell Viability

In the landscape of cancer research and drug discovery, the choice of a cellular model is a critical decision that profoundly influences experimental outcomes. Among the plethora of available cancer cell lines, the human chronic myelogenous leukemia cell line K562 and the human cervical adenocarcinoma cell line HeLa stand as two of the most extensively utilized models. Their distinct origins, morphologies, and genetic backgrounds present a compelling case for a comparative analysis of their responses to cytotoxic agents. This guide provides an in-depth, objective comparison of cytotoxicity in K562 and HeLa cells, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their study designs.

Understanding the Contenders: K562 and HeLa Cell Lines

The inherent differences between K562 and HeLa cells are fundamental to interpreting their differential responses to cytotoxic compounds.

K562: A Suspension Model of Leukemia

Established from a 53-year-old female patient with chronic myelogenous leukemia (CML) in blast crisis, the K562 cell line was the first human immortalized myelogenous leukemia line to be established.[1] These cells are non-adherent and grow in suspension, a characteristic that reflects their leukemic origin.[1][2] Genetically, K562 cells are renowned for the presence of the BCR-ABL fusion gene, a hallmark of CML, which leads to constitutively active tyrosine kinase signaling and uncontrolled cell proliferation.[1][3] K562 cells are multipotential and can be induced to differentiate along erythroid, granulocytic, and monocytic lineages.[4][5][6] Their undifferentiated state and high proliferative rate make them a valuable tool for studying leukemia biology and for screening potential anti-leukemic drugs.[2][3]

HeLa: An Adherent Model of Cervical Cancer

The HeLa cell line, the first immortalized human cell line, was derived from cervical cancer cells taken from Henrietta Lacks, a 31-year-old African American woman, in 1951.[7][8][9] Unlike K562 cells, HeLa cells are adherent, meaning they grow attached to a surface, which is typical of epithelial-derived carcinomas.[7] These cells are known for their remarkable durability, rapid growth, and high susceptibility to viral infections.[10][11] The HeLa genome is complex, characterized by hyper-triploidy and the presence of human papillomavirus 18 (HPV18) DNA, which is a causative factor in cervical cancer.[7][10] The extensive use of HeLa cells has been pivotal in numerous scientific breakthroughs, including the development of the polio vaccine and advancements in cancer research, virology, and genetics.[6][7]

Quantifying Cytotoxicity: The MTT Assay

To objectively compare the cytotoxic effects of a compound on K562 and HeLa cells, a robust and reproducible assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[12][13]

Principle of the MTT Assay

The MTT assay is based on the metabolic activity of viable cells.[12][14][15] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][16] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[13][16]

Experimental Workflow: MTT Assay

The following diagram illustrates the general workflow for performing an MTT cytotoxicity assay.

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture K562 & HeLa cells cell_counting Count cells & adjust density cell_culture->cell_counting cell_seeding Seed cells into 96-well plates cell_counting->cell_seeding compound_prep Prepare serial dilutions of cytotoxic agent treatment Add compound to cells compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_incubation Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization Add solubilization solution formazan_incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve & determine IC50 calculate_viability->plot_curve

Caption: A schematic representation of the MTT assay workflow for assessing cytotoxicity.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step guide for comparing the cytotoxicity of a test compound on K562 and HeLa cells.

Materials:

  • K562 and HeLa cells

  • Complete culture medium (e.g., RPMI-1640 for K562, DMEM for HeLa, supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom tissue culture plates

  • Test compound (e.g., Doxorubicin)

  • MTT reagent (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14][15]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent HeLa cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[17]

    • For suspension K562 cells, seed at a density of 30,000-50,000 cells per well in 100 µL of complete medium immediately before adding the test compound.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Carefully remove the medium from the HeLa cell wells and add 100 µL of the various compound concentrations. For K562 cells, directly add the compound dilutions to the wells.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.[17]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[12]

    • Incubate the plates for 2-4 hours at 37°C.[12]

  • Formazan Solubilization:

    • For HeLa cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. For K562 cells, centrifuge the plate and then carefully remove the supernatant.

    • Add 100 µL of solubilization solution to each well.[12]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13][16]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[17]

Comparative Cytotoxicity of Doxorubicin on K562 and HeLa Cells

To illustrate the differential chemosensitivity of these two cell lines, we will consider the cytotoxic effects of Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy. Doxorubicin exerts its cytotoxic effects primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[5]

A study by Öztürk et al. (2019) investigated the cytotoxicity of Doxorubicin on both K562 and HeLa cell lines.[12] The IC50 values were determined after 72 hours of drug exposure using an XTT assay, which functions on a similar principle to the MTT assay.[12]

Cell LineCancer TypeDoxorubicin IC50 (µM) after 72h
K562 Chronic Myelogenous Leukemia0.031
HeLa Cervical Adenocarcinoma2.664

Data sourced from Öztürk et al. (2019).[12]

The experimental data reveals a stark contrast in the sensitivity of K562 and HeLa cells to Doxorubicin. K562 cells are exquisitely sensitive, with an IC50 value in the nanomolar range (31 nM). In contrast, HeLa cells exhibit significantly higher resistance, requiring a micromolar concentration (2.664 µM) to achieve 50% inhibition of cell viability.[12] This represents an approximately 86-fold difference in sensitivity between the two cell lines.

Mechanistic Insights into Differential Cytotoxicity

The observed disparity in Doxorubicin sensitivity between K562 and HeLa cells can be attributed to several underlying biological factors.

1. Cell Lineage and Proliferative Rate:

  • K562 cells, originating from a highly proliferative hematopoietic malignancy, may have a higher dependence on pathways that are targeted by Doxorubicin. Their rapid cell division could make them more susceptible to DNA-damaging agents.

  • While HeLa cells also proliferate rapidly, their epithelial origin and different genetic makeup may confer distinct survival advantages.

2. Drug Efflux Pumps:

  • Cancer cells can develop resistance to chemotherapeutic agents by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump drugs out of the cell. The basal expression levels of these transporters can vary between cell lines. The same study by Öztürk et al. showed that in Doxorubicin-resistant variants, the ABCB1 gene (encoding MDR1) was significantly upregulated in both cell lines, indicating its role in acquired resistance.[12] The inherent, basal expression of such pumps could contribute to the initial difference in sensitivity.

3. Apoptotic Pathways:

  • The regulation of apoptosis, or programmed cell death, is a crucial determinant of a cell's response to cytotoxic agents. The balance between pro-apoptotic and anti-apoptotic proteins can differ between K562 and HeLa cells. For instance, the status of the p53 tumor suppressor protein, a key regulator of apoptosis, can influence chemosensitivity.

The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which are common mechanisms of cell death induced by cytotoxic agents like Doxorubicin.

Apoptosis_Pathways Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Pro-caspase-8 → Caspase-8 disc->caspase8 caspase3 Pro-caspase-3 → Caspase-3 (Executioner Caspase) caspase8->caspase3 Activation dna_damage DNA Damage (e.g., Doxorubicin) p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrion bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Pro-caspase-9 → Caspase-9 apoptosome->caspase9 caspase9->caspase3 Activation apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

A Comparative Guide to the Binding Mode of 6,7-Dimethoxy-4-Anilinoquinolines with c-Met Kinase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: c-Met Kinase as a Pivotal Oncologic Target

The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a central role in cellular signaling.[1][2] Upon binding its exclusive ligand, hepatocyte growth factor (HGF), c-Met dimerizes and undergoes autophosphorylation, activating a cascade of downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 signaling axes.[1][2] These pathways are fundamental to normal physiological processes such as embryonic development, tissue regeneration, and wound healing.

However, aberrant c-Met signaling, driven by gene amplification, mutations, or overexpression, is a key driver in the development and progression of numerous human cancers.[1][3] This dysregulation promotes tumor growth, survival, angiogenesis, and metastasis, making c-Met a highly attractive target for therapeutic intervention.[3] The development of small-molecule kinase inhibitors that target the ATP-binding site of c-Met is a major focus of anticancer drug discovery.[1]

This guide focuses on a promising class of these inhibitors: the 6,7-dimethoxy-4-anilinoquinolines. We will dissect their binding characteristics, compare them to other inhibitor modalities, and provide the technical framework for their experimental evaluation.

The c-Met Signaling Cascade

To understand the rationale for inhibition, it is crucial to visualize the c-Met signaling pathway. HGF binding to c-Met initiates a series of phosphorylation events that recruit adaptor proteins and activate multiple downstream effectors, culminating in a pro-oncogenic cellular response.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor Gab1 Gab1 cMet->Gab1 Recruits Grb2_Sos Grb2/SOS cMet->Grb2_Sos STAT3 STAT3 cMet->STAT3 SRC SRC cMet->SRC HGF HGF (Ligand) HGF->cMet Binds PI3K PI3K Gab1->PI3K RAS RAS Grb2_Sos->RAS AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Motility, Invasion STAT3->Proliferation Activate Transcription FAK FAK SRC->FAK RAF RAF RAS->RAF mTOR mTOR AKT->mTOR FAK->Proliferation Activate Transcription MEK MEK RAF->MEK mTOR->Proliferation Activate Transcription ERK ERK MEK->ERK ERK->Proliferation Activate Transcription

Caption: The HGF/c-Met signaling pathway and its downstream effectors.

Analysis of the 6,7-Dimethoxy-4-Anilinoquinoline Binding Mode

While a definitive co-crystal structure of a 6,7-dimethoxy-4-anilinoquinoline derivative bound to c-Met is not publicly available, molecular docking studies provide significant insights into the probable binding mode. These computational models are invaluable for rational drug design and for interpreting structure-activity relationship (SAR) data.[3][4]

A notable study synthesized a series of 6,7-dimethoxy-4-anilinoquinolines bearing a benzimidazole moiety and identified compound 12n as a highly potent c-Met inhibitor.[2][3] Molecular docking of compound 12n into the ATP-binding site of c-Met (PDB ID: 3CCN) revealed key interactions that underpin its inhibitory activity.[2][5]

Key Predicted Interactions:

  • Hinge Region Binding: The quinoline core, a common scaffold for kinase inhibitors, is predicted to form a crucial hydrogen bond between the N1 atom of the quinoline ring and the backbone NH of Met1211 in the hinge region of the kinase. This interaction is a hallmark of many ATP-competitive inhibitors and serves to anchor the molecule in the active site.

  • Hydrophobic Pockets: The 6,7-dimethoxy groups on the quinoline scaffold are positioned towards the solvent-exposed region, while the anilino-benzimidazole portion extends into a deeper hydrophobic pocket within the kinase domain.

  • Gatekeeper Residue Interaction: The anilino linker allows the benzimidazole moiety to occupy the hydrophobic pocket near the "gatekeeper" residue, which controls access to deeper pockets within the ATP binding site.

  • Additional Hydrogen Bonds: The docking model for compound 12n suggests an additional hydrogen bond forms between the NH of the benzimidazole ring and the side chain of Asp1228 .[2] This interaction further stabilizes the inhibitor-enzyme complex.

Binding_Mode cluster_inhibitor Compound 12n (Predicted Binding) cluster_kinase c-Met ATP-Binding Site Quinoline Quinoline Core Anilino Anilino Linker Quinoline->Anilino Dimethoxy 6,7-Dimethoxy Groups Quinoline->Dimethoxy Hinge Hinge Region (Met1211) Quinoline->Hinge H-Bond (N1 to NH) Benzimidazole Benzimidazole Moiety Anilino->Benzimidazole HydrophobicPocket Hydrophobic Pocket Benzimidazole->HydrophobicPocket Hydrophobic Interactions DFG_Motif DFG Motif (Asp1228) Benzimidazole->DFG_Motif H-Bond (NH to Asp) SolventFront Solvent Front Dimethoxy->SolventFront Solvent Exposure Kinase_Assay_Workflow Prep 1. Prepare Reagents (Buffer, ATP, Substrate, Inhibitor Dilutions) Setup 2. Set up Reaction Plate (Inhibitor, Enzyme) Prep->Setup Initiate 3. Initiate Reaction (Add Master Mix) Setup->Initiate Incubate 4. Incubate (30°C, 45-60 min) Initiate->Incubate Detect 5. Detection (Add ADP-Glo Reagents) Incubate->Detect Read 6. Read Luminescence Detect->Read Analyze 7. Analyze Data (Calculate IC50) Read->Analyze

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6,7-dimethoxyquinolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The proper disposal of laboratory reagents is a critical component of ensuring a safe working environment, maintaining regulatory compliance, and protecting our ecosystem. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 6,7-dimethoxyquinolin-4(3H)-one, grounded in scientific principles and field-proven best practices.

Understanding the Compound: Hazard Profile and Regulatory Context

Before any disposal protocol can be established, a thorough understanding of the compound's characteristics is paramount. This compound is a heterocyclic compound frequently utilized as a building block in pharmaceutical research. While comprehensive toxicological data for this specific molecule is not fully available, information from Safety Data Sheets (SDS) and analogous compounds allows us to build a robust hazard profile.

Known Hazards:

Based on available SDS, this compound is associated with the following hazards[1][2]:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Acute Oral Toxicity: May be harmful if swallowed.

It is crucial to note that "quinoline and its strong acid salts" are listed under California's Proposition 65 as chemicals known to the state to cause cancer[3][4][5]. While this compound is a derivative and not the parent quinoline, this information necessitates a cautious approach to its handling and disposal, particularly for researchers in California.

Regulatory Framework: The RCRA Question

The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). A key determination in any disposal procedure is whether the chemical waste is classified as "hazardous" under RCRA.

As of the writing of this guide, this compound is not a specifically listed hazardous waste on the EPA's F, K, P, or U lists. Therefore, its classification as a hazardous waste depends on whether it exhibits any of the following characteristics :

  • Ignitability (D001): The propensity to catch fire.

  • Corrosivity (D002): The ability to corrode metal.

  • Reactivity (D003): The tendency to explode or react violently.

  • Toxicity (D004-D043): The potential to leach toxic chemicals.

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last and that all decisions are made with a primary focus on safety and compliance.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling any waste containing this compound, the following minimum PPE must be worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Characterization - The Decision Point

The central question to answer is whether your waste stream containing this compound should be managed as a hazardous waste. Given the lack of specific data, a conservative approach is recommended.

The flowchart below outlines the decision-making process:

WasteCharacterization start Start: Waste containing This compound is_listed Is the waste a listed hazardous waste? start->is_listed no_listed No, this compound is not a listed waste. is_listed->no_listed No is_characteristic Does the waste exhibit any characteristic of hazardous waste (Ignitability, Corrosivity, Reactivity, Toxicity)? no_listed->is_characteristic unknown_char Characteristic data for pure compound is unavailable. Assume hazardous as a conservative approach. is_characteristic->unknown_char Unknown is_mixed Is the compound mixed with other chemicals in the waste stream? is_characteristic->is_mixed Yes manage_hazardous Manage as Hazardous Waste unknown_char->manage_hazardous evaluate_mixture Evaluate the entire mixture for hazardous characteristics. is_mixed->evaluate_mixture Yes manage_non_hazardous Manage as Non-Hazardous Chemical Waste (Consult Institutional EHS) is_mixed->manage_non_hazardous No, only trace amounts in non-hazardous solvent evaluate_mixture->manage_hazardous

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,7-dimethoxyquinolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling 6,7-dimethoxyquinolin-4(3H)-one. As researchers and drug development professionals, our primary responsibility extends beyond achieving scientific breakthroughs to ensuring a safe and secure laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The toxicological properties of many research chemicals, including this quinolinone derivative, are not always fully characterized, demanding a cautious and proactive approach to safety.[1]

Hazard Assessment: Understanding the Risks

This compound, also known by its tautomeric name 6,7-dimethoxy-4-hydroxyquinoline, presents several hazards that necessitate stringent safety protocols.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Statement GHS Code Source
Skin Corrosion/Irritation Causes skin irritation H315 [2][3]
Serious Eye Damage/Irritation Causes serious eye irritation H319 [2][3]
Acute Toxicity, Oral (Implied) Harmful if swallowed H302 [2]
Specific Target Organ Toxicity May cause respiratory irritation H335 [2]

| Germ Cell Mutagenicity (Suspected) | Suspected of causing genetic defects | H341 |[2] |

The suspected mutagenicity (H341) is of particular concern.[2] This potential for causing genetic defects warrants handling this compound with the utmost care, treating it as a particularly hazardous substance. This mandates not only the use of PPE but also a heavy reliance on engineering controls to minimize any possibility of exposure.

The Hierarchy of Controls: Your First Line of Defense

Before relying on PPE, we must implement engineering and administrative controls. PPE is the last line of defense, used when inherent risks cannot be eliminated through other means.[4]

  • Engineering Controls : The most effective control is to handle this compound, especially in its powdered form, within a certified chemical fume hood.[5] This contains airborne particles and vapors, preventing inhalation. The fume hood's exhaust system must be functioning correctly and regularly inspected.

  • Administrative Controls : A written Chemical Hygiene Plan (CHP) is required by the Occupational Safety and Health Administration (OSHA).[6][7] This plan must detail standard operating procedures (SOPs) for handling hazardous chemicals, including specific protocols for quinolinone derivatives. All personnel must receive documented training on these SOPs and the specific hazards of this compound.[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling this compound.

Table 2: Required PPE for Handling this compound

Protection Type Specific Equipment Standard / Rationale
Eye and Face Protection Safety goggles with side-shields or a full-face shield. Required to protect against splashes and airborne particles causing serious eye irritation (H319).[3][8] Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Protects against skin irritation (H315).[3] Gloves must be inspected for tears before use and removed promptly if contaminated. Double-gloving is recommended for extended procedures.
Body Protection Laboratory coat (long-sleeved). Provides a barrier against incidental skin contact.[4] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.

| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Essential when handling the solid powder outside of a fume hood (not recommended) or if aerosolization is possible, due to respiratory irritation (H335) and the compound's powdered nature.[8][9] Use must be in accordance with a written Respiratory Protection Program. |

Experimental Workflow: PPE Selection Logic

The specific task dictates the precise combination of controls and PPE. This diagram illustrates the decision-making process.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 Primary Control cluster_2 Required PPE weighing Weighing Solid Compound fume_hood Chemical Fume Hood weighing->fume_hood resp_ppe Add N95/P100 Respirator (if potential for dust exists) weighing->resp_ppe High Precaution solution Preparing Solution solution->fume_hood transfer Transferring Liquid transfer->fume_hood base_ppe Safety Goggles Lab Coat Nitrile Gloves fume_hood->base_ppe base_ppe->resp_ppe

Caption: PPE selection workflow based on the laboratory task.

Step-by-Step Methodologies

Adherence to strict procedures for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

Protocol 1: Donning and Doffing PPE

This sequence is designed to minimize the transfer of contaminants from used PPE to your skin or clothing.

Donning_Doffing_Sequence cluster_Donning Donning Sequence (Clean to Dirty) cluster_Doffing Doffing Sequence (Dirty to Clean) d1 1. Lab Coat d2 2. Respirator/Mask (if required) d1->d2 d3 3. Safety Goggles/Face Shield d2->d3 d4 4. Gloves (over cuffs of coat) d3->d4 f1 1. Gloves f2 2. Safety Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator/Mask (if used) f3->f4

Caption: Procedural flow for donning and doffing PPE.

Protocol 2: Emergency Spill Response

In the event of a spill, a calm and methodical response is essential.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill :

    • Minor Spill (inside fume hood) : If you are trained and it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.

    • Major Spill (outside fume hood or large volume) : Evacuate the immediate area. Close the doors and prevent re-entry. Contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Cleanup (Minor Spill Only) :

    • Ensure you are wearing the appropriate PPE as detailed in Table 2, including respiratory protection.

    • Cover the spill with absorbent material, working from the outside in.

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated hazardous waste container.[10]

    • Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[10]

  • Report : Report all spills to your laboratory supervisor and EHS, regardless of size.

Disposal Plan: Managing Contaminated Materials

All materials contaminated with this compound must be treated as hazardous chemical waste.[10][11] This includes the chemical itself, any contaminated consumables (pipette tips, absorbent pads), and all used PPE.

  • Waste Segregation : Do not mix this waste with other waste streams unless compatibility has been confirmed.[10]

  • Container Labeling : All hazardous waste containers must be sealed, clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Suspected Mutagen).[7]

  • Disposal Route : The primary and recommended method for disposal is through a licensed hazardous waste disposal company, which typically uses high-temperature incineration to ensure complete destruction of the chemical.[10] Never dispose of this chemical or its contaminated materials down the drain or in regular trash.[11]

By integrating these safety protocols into your daily laboratory workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.